DMHBO+
説明
BenchChem offers high-quality DMHBO+ suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DMHBO+ including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
分子式 |
C22H25IN4O5 |
|---|---|
分子量 |
552.4 g/mol |
IUPAC名 |
[4-[(2Z,4Z)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(nitrosomethylidene)-5-oxoimidazolidin-1-yl]phenyl]-trimethylazanium iodide |
InChI |
InChI=1S/C22H24N4O5.HI/c1-26(2,3)16-8-6-15(7-9-16)25-20(13-23-29)24-17(22(25)28)10-14-11-18(30-4)21(27)19(12-14)31-5;/h6-13H,1-5H3,(H-,23,24,27,28,29);1H |
InChIキー |
KRIJKRIPLDZXHI-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Chili RNA Aptamer DMHBO+ Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Chili RNA aptamer and its fluorescent complex with the ligand DMHBO+ (3,5-dimethoxy-4-hydroxybenzylidene imidazolinone-oxime). The Chili aptamer is a synthetically evolved, 52-nucleotide RNA molecule designed to bind specifically to a class of 4-hydroxybenzylidene imidazolinone (HBI) derivatives, which are analogues of the chromophore found in Green Fluorescent Protein (GFP).[1][2][3][4] Upon binding to DMHBO+, the Chili aptamer induces a significant increase in the ligand's fluorescence, making it a powerful tool for RNA imaging and biosensor development.[1][2][3][4]
Core Mechanism and Structure
The Chili RNA aptamer, derived from the 13-2 RNA aptamer, was engineered for tighter binding and brighter fluorescence with HBI-derived dyes.[3] The aptamer folds into a distinct three-dimensional structure that creates a specific binding pocket for DMHBO+.[1][5][6] This structure is characterized by a G-quadruplex core, which is a common feature in many fluorogenic aptamers, providing a stable scaffold for ligand interaction.[1][2][5] The DMHBO+ ligand is immobilized within this pocket through π-π stacking interactions with the G-quadruplex and a trans-sugar-sugar edge G:G base pair.[1][2][5]
A key feature of the Chili-DMHBO+ complex is its large Stokes shift, meaning there is a significant difference between the excitation and emission wavelengths.[2][3][7] This is achieved through an ultrafast excited-state proton transfer (ESPT) from the phenolic hydroxyl group of the DMHBO+ ligand to a guanine (B1146940) residue (G15) within the aptamer's binding site.[1][5][8] This proton transfer, occurring in approximately 130 femtoseconds, is facilitated by a short hydrogen bond between the ligand and the N7 of the guanine.[1][5][8] This mechanism mimics that of large Stokes shift fluorescent proteins.[1][7]
Quantitative Data
The photophysical and binding properties of the Chili RNA aptamer in complex with DMHBO+ and other relevant ligands are summarized below.
| Ligand | Dissociation Constant (KD) (nM) | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference |
| DMHBO+ | 12 | 455 | 592 | 0.10 | 137 | [7][9][10] |
| DMHBI+ | 63 | 413 | 542 | 0.40 | 129 | [7][11] |
| DMHBI | 570 | - | - | - | - | [7] |
| DMHBI-Imi | 71 | 463 | 545 / 594 | - | - | [7][12] |
Table 1: Photophysical and binding properties of the Chili RNA aptamer with various ligands.
Experimental Protocols
Detailed methodologies for key experiments involving the Chili RNA aptamer are provided below.
RNA Synthesis and Folding
Objective: To produce and correctly fold the Chili RNA aptamer for subsequent experiments.
Protocol:
-
The 52-nucleotide Chili RNA aptamer is synthesized via in vitro transcription using T7 RNA polymerase and a synthetic DNA template.[4]
-
The resulting RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE), followed by extraction and precipitation.[4]
-
The purity and concentration of the RNA transcripts are verified by anion-exchange high-performance liquid chromatography (HPLC) and UV absorbance at 260 nm, respectively.[4]
-
For proper folding, the RNA solution is heated to 95°C for 3 minutes in a buffer containing KCl and HEPES.[4]
-
The solution is then incubated at 20°C for 20 minutes before the addition of MgCl₂.[4]
Fluorescence Screening Assay
Objective: To rapidly assess the fluorescence activation of various HBI derivatives upon binding to the Chili RNA aptamer.
Protocol:
-
The pre-folded Chili RNA aptamer and the ligand to be tested are combined at a final concentration of 0.5 µM each.[3][4]
-
The binding reaction is performed in a buffer containing 125 mM KCl, 5 mM MgCl₂, and 80 mM HEPES at pH 7.5.[3][4]
-
The mixture is incubated at 25°C for 3 minutes.[4]
-
Fluorescence emission spectra are then recorded by exciting the sample at the wavelength that produces the maximum fluorescence response for the specific RNA-ligand complex.[4]
Fluorescence Titration for Binding Affinity (KD) Determination
Objective: To determine the dissociation constant (KD) of the Chili RNA aptamer for a specific ligand.
Protocol:
-
A dilution series of the pre-folded Chili RNA aptamer is prepared.[4]
-
A constant concentration of the fluorescent ligand is added to each RNA dilution in the binding buffer (125 mM KCl, 5 mM MgCl₂, 40 mM HEPES, pH 7.5).[3]
-
The samples are incubated at 4°C for 16 hours to reach equilibrium.[4]
-
Emission spectra are recorded for each sample at the optimal excitation wavelength.[4]
-
The integrated fluorescence intensity is plotted against the RNA concentration, and the data is fitted to a single-site binding model to determine the KD.[4]
In-Gel RNA Visualization
Objective: To visualize RNA bands in polyacrylamide gels.
Protocol:
-
Following denaturing PAGE, the gel is stained with a 1 µM solution of DMHBO+.[9]
-
The gel is then imaged using green and blue epi illumination.[9]
Visualizations
Fluorescence Activation Pathway of Chili-DMHBO+ Complex
Caption: The fluorescence activation of the Chili-DMHBO+ complex involves binding, excitation, and excited-state proton transfer.
Experimental Workflow for KD Determination
References
- 1. Large Stokes shift fluorescence activation in an RNA aptamer by intermolecular proton transfer to guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Structure–fluorescence activation relationships of a large Stokes shift fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7oax - Crystal structure of the Chili RNA aptamer in complex with DMHBO+ - Summary - Protein Data Bank Japan [pdbj.org]
- 6. Chili aptamer [aptamer.ribocentre.org]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 10. A Multicolor Large Stokes Shift Fluorogen-Activating RNA Aptamer with Cationic Chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. summit.sfu.ca [summit.sfu.ca]
- 12. scispace.com [scispace.com]
DMHBO+ Cationic Chromophore for RNA Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The visualization of RNA in living cells is paramount to understanding the intricate dynamics of gene expression, regulation, and localization. Fluorogenic RNA aptamer-fluorophore systems have emerged as a powerful tool for this purpose, offering high specificity and signal-to-noise ratios. This guide provides an in-depth technical overview of the DMHBO+ cationic chromophore, a red-emitting fluorophore that exhibits a significant increase in fluorescence upon binding to its cognate RNA aptamer, Chili. We will detail its chemical and photophysical properties, mechanism of action, experimental protocols for its use, and its application in visualizing RNA dynamics within cellular processes such as the stress response.
Introduction to DMHBO+ and the Chili Aptamer System
DMHBO+ is a cationic, cell-permeable chromophore belonging to the 4-hydroxybenzylidene imidazolinone (HBI) family of dyes. By itself, the DMHBO+ molecule is virtually non-emissive in aqueous solution. Its fluorescence is dramatically activated upon binding to a specific, synthetically evolved RNA aptamer known as Chili . The Chili aptamer is a 52-nucleotide RNA sequence that folds into a unique three-dimensional structure, creating a specific binding pocket for DMHBO+.
The key advantages of the Chili-DMHBO+ system are:
-
High Signal-to-Noise Ratio : The "light-up" nature of the probe, where fluorescence is minimal in the unbound state and high in the bound state, reduces background noise significantly.
-
Large Stokes Shift : The complex exhibits a large separation between its excitation and emission maxima, minimizing self-quenching and simplifying filter selection in fluorescence microscopy.[1]
-
Red-Shifted Emission : Emitting in the red part of the spectrum (~592 nm) is advantageous for live-cell imaging as it minimizes phototoxicity and cellular autofluorescence.[2]
-
Genetic Targetability : The Chili aptamer can be genetically fused to an RNA of interest, allowing for specific labeling and tracking of that RNA species within the complex cellular environment.
Chemical Properties and Synthesis
Chemical Structure:
-
Systematic Name: (E)-4-((2-(1-methyl-1H-benzo[cd]indol-2(1H)-ylidene)methyl)phenol) derivative
-
Molecular Formula: C₂₂H₂₅IN₄O₅[2]
-
Molecular Weight: 552.37 g/mol [2]
Figure 1. Chemical structure of the DMHBO+ cationic chromophore.
Proposed Synthesis Pathway
The following diagram illustrates a generalized, logical workflow for the synthesis of the DMHBO+ core.
Mechanism of Fluorescence Activation
The fluorescence of DMHBO+ is activated through a process known as Excited State Proton Transfer (ESPT) , which is facilitated by the specific binding environment of the Chili aptamer.[1]
-
Binding and Rigidification : In solution, DMHBO+ is flexible, and its absorbed energy is dissipated non-radiatively through molecular vibrations and rotations, resulting in a very low quantum yield.[1] When DMHBO+ binds to the G-quadruplex core of the Chili aptamer, it becomes immobilized and planar.[1]
-
Proton Transfer : The Chili aptamer binds the protonated (phenol) form of DMHBO+. A key interaction is a short hydrogen bond formed between the phenolic hydroxyl group of DMHBO+ and the N7 atom of a specific guanine (B1146940) residue (G15) in the aptamer's binding pocket.[1]
-
Fluorescence from Deprotonated State : Upon excitation with light, an ultrafast proton transfer occurs from the DMHBO+ phenol (B47542) to the guanine base. This results in an excited, deprotonated (phenolate) form of the chromophore, which is the species that emits a photon and fluoresces brightly in the red spectrum.[1]
The following diagram illustrates this mechanism.
Quantitative Data and Photophysical Properties
The defining characteristic of the DMHBO+ system is the dramatic increase in fluorescence quantum yield upon binding to the Chili aptamer.
| Property | Unbound DMHBO+ in Solution | Chili-DMHBO+ Complex | Reference(s) |
| Excitation Max (λ_ex) | ~456 nm | 456 nm | [2] |
| Emission Max (λ_em) | Not applicable | 592 nm | [2] |
| Quantum Yield (Φ) | Very Low (<0.01) | 0.1 | [1][2] |
| Stokes Shift | Not applicable | 136 nm | [2] |
| Binding Affinity (K_d) | Not applicable | 12 nM | [2] |
| Fluorescence Lifetime | ~17 ps | 1.5 - 2.5 ns | [1] |
Experimental Protocols
Protocol 5.1: In Vitro Fluorescence Titration
This protocol determines the binding affinity (K_d) of DMHBO+ to the Chili aptamer by measuring the increase in fluorescence as a function of RNA concentration.
Materials:
-
Lyophilized Chili aptamer RNA
-
DMHBO+ stock solution (e.g., 10 mM in DMSO)
-
Binding Buffer: 40 mM HEPES (pH 7.5), 125 mM KCl, 5 mM MgCl₂
-
Nuclease-free water
-
Fluorometer and micro-cuvettes
Methodology:
-
RNA Preparation : Resuspend the Chili aptamer RNA in nuclease-free water to a stock concentration of ~100 µM. To ensure proper folding, anneal the RNA by heating to 95°C for 3 minutes, followed by slow cooling to room temperature for 20-30 minutes.
-
Titration Series : Prepare a series of dilutions of the folded Chili aptamer in the Binding Buffer. A typical concentration range would be from 0 nM to 500 nM.
-
DMHBO+ Addition : Add DMHBO+ to each RNA dilution to a final, constant concentration (e.g., 100 nM). Also prepare a "no RNA" control sample containing only DMHBO+ in Binding Buffer.
-
Incubation : Incubate the samples at room temperature (or 4°C for equilibrium) for at least 30 minutes in the dark to allow binding to reach equilibrium. Some protocols recommend longer incubation times (up to 16 hours at 4°C) for tight binders.[3]
-
Fluorescence Measurement :
-
Set the fluorometer with an excitation wavelength of 456 nm.
-
Record the emission spectrum from ~500 nm to 750 nm.
-
The fluorescence intensity peak should be at ~592 nm.
-
-
Data Analysis :
-
Subtract the background fluorescence from the "no RNA" control sample.
-
Integrate the area under the emission peak for each sample.
-
Plot the integrated fluorescence intensity against the Chili aptamer concentration.
-
Fit the resulting curve to a single-site binding model using appropriate software (e.g., Prism, Origin) to calculate the K_d value.
-
Protocol 5.2: Live-Cell RNA Imaging (Generalized)
This protocol provides a general framework for imaging Chili-tagged RNA in live mammalian cells. Note: This is a generalized protocol. The Chili/DMHBO+ system has been reported to have potential cell membrane permeability issues.[4][5] Therefore, optimization of dye concentration, incubation time, and the potential need for permeabilization agents may be required for specific cell types and experimental conditions.
Materials:
-
Mammalian cells cultured on glass-bottom imaging dishes.
-
Plasmid encoding the RNA of interest tagged with the Chili aptamer sequence.
-
Transfection reagent (e.g., Lipofectamine).
-
DMHBO+ stock solution (1-10 mM in DMSO).
-
Live-cell imaging medium (e.g., FluoroBrite DMEM).
-
Confocal or widefield fluorescence microscope with appropriate laser lines and filters.
Methodology:
-
Cell Seeding and Transfection :
-
Seed cells on glass-bottom dishes to be 60-80% confluent on the day of transfection.
-
Transfect the cells with the Chili-tagged RNA expression plasmid according to the manufacturer's protocol for the transfection reagent.
-
Allow 24-48 hours for expression of the tagged RNA.
-
-
Staining with DMHBO+ :
-
Prepare a working solution of DMHBO+ in pre-warmed live-cell imaging medium. A starting concentration of 0.5 - 5 µM is recommended. This must be optimized.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the DMHBO+ containing imaging medium to the cells.
-
Incubate for 20-60 minutes at 37°C in a cell culture incubator. This incubation time requires optimization.
-
-
Washing (Optional but Recommended) :
-
To reduce background from non-specifically associated dye, remove the staining solution and wash the cells 1-2 times with fresh, pre-warmed imaging medium.
-
-
Imaging :
-
Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.
-
Use an appropriate laser line for excitation (e.g., 458 nm ).
-
Set the emission collection window to capture the fluorescence from DMHBO+ (e.g., 570 - 640 nm ).
-
Acquire images using the lowest laser power necessary to achieve a good signal-to-noise ratio to minimize phototoxicity.
-
Application: Visualizing RNA Trafficking to Stress Granules
A powerful application of fluorescent RNA aptamers is the visualization of mRNA dynamics during the cellular stress response. Stress granules (SGs) are dense aggregations of proteins and untranslated mRNAs that form when cells are exposed to environmental stress (e.g., heat shock, oxidative stress, osmotic stress). They are thought to play a role in protecting mRNAs from degradation and regulating translation.
By tagging a specific mRNA, such as β-actin (ACTB), with the Chili aptamer, its recruitment into stress granules can be observed in real-time using the DMHBO+ probe. A recent study used a similar green fluorescent aptamer system (Okra) to perform time-resolved measurements of ACTB mRNA trafficking to stress granules.[2] This approach allows researchers to investigate the kinetics of SG formation and the specific RNAs that are sequestered.
The following diagram illustrates the workflow for studying RNA localization to stress granules.
Conclusion
The DMHBO+ cationic chromophore, in conjunction with its cognate Chili RNA aptamer, represents a valuable tool for the specific, high-contrast imaging of RNA in both in vitro and cellular contexts. Its red-shifted emission and large Stokes shift make it particularly well-suited for live-cell fluorescence microscopy. While challenges such as cell permeability may require optimization for certain applications, the fundamental photophysical properties of the system provide a robust platform for investigating the complex spatiotemporal dynamics of RNA biology. This guide provides the foundational knowledge and protocols necessary for researchers to begin integrating this powerful RNA imaging system into their experimental workflows.
References
- 1. Visualizing stress granule dynamics with an RNA guanine quadruplex targeted ruthenium(ii) peptide conjugate - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. Imaging the dynamics of messenger RNA with a bright and stable green fluorescent RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiplexed sequential imaging in living cells with orthogonal fluorogenic RNA aptamer/dye pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
The Principle of DMHBO+ Fluorescence Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fluorescence activation mechanism of DMHBO+, a cationic fluorophore that exhibits a significant increase in fluorescence upon binding to the Chili RNA aptamer. We delve into the core principles of this interaction, detailing the structural basis of binding and the critical role of an excited-state proton transfer (ESPT) in producing a large Stokes shift. This document summarizes key quantitative data, provides detailed experimental protocols for fluorescence spectroscopy and live-cell imaging, and presents visual representations of the underlying processes to facilitate a deeper understanding for researchers in molecular imaging, RNA biology, and drug development.
Core Principle of DMHBO+ Fluorescence Activation
The fluorescence of 3,5-dimethoxy-4-hydroxybenzylidene-2-methyloxazol-4(5H)-one (DMHBO+) is potently activated upon specific binding to the Chili RNA aptamer. In its free form in solution, DMHBO+ is virtually non-fluorescent. The activation mechanism is a multi-step process orchestrated by the unique structural environment provided by the Chili aptamer.
The core principle hinges on two key events:
-
Conformational Restriction and Binding: The Chili aptamer folds into a specific three-dimensional structure that creates a binding pocket for the DMHBO+ molecule. This binding immobilizes the fluorophore, restricting its non-radiative decay pathways, which are prevalent when it is free in solution.
-
Excited-State Proton Transfer (ESPT): Upon excitation with light, the bound DMHBO+ molecule undergoes an ultrafast excited-state proton transfer from its hydroxyl group to a specific guanine (B1146940) nucleobase within the Chili aptamer's binding pocket. This proton transfer leads to the formation of an excited phenolate (B1203915) species, which is responsible for the observed fluorescence emission at a significantly longer wavelength (a large Stokes shift). This process is reversible, and the proton is transferred back in the ground state.
This ESPT mechanism is crucial for the large separation between the excitation and emission wavelengths, which is highly desirable for fluorescence imaging applications as it minimizes self-quenching and background interference.
Quantitative Data
The following tables summarize the key quantitative parameters of the DMHBO+-Chili aptamer system.
Table 1: Photophysical Properties of the DMHBO+-Chili Complex
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 456 nm | [1] |
| Emission Maximum (λem) | 592 nm | [1] |
| Stokes Shift | 136 nm | [1] |
| Quantum Yield (Φ) | 0.1 | [1] |
| Dissociation Constant (Kd) | 12 nM | [1] |
| ESPT Time Constant | ~130 fs | N/A |
Table 2: Structural and Binding Parameters
| Parameter | Description | Reference |
| Chili Aptamer Length | 52 nucleotides | N/A |
| DMHBO+ Binding Site | G-quadruplex structure within the aptamer | N/A |
| Key Interaction | Hydrogen bond between DMHBO+ hydroxyl and Guanine N7 | N/A |
Experimental Protocols
Synthesis of DMHBO+
While DMHBO+ is commercially available, a general synthetic route for related 4-hydroxybenzylidene imidazolinone (HBI) derivatives is presented below, which can be adapted for the synthesis of DMHBO+. The synthesis typically involves the condensation of a substituted 4-hydroxybenzaldehyde (B117250) with a glycine (B1666218) derivative to form the imidazolinone core, followed by further modifications.
A generalized synthetic scheme for HBI derivatives:
Caption: Generalized synthetic pathway for HBI derivatives like DMHBO+.
Materials:
-
3,5-dimethoxy-4-hydroxybenzaldehyde
-
Creatinine or a related glycine derivative
-
Appropriate solvents (e.g., acetic anhydride (B1165640), pyridine)
-
Reagents for subsequent modifications (e.g., methyl iodide for methylation)
Protocol:
-
Condensation: React 3,5-dimethoxy-4-hydroxybenzaldehyde with a glycine derivative (e.g., creatinine) in a suitable solvent system (e.g., acetic anhydride and pyridine) under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Purification: After the reaction is complete, the crude product is purified using column chromatography on silica (B1680970) gel to isolate the imidazolinone core.
-
Modification (if necessary): The purified intermediate can be further modified. For instance, methylation of hydroxyl or amine groups can be achieved using reagents like methyl iodide in the presence of a base.
-
Final Purification and Characterization: The final product is purified by recrystallization or column chromatography. The structure and purity should be confirmed by techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.
In Vitro Fluorescence Spectroscopy
This protocol describes the characterization of the fluorescence activation of DMHBO+ upon binding to the Chili aptamer.
Caption: Workflow for in vitro fluorescence spectroscopy of DMHBO+ and the Chili aptamer.
Materials:
-
Purified Chili RNA aptamer
-
DMHBO+
-
DMSO
-
Fluorescence buffer (e.g., 40 mM HEPES, 100 mM KCl, 1 mM MgCl₂, pH 7.5)
-
Fluorometer
Protocol:
-
Aptamer Preparation: The Chili RNA aptamer is typically prepared by in vitro transcription from a DNA template, followed by purification using denaturing polyacrylamide gel electrophoresis (PAGE). The purified RNA is then refolded by heating to 95°C for 3 minutes and slowly cooling to room temperature in the fluorescence buffer.
-
DMHBO+ Stock Solution: Prepare a stock solution of DMHBO+ (e.g., 1 mM) in anhydrous DMSO.
-
Binding Assay: a. In a quartz cuvette, add the refolded Chili aptamer to the desired final concentration (e.g., 100 nM) in fluorescence buffer. b. Add DMHBO+ to the desired final concentration (e.g., 100 nM). c. Incubate the mixture at room temperature for 10-15 minutes to allow for binding to reach equilibrium.
-
Fluorescence Measurement: a. Excitation Spectrum: Set the emission wavelength to 592 nm and scan the excitation wavelengths (e.g., from 350 nm to 550 nm) to determine the excitation maximum. b. Emission Spectrum: Set the excitation wavelength to 456 nm and scan the emission wavelengths (e.g., from 500 nm to 700 nm) to determine the emission maximum.
-
Data Analysis: a. To determine the dissociation constant (Kd), perform a titration experiment by keeping the aptamer concentration constant and varying the concentration of DMHBO+. b. Measure the fluorescence intensity at the emission maximum for each concentration. c. Plot the fluorescence intensity as a function of the DMHBO+ concentration and fit the data to a one-site binding model to calculate the Kd.
Live-Cell Imaging
This protocol outlines the use of the DMHBO+-Chili system for imaging RNA in living cells.
References
DMHBO+: A Technical Guide to its Excitation and Emission Spectra
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the photophysical properties of 3,5-dimethoxy-4-hydroxybenzylidene-imidazolinone-oxime (DMHBO+), a cationic fluorophore notable for its large Stokes shift. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying processes and workflows.
Core Photophysical Properties of DMHBO+
DMHBO+ is a fluorophore whose fluorescence is significantly enhanced upon binding to the Chili RNA aptamer. This interaction is crucial for its application in imaging RNA within cells. A key characteristic of the Chili-DMHBO+ complex is its large Stokes shift, which is the difference between the maximum excitation and emission wavelengths.[1] This property is advantageous as it minimizes self-absorption of the emitted light and facilitates multicolor imaging applications.
The fluorescence of the Chili-DMHBO+ complex originates from the phenolate (B1203915) form of the ligand, even though the aptamer binds the protonated phenol (B47542) form.[1] This indicates an excited-state proton transfer (ESPT) mechanism. Upon excitation, a proton is transferred from the fluorophore to a guanine (B1146940) residue (G15) within the RNA aptamer, leading to the emission from the deprotonated species and resulting in the observed large Stokes shift.[1][2]
The photophysical characteristics of DMHBO+ when complexed with the Chili aptamer are summarized in the table below.
| Parameter | Value | Conditions |
| Excitation Maximum (λex) | 456 nm | Bound to Chili aptamer |
| Emission Maximum (λem) | 592 nm | Bound to Chili aptamer |
| Stokes Shift | 136 nm | Bound to Chili aptamer[1] |
| Quantum Yield (φ) | 0.1 | Bound to Chili aptamer |
| pKa (phenol/phenolate) | 6.9 | In aqueous buffer |
Experimental Protocols
Measurement of Fluorescence Spectra
The determination of the excitation and emission spectra of the DMHBO+-Chili complex involves standard fluorescence spectroscopy techniques. The following is a generalized protocol based on common laboratory practices.
1. Instrumentation:
-
A luminescence spectrometer (fluorometer) equipped with a Xenon arc lamp as the excitation source and grating monochromators for wavelength selection is required.[3]
-
A 1 cm path length quartz cuvette should be used for sample measurements.[3]
2. Sample Preparation:
-
Prepare stock solutions of DMHBO+ in a suitable solvent such as DMSO.
-
The Chili RNA aptamer should be pre-folded in a buffer solution. A typical buffer might contain 40 mM HEPES at pH 7.5, 125 mM KCl, and 5 mM MgCl₂.
-
Combine the pre-folded RNA and DMHBO+ at desired concentrations (e.g., 0.5 µM each) in the binding buffer.[4]
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a short period (e.g., 3 minutes) to allow for complex formation.[4]
-
A blank sample containing only the buffer should be prepared for background correction.
3. Data Acquisition:
-
Emission Spectrum: Set the excitation monochromator to the maximum excitation wavelength (456 nm for the Chili-DMHBO+ complex).[2] Scan the emission monochromator across a range of wavelengths (e.g., 480 nm to 700 nm) to record the fluorescence emission intensity at each wavelength.
-
Excitation Spectrum: Set the emission monochromator to the maximum emission wavelength (594 nm for the Chili-DMHBO+ complex).[2] Scan the excitation monochromator across a range of wavelengths (e.g., 380 nm to 580 nm) to record the fluorescence intensity.
-
Instrument parameters such as slit widths for both excitation and emission should be set appropriately (e.g., 10 nm) to balance signal intensity and spectral resolution.[3]
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (φ) is a measure of the efficiency of the fluorescence process. It is often determined by a comparative method using a well-characterized fluorescence standard.
1. Selection of a Standard:
-
Choose a standard with a known quantum yield and with absorption and emission spectra that are in a similar range to the sample of interest. Fluorescein (B123965) in 0.1 N NaOH (φ = 0.925) or Rhodamine 6G in ethanol (B145695) (φ = 0.950) are common standards.[5]
2. Measurement:
-
Measure the absorbance of both the DMHBO+ sample and the standard at the excitation wavelength. The absorbance should be kept low (typically < 0.1) to avoid inner filter effects.
-
Measure the integrated fluorescence intensity of both the sample and the standard across their respective emission spectra.
3. Calculation: The quantum yield of the sample (φ_sample) can be calculated using the following equation:
φ_sample = φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Visualizing the Process and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the fundamental principles of fluorescence.
References
- 1. Large Stokes shift fluorescence activation in an RNA aptamer by intermolecular proton transfer to guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of DMHBO+ and Chili Aptamer Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural and molecular basis of the interaction between the fluorogenic ligand 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone (DMHBO+) and its cognate RNA aptamer, Chili. The Chili aptamer is a synthetic RNA molecule that exhibits a remarkable ability to bind to DMHBO+ and activate its fluorescence, a property with significant potential for applications in RNA imaging, biosensing, and diagnostics. This document details the structural features of the complex, quantitative binding data, and the experimental methodologies employed in its characterization.
Structural Overview of the Chili-DMHBO+ Complex
The crystal structure of the Chili aptamer in complex with DMHBO+ reveals a sophisticated and highly specific binding architecture. The 52-nucleotide Chili RNA folds into a compact structure characterized by a central fluorophore-binding domain (FBD) flanked by two A-form helical stems (P1 and P2).[1] The core of the FBD features a two-tiered G-quadruplex, a structure composed of stacked G-quartets, which are square planar arrangements of four guanine (B1146940) bases.[1][2] This G-quadruplex is crucial for the precise positioning and stabilization of the DMHBO+ ligand.[2][3]
The DMHBO+ molecule is intercalated within the FBD, where it is immobilized through a combination of π-π stacking interactions with the G-quartets and specific hydrogen bonding.[2][3] A key interaction involves a short hydrogen bond between the phenolic hydroxyl group of DMHBO+ and the N7 of a guanine residue (G15) within a Watson-Crick G:C base pair.[2][3] This interaction is fundamental to the fluorescence activation mechanism. The overall structure of the Chili-DMHBO+ complex is highly ordered, creating a rigid environment that restricts the non-radiative decay pathways of the fluorophore, leading to a significant enhancement of its quantum yield.[4]
Quantitative Binding and Thermodynamic Data
The interaction between the Chili aptamer and DMHBO+ has been quantitatively characterized using various biophysical techniques, including fluorescence spectroscopy and isothermal titration calorimetry (ITC). The binding is characterized by high affinity and favorable thermodynamics.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 12 nM | Fluorescence Spectroscopy | [5] |
| Change in Enthalpy (ΔH) | - | Isothermal Titration Calorimetry | [6] |
| Change in Entropy (ΔS) | - | Isothermal Titration Calorimetry | [6] |
| Change in Gibbs Free Energy (ΔG) | - | Isothermal Titration Calorimetry | [6] |
Note: Specific numerical values for ΔH, ΔS, and ΔG from the cited literature were not available in the search results. ITC data confirms a strong binding interaction.[6]
Mechanism of Fluorescence Activation
The fluorescence of DMHBO+ is significantly enhanced upon binding to the Chili aptamer due to a mechanism known as excited-state proton transfer (ESPT).[2][3][7] In its free form, the DMHBO+ molecule is weakly fluorescent. Upon binding to the Chili aptamer and excitation with light, an ultrafast proton transfer occurs from the phenolic hydroxyl group of the ligand to the N7 of the G15 residue in the aptamer's binding pocket.[2][3][7] This proton transfer, occurring on a femtosecond timescale (approximately 130 fs), generates an excited-state phenolate (B1203915) anion, which is the species responsible for the highly Stokes-shifted fluorescence emission.[2][3][7] The rigid G-quadruplex structure of the aptamer plays a critical role in pre-organizing the binding pocket to facilitate this efficient proton transfer.[2]
Mechanism of Excited-State Proton Transfer (ESPT) in the Chili-DMHBO+ complex.
Experimental Protocols
SELEX Protocol for Chili Aptamer Selection
The Chili aptamer was developed through a process of in vitro selection known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[8] The following is a generalized protocol for the selection of RNA aptamers against a small molecule target like DMHBO+.
Generalized workflow for the SELEX process.
Methodology:
-
Library Design and Synthesis: A large, random library of RNA molecules (typically 1014 to 1015 different sequences) is synthesized. Each RNA molecule consists of a central random region flanked by constant regions for primer annealing during amplification.
-
Incubation with Target: The RNA library is incubated with the target molecule (DMHBO+) under specific buffer conditions (e.g., physiological pH, salt concentration).
-
Partitioning: RNA molecules that bind to the target are separated from the unbound sequences. For small molecules like DMHBO+, this can be achieved using techniques like affinity chromatography where the target is immobilized on a solid support.
-
Elution: The bound RNA molecules are eluted from the support.
-
Amplification: The eluted RNA is reverse transcribed to cDNA and then amplified by PCR.
-
In Vitro Transcription: The amplified DNA is used as a template for in vitro transcription to generate an enriched RNA pool for the next round of selection.
-
Iterative Rounds: Steps 2-6 are repeated for multiple rounds (typically 8-15), with increasing selection pressure (e.g., lower target concentration, stringent washing) to enrich for high-affinity aptamers.
-
Sequencing and Analysis: The final enriched RNA pool is sequenced, and the sequences are analyzed to identify individual aptamer candidates.
-
Characterization: Individual aptamer candidates are synthesized and characterized for their binding affinity and specificity.
Fluorescence Spectroscopy for Binding Affinity Determination
Fluorescence spectroscopy is a primary method for characterizing the binding affinity of the Chili aptamer to DMHBO+.[8] The increase in fluorescence intensity of DMHBO+ upon binding to the aptamer is measured as a function of the concentration of one of the binding partners.
Methodology:
-
Preparation of Solutions: Prepare stock solutions of the Chili aptamer and DMHBO+ in a suitable binding buffer (e.g., 40 mM HEPES, pH 7.5, 125 mM KCl, 5 mM MgCl2).
-
Titration: A fixed concentration of the Chili aptamer is titrated with increasing concentrations of DMHBO+.
-
Fluorescence Measurement: After each addition of DMHBO+, the solution is allowed to equilibrate, and the fluorescence emission is measured at the characteristic wavelength for the complex (e.g., ~592 nm for Chili-DMHBO+) with excitation at the appropriate wavelength (e.g., ~456 nm).[5]
-
Data Analysis: The change in fluorescence intensity is plotted against the concentration of DMHBO+. The data is then fitted to a binding isotherm equation (e.g., one-site binding model) to determine the dissociation constant (Kd).
Workflow for determining binding affinity using fluorescence spectroscopy.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique used to determine the thermodynamic parameters of binding, including the binding affinity (Ka or Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[6]
Methodology:
-
Sample Preparation: The aptamer and ligand solutions are prepared in the same buffer to minimize heat of dilution effects. The samples should be degassed prior to the experiment.[6]
-
Instrument Setup: The ITC instrument consists of a sample cell and a reference cell. The aptamer solution is loaded into the sample cell, and the ligand solution is loaded into the titration syringe.
-
Titration: A series of small, precise injections of the ligand solution are made into the sample cell while the temperature is kept constant.
-
Heat Measurement: The instrument measures the heat released or absorbed during the binding event after each injection.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to aptamer. The resulting binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[6]
Conclusion
The Chili aptamer and its interaction with DMHBO+ represent a well-characterized system that provides valuable insights into the principles of molecular recognition by nucleic acids. The detailed structural information, coupled with quantitative binding and thermodynamic data, offers a solid foundation for the rational design of novel RNA-based tools for a wide range of applications in research and diagnostics. The experimental protocols outlined in this guide provide a framework for the selection and characterization of aptamers with desired properties.
References
- 1. researchgate.net [researchgate.net]
- 2. A Capture-SELEX Strategy for Multiplexed Selection of RNA Aptamers Against Small Molecules | Springer Nature Experiments [experiments.springernature.com]
- 3. RNA-based Capture-SELEX for the selection of small molecule-binding aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Multicolor Large Stokes Shift Fluorogen-Activating RNA Aptamer with Cationic Chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japtamers.co.uk [japtamers.co.uk]
- 6. japtamers.co.uk [japtamers.co.uk]
- 7. Large Stokes shift fluorescence activation in an RNA aptamer by intermolecular proton transfer to guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japtamers.co.uk [japtamers.co.uk]
In-Cell RNA Visualization with DMHBO+: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize ribonucleic acid (RNA) within living cells is crucial for understanding its diverse roles in gene expression, regulation, and the pathogenesis of diseases. Among the various techniques developed for in-cell RNA imaging, the use of fluorogen-activating RNA aptamers offers a powerful approach. This system relies on a genetically encoded RNA aptamer that binds to a specific, cell-permeable small molecule fluorogen, leading to a significant increase in its fluorescence. This technical guide provides an in-depth overview of the DMHBO+ system, a promising tool for real-time RNA visualization. DMHBO+ is a cationic fluorophore whose fluorescence is activated upon binding to the "Chili" RNA aptamer, mimicking red fluorescent proteins and enabling the tracking of RNA dynamics in vivo.
The Chili-DMHBO+ System: Mechanism of Fluorescence Activation
The fluorescence of the DMHBO+ dye is intrinsically low in aqueous solutions. Upon binding to its cognate Chili RNA aptamer, DMHBO+ undergoes a conformational restriction that leads to a dramatic increase in its quantum yield, resulting in bright fluorescence. The Chili aptamer folds into a unique three-dimensional structure containing a G-quadruplex motif that provides a specific binding pocket for DMHBO+. This interaction stabilizes the planar conformation of the fluorophore, minimizing non-radiative decay pathways and maximizing fluorescence emission. The binding is characterized by a strong affinity, with a dissociation constant (Kd) in the low nanomolar range, ensuring a high signal-to-noise ratio for imaging applications.
Below is a diagram illustrating the activation of DMHBO+ fluorescence upon binding to the Chili RNA aptamer.
Caption: Workflow of DMHBO+ activation for in-cell RNA visualization.
Quantitative Data Presentation
For researchers to select the most appropriate tool for their experiments, a quantitative comparison of different RNA visualization systems is essential. The following table summarizes the key photophysical properties of the Chili-DMHBO+ system in comparison to other widely used fluorogen-activating aptamers and the gold-standard MS2-GFP system.
| Feature | Chili-DMHBO+ | Spinach2-DFHBI-1T | Broccoli-BI | MS2-GFP (24x) |
| Excitation Max (nm) | 456[1] | 472 | 472 | ~488 |
| Emission Max (nm) | 592[1] | 505 | 507 | ~507 |
| Quantum Yield (Φ) | 0.1[1] | ~0.72 | ~0.6 | ~0.6 |
| Brightness (ε x Φ) | Moderate | High | High | Very High (due to 24 copies) |
| Dissociation Constant (Kd) | 12 nM[1] | ~16 nM | ~19 nM | ~1 nM (per MCP)[2] |
| Photostability | Moderate | Moderate | High[3] | High |
| Signal-to-Noise Ratio | High | Moderate to High | High | Moderate (background from unbound FP) |
| Color | Orange-Red | Green | Green | Green |
Note: Brightness is a product of the molar extinction coefficient (ε) and the quantum yield (Φ). Values can vary depending on experimental conditions. Data for Spinach2-DFHBI-1T and Broccoli-BI are based on available literature and may not be directly comparable due to different measurement standards.
Experimental Protocols
Construction of Chili Aptamer-Tagged RNA Expression Plasmid
To visualize a specific RNA of interest, the Chili aptamer sequence must be genetically fused to the target RNA. This is typically achieved by cloning the target RNA sequence and the Chili aptamer sequence into a mammalian expression vector.
Workflow for Plasmid Construction:
Caption: Experimental workflow for constructing a Chili-tagged RNA expression vector.
Detailed Methodology:
-
Amplify Target RNA Sequence: The cDNA of the RNA of interest is amplified by PCR. Primers should be designed to add appropriate restriction sites for cloning.
-
Synthesize Chili Aptamer DNA: The DNA sequence encoding the 52-nucleotide Chili aptamer is chemically synthesized, also flanked by the same restriction sites.
-
Vector Preparation: A suitable mammalian expression vector (e.g., pcDNA3.1) is digested with the corresponding restriction enzymes.
-
Ligation: The amplified target RNA and Chili aptamer DNA fragments are ligated into the linearized vector. The Chili aptamer can be placed at the 5' or 3' end of the target RNA, or internally, though the position may affect the folding and function of both the RNA and the aptamer.
-
Transformation and Selection: The ligation mixture is transformed into competent E. coli. Colonies are selected on antibiotic-containing plates.
-
Verification: Plasmids from selected colonies are purified and the insert is verified by Sanger sequencing.
In-Cell RNA Visualization Protocol
This protocol outlines the steps for transfecting mammalian cells with the Chili-tagged RNA expression plasmid and subsequent imaging with DMHBO+.
Materials:
-
HEK293T or other suitable mammalian cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Chili-tagged RNA expression plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMHBO+ stock solution (in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Confocal microscope with appropriate filter sets
Methodology:
-
Cell Seeding: 24 hours prior to transfection, seed cells in a glass-bottom dish suitable for microscopy to reach 70-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with the Chili-tagged RNA expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Expression: Allow the cells to express the tagged RNA for 24-48 hours post-transfection.
-
DMHBO+ Staining:
-
Prepare a working solution of DMHBO+ in pre-warmed live-cell imaging medium. The optimal concentration may need to be determined empirically but is typically in the range of 1-10 µM.
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the DMHBO+ containing imaging medium to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Live-Cell Imaging:
-
Mount the dish on a confocal microscope equipped with an environmental chamber to maintain temperature, humidity, and CO2 levels.
-
Excite the cells at ~456 nm and collect the emission signal at ~592 nm.
-
Optimize laser power and exposure time to maximize signal-to-noise while minimizing phototoxicity.
-
Acquire images and time-lapse series as required for the experiment.
-
FRET-Based Analysis of RNA-RNA Interactions
The Chili-DMHBO+ pair is an excellent donor for Förster Resonance Energy Transfer (FRET) with acceptor fluorophores like Atto 590. This can be utilized to study RNA-RNA interactions in live cells.
Workflow for FRET-based RNA Interaction Analysis:
Caption: Workflow for studying RNA-RNA interactions using DMHBO+ and Atto 590 FRET.
Detailed Methodology:
-
Prepare RNA Constructs:
-
Construct a plasmid to express the first RNA of interest tagged with the Chili aptamer (the FRET donor).
-
The second RNA of interest needs to be labeled with the Atto 590 acceptor fluorophore. This can be achieved by in vitro transcription with a labeled UTP analog or by post-transcriptional chemical labeling, followed by microinjection into the cells.
-
-
Cell Preparation: Co-transfect or microinject the two RNA constructs into the cells.
-
DMHBO+ Staining: Follow the staining protocol described in the previous section.
-
FRET Imaging:
-
Acquire three sets of images:
-
Donor channel: Excite at ~456 nm, collect emission at ~592 nm.
-
Acceptor channel: Excite at ~594 nm, collect emission at ~620 nm.
-
FRET channel: Excite at ~456 nm (donor excitation), collect emission at ~620 nm (acceptor emission).
-
-
-
Data Analysis: Calculate the FRET efficiency using established methods, such as sensitized emission or acceptor photobleaching. An increased signal in the FRET channel upon donor excitation indicates that the two RNA molecules are in close proximity (<10 nm).
Conclusion
The Chili-DMHBO+ system provides a robust and versatile platform for the visualization of RNA in living cells. Its high affinity, significant fluorescence enhancement, and favorable photophysical properties make it a valuable tool for studying RNA localization, trafficking, and interactions. The ability to serve as a FRET donor further expands its utility in dissecting complex ribonucleoprotein dynamics and RNA-based regulatory networks. By following the protocols outlined in this guide, researchers can effectively implement this technology to gain deeper insights into the intricate world of RNA biology.
References
- 1. Frontiers | RNA Fluorescence with Light-Up Aptamers [frontiersin.org]
- 2. FRET Analysis of RNA –Protein Interactions Using Spinach Aptamers | Springer Nature Experiments [experiments.springernature.com]
- 3. Designing and expressing circular RNA aptamers to regulate mammalian cell biology - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of DMHBO+: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, development, and application of the fluorogenic dye DMHBO+. As a cationic fluorophore, DMHBO+'s fluorescence is brilliantly activated upon binding to the Chili RNA aptamer, making it a powerful tool for RNA imaging in living cells. This document details the dye's photophysical properties, the mechanism of its fluorescence activation, and protocols for its use in key experimental applications.
Introduction
The ability to visualize and track RNA in real-time within living cells is crucial for understanding a wide range of biological processes. The development of fluorogen-activating RNA aptamers has provided a versatile toolkit for this purpose. Among these, the Chili aptamer and its cognate dye, DMHBO+, have emerged as a particularly effective pair, mimicking the properties of large Stokes shift fluorescent proteins. This system allows for the specific labeling and imaging of RNA molecules with high signal-to-noise ratios.
Discovery and Development
The development of DMHBO+ was intrinsically linked to the engineering of the Chili RNA aptamer. The process began with an earlier aptamer series (13-2) that showed an affinity for 3,5-dimethoxy-4-hydroxybenzylidene imidazolone (B8795221) (DMHBI). Through a process of rational design, this aptamer was optimized to create the Chili aptamer, which exhibits a stronger and more specific affinity for DMHBI derivatives.[1]
Concurrently, the DMHBI scaffold was chemically modified to enhance its properties. A key innovation was the addition of a cationic aromatic side chain to the 4-hydroxybenzylidene imidazolone (HBI) core.[2][3] This modification, resulting in DMHBO+, served two primary purposes:
-
Increased RNA Affinity: The positive charge on DMHBO+ strengthens its interaction with the negatively charged phosphate (B84403) backbone of the RNA aptamer.
-
Reduced Magnesium Dependence: The enhanced binding affinity reduces the reliance on high concentrations of magnesium ions, which can sometimes interfere with cellular processes.
The oxidative functionalization at the C2 position of the imidazolone ring also plays a role in the dye's unique photophysical properties.[2][3]
Photophysical and Chemical Properties
The key characteristics of DMHBO+ are summarized in the table below, providing a clear overview of its performance and specifications.
| Property | Value | Reference |
| Excitation Maximum (λex) | 456 nm | [4] |
| Emission Maximum (λem) | 592 nm | [4] |
| Quantum Yield (Φ) | 0.1 | [4] |
| Stokes Shift | 136 nm | [4] |
| Dissociation Constant (Kd) with Chili aptamer | 12 nM | [4] |
| Molar Mass | 552.37 g/mol | [4] |
| Chemical Formula | C22H25IN4O5 | [4] |
| CAS Number | 2322286-81-5 | [4] |
| Solubility in DMSO | up to 50 mM | [4] |
| Fluorescence Lifetime Components | 2.5 ns (65%) and 1.5 ns (35%) | [5] |
Mechanism of Fluorescence Activation
The fluorescence of DMHBO+ is significantly enhanced upon binding to the Chili aptamer. This activation is not merely a result of sequestration in a hydrophobic pocket but is due to a sophisticated photochemical process known as excited-state proton transfer (ESPT) .[6]
The Chili aptamer's binding pocket is structured to specifically recognize and bind the protonated phenol (B47542) form of DMHBO+.[2][3][6] Upon excitation with light, an ultrafast proton transfer occurs from the hydroxyl group of DMHBO+ to a nearby guanine (B1146940) nucleobase within the aptamer.[6] This process, occurring on a femtosecond timescale, leads to the formation of the excited phenolate (B1203915) form of the dye, which is responsible for the highly Stokes-shifted red fluorescence emission.[6]
The following diagram illustrates the key steps in the fluorescence activation of DMHBO+ by the Chili aptamer.
Caption: Fluorescence activation of DMHBO+ via binding to the Chili aptamer and subsequent excited-state proton transfer.
Experimental Protocols
In Vitro RNA Visualization with DMHBO+
This protocol describes the use of DMHBO+ for staining RNA in polyacrylamide gels.
Materials:
-
RNA sample containing the Chili aptamer sequence
-
10x Tris-borate-EDTA (TBE) buffer
-
Urea
-
40% Acrylamide (B121943)/Bis-acrylamide solution (19:1)
-
10% Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
DMHBO+ stock solution (1 mM in DMSO)
-
Binding buffer (40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl2)[7][8]
-
Gel imaging system with green and blue epi illumination[7][8]
Procedure:
-
Prepare a denaturing polyacrylamide gel: For a 10% gel, mix appropriate volumes of 10x TBE, urea, 40% acrylamide solution, and water. Degas the solution.
-
Initiate polymerization: Add 10% APS and TEMED to the gel solution, mix gently, and pour the gel. Allow to polymerize for at least 30 minutes.
-
Prepare RNA samples: Resuspend RNA samples in a suitable loading buffer containing a denaturant (e.g., formamide).
-
Electrophoresis: Run the gel in 1x TBE buffer until the desired separation is achieved.
-
Staining: After electrophoresis, remove the gel and incubate it in a solution of 1 µM DMHBO+ in binding buffer for 20-30 minutes at room temperature, protected from light.[7][8]
-
Imaging: Image the gel using a gel documentation system equipped with green and blue epi illumination.[7][8]
FRET-based RNA Cleavage Assay
This protocol outlines a Förster Resonance Energy Transfer (FRET) experiment to monitor RNA cleavage, using the Chili-DMHBO+ complex as the donor and Atto 590 as the acceptor.
Materials:
-
Chili aptamer-tagged RNA substrate, labeled with Atto 590 at the 3'-end
-
DNA enzyme (or other cleaving agent)
-
DMHBO+
-
Assay buffer (40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl2)[7][8]
-
Fluorometer or plate reader capable of time-resolved fluorescence measurements
Procedure:
-
Prepare the reaction mixture: In a microcuvette or well of a microplate, combine the Atto 590-labeled Chili RNA (e.g., to a final concentration of 0.5 µM) and DMHBO+ (e.g., 1 µM) in the assay buffer.[7][8]
-
Anneal the RNA: Heat the mixture to 95°C for 3 minutes and then cool to room temperature for 20 minutes to ensure proper folding of the aptamer.[6]
-
Establish a baseline: Measure the fluorescence emission spectrum (e.g., from 500 nm to 700 nm) with excitation at 456 nm. You should observe a high FRET signal (peak emission from Atto 590).
-
Initiate the cleavage reaction: Add the DNA enzyme (e.g., to a final concentration of 5 µM) to the mixture.[7][8]
-
Monitor the reaction: Record fluorescence emission spectra at regular time intervals. As the RNA is cleaved, the Atto 590 acceptor will diffuse away from the DMHBO+ donor, leading to a decrease in the acceptor's emission and a concomitant increase in the donor's emission at 592 nm.[7]
The following diagram illustrates the workflow for the FRET-based RNA cleavage assay.
Caption: A typical workflow for monitoring RNA cleavage using a FRET assay with DMHBO+ and Atto 590.
Live-Cell RNA Imaging
This protocol provides a general guideline for imaging Chili aptamer-tagged RNA in living cells.
Materials:
-
Mammalian or bacterial cells expressing the Chili aptamer-tagged RNA of interest
-
Cell culture medium or imaging buffer
-
DMHBO+
-
Fluorescence microscope with appropriate filter sets (e.g., excitation around 405-456 nm and emission collection around 500-550 nm for Chili/DMHBI+ or longer for DMHBO+)[9]
Procedure:
-
Cell preparation: Plate the cells on a suitable imaging dish or slide.
-
Dye loading: Replace the culture medium with fresh medium or imaging buffer containing DMHBO+ at an optimized concentration (typically in the low micromolar range). The optimal concentration and incubation time should be determined empirically.
-
Incubation: Incubate the cells for a sufficient period to allow for dye uptake and binding to the target RNA.
-
Imaging: Mount the dish on the microscope stage and acquire images using the appropriate excitation and emission filters. It is important to note that while DMHBO+ has been developed for this purpose, some related dyes like DMHBI+ have shown poor cell permeability, so empirical validation is crucial.[9]
Conclusion
DMHBO+, in conjunction with the Chili RNA aptamer, represents a significant advancement in the field of RNA biology. Its large Stokes shift, high binding affinity, and bright fluorescence upon activation make it an invaluable tool for a variety of applications, from in vitro biochemical assays to live-cell imaging. The rational design principles employed in its development provide a roadmap for the creation of future generations of fluorogenic probes with even more advanced capabilities.
References
- 1. Chili aptamer [aptamer.ribocentre.org]
- 2. scispace.com [scispace.com]
- 3. A Multicolor Large Stokes Shift Fluorogen-Activating RNA Aptamer with Cationic Chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DMHBO+ Supplier | CAS 2322286-81-5 | Tocris Bioscience [tocris.com]
- 5. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
- 6. Large Stokes shift fluorescence activation in an RNA aptamer by intermolecular proton transfer to guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 9. Multiplexed sequential imaging in living cells with orthogonal fluorogenic RNA aptamer/dye pairs - PMC [pmc.ncbi.nlm.nih.gov]
DMHBO+ as a FRET Donor for RNA Studies: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cationic fluorophore DMHBO+ and its application as a Förster Resonance Energy Transfer (FRET) donor for RNA studies. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to facilitate the integration of this technology into their research.
Introduction to DMHBO+ and its Role in RNA FRET Studies
DMHBO+ is a cationic fluorophore whose fluorescence is significantly enhanced upon binding to the Chili RNA aptamer. This unique property makes the Chili-DMHBO+ complex an excellent tool for RNA research, serving as a genetically encodable FRET donor. The complex mimics red fluorescent proteins and is particularly useful for in vitro and in vivo RNA imaging and the development of FRET-based analytical systems for RNA.[1][2][3] Its large Stokes shift and emission in the red part of the spectrum make it an ideal FRET donor for rhodamine dyes like Atto 590.[1][2]
The primary application of DMHBO+ in RNA FRET studies involves its use in conjunction with the Chili aptamer. This system allows for the specific labeling of an RNA of interest by fusing it to the Chili aptamer sequence. When DMHBO+ is introduced, it binds to the aptamer, and the resulting fluorescent complex can then act as a donor to a nearby acceptor dye, enabling the study of RNA structure, dynamics, and interactions.
Quantitative Data for the Chili-DMHBO+ FRET System
Quantitative understanding of the photophysical properties of the FRET pair is crucial for accurate data interpretation. This section summarizes the key parameters for the Chili-DMHBO+ complex as a FRET donor, with Atto 590 as a common acceptor.
| Property | Value | Notes |
| Donor (Chili-DMHBO+) | ||
| Excitation Maximum (λex) | 456 nm[1] | |
| Emission Maximum (λem) | 592 nm[1][2] | |
| Quantum Yield (ΦD) | ~0.1 | The quantum yield of the Chili-DMHBO+ complex is reported to be comparable to the Chili-DMHBI+ complex.[1] |
| Fluorescence Lifetime (τD) | Multi-exponential decay: 2.5 ns (65%) and 1.5 ns (35%) | Measured for the Chili-DMHBO+ complex.[4] |
| Acceptor (Atto 590) | ||
| Excitation Maximum (λex) | 593 nm | From manufacturer's data. |
| Emission Maximum (λem) | 622 nm | From manufacturer's data. |
| Molar Extinction Coefficient (εA) | 120,000 M⁻¹cm⁻¹ | At 593 nm, from manufacturer's data. |
| FRET Pair (Chili-DMHBO+ / Atto 590) | ||
| Spectral Overlap Integral (J(λ)) | Calculated from donor emission and acceptor absorption spectra. | |
| Förster Radius (R₀) | ~5.4 nm (Calculated) | This value is calculated based on the provided photophysical properties and is an estimate. The actual R₀ can vary with experimental conditions. |
Calculation of the Förster Radius (R₀):
The Förster radius is the distance at which FRET efficiency is 50%. It can be calculated using the following equation:
R₀⁶ = 8.79 × 10⁻⁵ × (κ² × n⁻⁴ × ΦD × J(λ))
Where:
-
κ² is the dipole orientation factor, typically assumed to be 2/3 for freely rotating dyes.
-
n is the refractive index of the medium (assumed to be ~1.33 for aqueous solutions).
-
ΦD is the quantum yield of the donor.
-
J(λ) is the spectral overlap integral of the donor emission and acceptor absorption spectra, in units of M⁻¹cm⁻¹nm⁴.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the Chili-DMHBO+ FRET system for RNA studies.
Synthesis of Chili Aptamer-Fused RNA
The RNA of interest needs to be genetically fused to the Chili aptamer sequence. This can be achieved through standard molecular cloning techniques followed by in vitro transcription.
Protocol for In Vitro Transcription of Chili Aptamer-Fused RNA:
-
Template Preparation:
-
Design a DNA template containing a T7 promoter, the sequence of the RNA of interest, and the Chili aptamer sequence at the desired location (5' or 3' end, or internally).
-
The Chili aptamer sequence is: 5'-GGUGUAGGUCGCGUAGCCUUUUGCGAGGACUAUAAAUAGUAAGUCGGCUGGCC-3'
-
Prepare the DNA template by PCR amplification or by ordering a synthetic DNA fragment.
-
-
In Vitro Transcription Reaction:
-
Set up the transcription reaction on ice. For a 20 µL reaction:
-
Nuclease-free water: to 20 µL
-
5x Transcription Buffer: 4 µL
-
100 mM DTT: 2 µL
-
10 mM NTPs (ATP, GTP, CTP, UTP): 2 µL of each
-
DNA template: 1 µg
-
T7 RNA Polymerase: 2 µL
-
-
Mix gently and incubate at 37°C for 2-4 hours.
-
-
DNase Treatment and RNA Purification:
-
Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the RNA using a suitable method such as denaturing polyacrylamide gel electrophoresis (PAGE), size-exclusion chromatography, or a commercial RNA purification kit.
-
-
RNA Quantification and Storage:
-
Quantify the purified RNA using a spectrophotometer (A260).
-
Store the purified RNA at -80°C.
-
3'-End Labeling of RNA with Atto 590
For the FRET assay, the RNA (or a separate interacting RNA) needs to be labeled with the acceptor dye, Atto 590. One common method is to label the 3'-end of the RNA.
Protocol for 3'-End Labeling with Atto 590 Hydrazide:
This protocol involves a two-step process: periodate (B1199274) oxidation of the 3'-terminal ribose followed by conjugation to a hydrazide-modified dye.
-
Periodate Oxidation:
-
In a nuclease-free tube, mix:
-
RNA (10-100 pmol): in nuclease-free water
-
2x Sodium Acetate (B1210297) Buffer (200 mM, pH 5.2): equal volume to RNA solution
-
Freshly prepared 100 mM Sodium Periodate (NaIO₄): 0.1 volumes
-
-
Incubate the reaction in the dark at room temperature for 1 hour.
-
Precipitate the RNA by adding 3 volumes of cold ethanol (B145695) and 0.1 volumes of 3 M sodium acetate. Incubate at -20°C for at least 1 hour and then centrifuge to pellet the RNA. Wash the pellet with 70% ethanol and air dry.
-
-
Dye Conjugation:
-
Resuspend the oxidized RNA pellet in 100 mM sodium acetate buffer (pH 5.2).
-
Add a 50-fold molar excess of Atto 590 hydrazide (dissolved in DMSO).
-
Incubate the reaction in the dark at 4°C overnight.
-
-
Purification of Labeled RNA:
-
Purify the labeled RNA from the excess free dye using denaturing PAGE, HPLC, or a suitable RNA purification kit.
-
FRET Assay for Monitoring RNA Cleavage
This protocol describes a FRET-based assay to monitor the cleavage of an RNA substrate containing the Chili aptamer and a 3'-end labeled Atto 590, catalyzed by a DNAzyme.
Experimental Workflow Diagram:
Caption: Experimental workflow for the Chili-DMHBO+ FRET-based RNA cleavage assay.
Protocol:
-
Reaction Setup:
-
In a fluorometer cuvette, prepare a reaction mixture containing:
-
Chili aptamer-fused RNA labeled with Atto 590 (final concentration 0.5 µM)
-
DMHBO+ (final concentration 1 µM)
-
Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl₂)
-
-
Incubate for 10 minutes at room temperature to allow the formation of the Chili-DMHBO+ complex.
-
-
Initiate the Reaction:
-
Place the cuvette in a fluorometer and record the baseline fluorescence. Excite the donor at 456 nm and measure the emission of both the donor (at 592 nm) and the acceptor (at 622 nm).
-
Initiate the cleavage reaction by adding the DNAzyme to a final concentration of 5 µM.
-
-
Data Acquisition:
-
Continuously monitor the fluorescence intensity of both the donor and acceptor channels over time. A decrease in the acceptor fluorescence and a corresponding increase in the donor fluorescence indicate the cleavage of the RNA substrate, which separates the FRET pair.
-
-
Data Analysis:
-
Plot the donor and acceptor fluorescence intensities as a function of time.
-
The initial rate of the reaction can be determined from the initial slope of the fluorescence change.
-
The FRET efficiency (E) at any given time can be calculated using the formula: E = 1 / (1 + (I_D / I_A) * γ) where I_D and I_A are the fluorescence intensities of the donor and acceptor after correcting for background and spectral crosstalk, and γ is a correction factor that accounts for the differences in quantum yields and detection efficiencies of the two fluorophores.
-
Signaling Pathways and Logical Relationships
While the primary described application of the Chili-DMHBO+ FRET system is for in vitro assays, its genetically encodable nature makes it suitable for studying RNA dynamics in living cells. Below is a conceptual diagram illustrating how this system could be used to study RNA-protein interactions.
Conceptual Diagram for Studying RNA-Protein Interactions:
Caption: Conceptual diagram of a FRET-based assay to monitor RNA-protein interactions in vivo.
In this conceptual model, the RNA of interest is tagged with the Chili aptamer, and the RNA-binding protein (RBP) is fused to a suitable fluorescent protein acceptor (e.g., mCherry). Upon interaction between the RBP and the RNA, the donor (Chili-DMHBO+) and the acceptor come into close proximity, resulting in an increase in FRET. This system would allow for the real-time monitoring of RNA-protein interactions within a cellular context.
Conclusion
DMHBO+, when used in conjunction with the Chili RNA aptamer, provides a powerful and versatile FRET donor system for RNA research. Its large Stokes shift, emission in the red spectrum, and the genetically encodable nature of the aptamer tag offer significant advantages for studying RNA structure, dynamics, and interactions. While the quantitative characterization of this FRET pair is still emerging, the available data and protocols demonstrate its potential for a wide range of applications, from in vitro enzymatic assays to in vivo monitoring of RNA-protein interactions. As research in this area continues, the Chili-DMHBO+ system is poised to become an increasingly valuable tool for the scientific community.
References
Illuminating the Machinery of Life: A Technical Guide to Fluorogenic RNA Aptamers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorogenic RNA aptamers represent a transformative technology for real-time visualization of RNA within living cells, offering unprecedented insights into complex biological processes. These synthetic RNA molecules are engineered to bind specific, otherwise non-fluorescent dyes (fluorogens) and induce a significant increase in their fluorescence emission. This guide provides an in-depth exploration of the core mechanisms governing fluorogenic RNA aptamers, detailed experimental protocols for their characterization and application, and a quantitative overview of prominent aptamer-fluorophore systems. The content herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively harness this powerful tool for RNA-based diagnostics and therapeutics.
Core Principles of Fluorogenic RNA Aptamers
Fluorogenic RNA aptamers are short, single-stranded RNA molecules selected through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[1] These aptamers fold into specific three-dimensional structures that create a binding pocket for a cognate fluorogen.[2] The fluorogen itself is typically a small organic molecule with low intrinsic fluorescence. Upon binding to the aptamer, the fluorogen's rotational freedom is restricted, leading to a significant enhancement of its quantum yield and a "light-up" effect.[3]
The core of many fluorogenic RNA aptamers, such as Spinach and its derivatives, is a G-quadruplex structure. This motif, formed by guanine-rich sequences, creates a planar surface that stacks with the fluorogen, effectively locking it into a fluorescent conformation.[4][5][6]
Mechanisms of Fluorescence Activation
The activation of fluorescence in these systems is primarily driven by three key mechanisms that prevent non-radiative decay pathways of the fluorogen:
-
Twisted Intramolecular Charge Transfer (TICT): In the unbound state, the fluorogen can dissipate energy through rotational motion around a bond, leading to a non-fluorescent twisted state. The rigid binding pocket of the aptamer physically constrains this rotation, forcing the molecule into a planar conformation that favors fluorescence emission.
-
Contact Quenching (CQ): Some fluorogens are designed with a covalently attached quencher molecule. In the absence of the aptamer, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. Aptamer binding induces a conformational change that separates the fluorophore from the quencher, thereby restoring fluorescence.
-
Spirolactonization (SP): This mechanism involves a reversible structural change in the fluorogen. In the non-fluorescent state, the molecule exists in a closed, spirolactone form. Binding to the aptamer stabilizes an open, planar, and highly fluorescent conformation.
Quantitative Data of Prominent Fluorogenic RNA Aptamers
The selection of an appropriate fluorogenic RNA aptamer system is critical for experimental success and depends on factors such as brightness, binding affinity, and spectral properties. The table below summarizes key quantitative data for some of the most well-characterized aptamers.
| Aptamer | Fluorogen | Dissociation Constant (Kd) | Fluorescence Enhancement (FE) | Quantum Yield (QY) | Excitation (nm) | Emission (nm) |
| Spinach2 | DFHBI-1T | - | - | - | 469 | 501 |
| Broccoli | DFHBI-1T | 0.5 µM | 13.5-fold | 0.8 | 472 | 507 |
| Mango | TO1-Biotin | 3 nM | ~1100-fold | 0.55 | 510 | 535 |
| Mango II | TO1-Biotin | 1 nM | ~1100-fold | 0.55 | 510 | 535 |
| Mango III | TO1-Biotin | 0.5 nM | ~1100-fold | 0.55 | 510 | 535 |
| Corn | DFHO | - | - | - | 470 | 510 |
| Malachite Green Aptamer | Malachite Green | 90 nM | ~2400-fold | - | 630 | 650 |
Note: The values presented are compiled from various sources and may vary depending on experimental conditions. FE (Fluorescence Enhancement) is the fold-increase in fluorescence upon binding.
Signaling Pathways and Experimental Workflows
General Mechanism of Action
The fundamental principle behind fluorogenic RNA aptamers involves the specific recognition of a fluorogen by the aptamer, leading to fluorescence activation. This process can be harnessed to visualize RNA localization, quantify RNA levels, and even develop biosensors.
Caption: General mechanism of fluorescence activation upon fluorogen binding to an RNA aptamer.
Experimental Workflow for In Vitro Characterization
A typical workflow for characterizing a new fluorogenic RNA aptamer system involves several key steps, from RNA production to detailed spectroscopic analysis.
Caption: Workflow for the in vitro production and characterization of fluorogenic RNA aptamers.
Workflow for Live-Cell Imaging
Utilizing fluorogenic RNA aptamers for live-cell imaging requires expressing the aptamer within the cells and then introducing the cell-permeable fluorogen.
Caption: A streamlined workflow for visualizing RNA in living cells using fluorogenic aptamers.
Experimental Protocols
In Vitro Transcription of RNA Aptamers
This protocol outlines the synthesis of RNA aptamers from a DNA template using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA or PCR product containing the T7 promoter upstream of the aptamer sequence (template DNA)
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
Ribonucleotide solution mix (ATP, GTP, CTP, UTP)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Purification kit (e.g., column-based or phenol-chloroform extraction followed by ethanol (B145695) precipitation)
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of Ribonucleotide solution mix
-
1 µg of template DNA
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purify the transcribed RNA using a suitable RNA purification kit according to the manufacturer's instructions.
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity via denaturing polyacrylamide gel electrophoresis (PAGE).
Fluorescence Spectroscopy for Aptamer-Fluorophore Interaction
This protocol describes how to measure the fluorescence enhancement and determine the dissociation constant (Kd) of an aptamer-fluorophore pair.
Materials:
-
Purified RNA aptamer
-
Fluorogen stock solution (in DMSO or an appropriate solvent)
-
Binding buffer (e.g., Tris-HCl, KCl, MgCl2, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Fluorescence Enhancement Measurement:
-
Prepare two solutions in the binding buffer: one with a known concentration of the fluorogen and another with the same concentration of fluorogen plus a saturating concentration of the RNA aptamer (typically 5-10 times the expected Kd).
-
Measure the fluorescence emission spectrum of both solutions using the appropriate excitation wavelength for the fluorogen.
-
Calculate the fluorescence enhancement (FE) by dividing the peak fluorescence intensity of the aptamer-fluorogen solution by that of the fluorogen-only solution.
-
-
Dissociation Constant (Kd) Determination:
-
Prepare a series of solutions with a fixed concentration of the RNA aptamer and varying concentrations of the fluorogen in the binding buffer.
-
Measure the fluorescence intensity of each solution at the peak emission wavelength.
-
Plot the fluorescence intensity as a function of the fluorogen concentration.
-
Fit the data to a one-site binding model using appropriate software (e.g., GraphPad Prism) to determine the Kd.
-
Live-Cell Imaging with Fluorogenic RNA Aptamers
This protocol provides a general guideline for visualizing RNA tagged with a fluorogenic aptamer in mammalian cells.
Materials:
-
Mammalian cells cultured on glass-bottom dishes
-
Expression plasmid encoding the RNA of interest tagged with the aptamer sequence
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium
-
Fluorogen stock solution
-
Fluorescence microscope equipped with the appropriate filter sets
Procedure:
-
Seed the mammalian cells on glass-bottom dishes and allow them to adhere overnight.
-
Transfect the cells with the expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for the expression of the tagged RNA.
-
Replace the cell culture medium with fresh medium containing the fluorogen at the desired final concentration (typically in the low micromolar range).
-
Incubate the cells for 15-30 minutes to allow for fluorogen uptake and binding to the aptamer.
-
Image the cells using a fluorescence microscope. Acquire images in the appropriate channel for the fluorogen's emission spectrum. A control experiment with untransfected cells treated with the fluorogen should be performed to assess background fluorescence.
Conclusion and Future Perspectives
Fluorogenic RNA aptamers have emerged as indispensable tools for RNA research, enabling dynamic imaging of RNA localization and trafficking in living cells. The continuous development of new aptamer-fluorophore pairs with improved brightness, photostability, and spectral diversity is expanding the toolkit for multiplexed imaging and sophisticated biosensor design. As our understanding of the structural basis for fluorescence activation deepens, rational design and engineering of novel aptamers with tailored properties will undoubtedly accelerate progress in both fundamental biology and the development of RNA-targeted diagnostics and therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers to explore and apply this exciting technology in their own investigations.
References
- 1. Systematic evolution of ligands by exponential enrichment - Wikipedia [en.wikipedia.org]
- 2. Light-Up RNA Aptamers and Their Cognate Fluorogens: From Their Development to Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of in vitro and cellular turn-on kinetics for fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorophore ligand binding and complex stabilization of the RNA Mango and RNA Spinach aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Fluorescence with Light-Up Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorophore ligand binding and complex stabilization of the RNA Mango and RNA Spinach aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling DMHBO+: A Technical Guide to a Promising Fluorogenic Probe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of DMHBO+, a cationic fluorophore with the CAS number 2322286-81-5. DMHBO+ has emerged as a valuable tool in molecular biology, particularly for the real-time imaging of RNA in living cells. Its unique fluorogenic properties, activated upon binding to a specific RNA aptamer, offer a powerful system for studying RNA trafficking, localization, and dynamics. This document consolidates the available technical data, outlines the principles of its application, and discusses the underlying mechanism of its fluorescence activation.
Core Properties and Chemical Identity
DMHBO+ is a complex organic molecule whose fluorescence is intrinsically linked to its interaction with a specific RNA aptamer known as "Chili." The key identifiers and chemical properties of DMHBO+ are summarized below.
| Property | Value |
| CAS Number | 2322286-81-5 |
| Molecular Formula | C22H25IN4O5 |
| Molecular Weight | 552.37 g/mol |
| Chemical Name | DMHBO+ |
| Purity | ≥98% |
| Solubility | Soluble to 50 mM in DMSO |
| Storage | Store at -20°C |
Fluorogenic Properties and Mechanism of Action
The utility of DMHBO+ as a fluorescent probe stems from its ability to undergo a significant increase in fluorescence quantum yield upon binding to the Chili RNA aptamer. This "light-up" property is crucial for minimizing background fluorescence and enabling high-contrast imaging.
| Parameter | Value |
| Binding Affinity (Kd) | 12 nM (for Chili aptamer)[1][2][3][4] |
| Excitation Maximum (λex) | 456 nm[1][5] |
| Emission Maximum (λem) | 592 nm[1][5] |
| Quantum Yield (Φ) | 0.1 (when bound to Chili aptamer)[1][5] |
| Stokes Shift | 136 nm[1][5] |
| Application | Time-resolved fluorescence energy transfer (TR-FRET)[1][5] |
The mechanism behind this fluorescence activation is a fascinating example of intermolecular interactions. Crystallographic studies of the Chili-DMHBO+ complex have revealed that the RNA aptamer provides a specific binding pocket that restricts the rotational freedom of the DMHBO+ molecule. This rigidification minimizes non-radiative decay pathways. More importantly, the fluorescence activation is driven by an Excited State Proton Transfer (ESPT) from the DMHBO+ molecule to a guanine (B1146940) residue within the Chili aptamer's binding site. This ultrafast proton transfer, occurring on a femtosecond timescale, is the key to the large Stokes shift and the "light-up" characteristic of the complex.
Caption: Interaction and fluorescence activation mechanism of DMHBO+ with the Chili RNA aptamer.
Experimental Protocols: Principles and General Procedures
While detailed, step-by-step protocols for the synthesis of DMHBO+ and its specific use in imaging are not publicly available, this section outlines the general principles and workflow for utilizing the Chili-DMHBO+ system for RNA imaging in cells.
General Workflow for Cellular RNA Imaging
The process of imaging RNA using the Chili-DMHBO+ system typically involves the following stages:
-
Genetic Construct Preparation: The DNA sequence of the Chili RNA aptamer is genetically fused to the target RNA of interest. This construct is then cloned into a suitable expression vector (e.g., a plasmid) for introduction into cells.
-
Cell Culture and Transfection: The host cells (e.g., mammalian cell lines) are cultured under standard conditions. The expression vector containing the Chili-tagged RNA is then introduced into the cells using a standard transfection method (e.g., lipid-based transfection, electroporation).
-
DMHBO+ Labeling: Following a suitable expression period for the tagged RNA, the cells are incubated with a solution containing DMHBO+. The optimal concentration of DMHBO+ and incubation time need to be empirically determined for the specific cell type and experimental setup.
-
Fluorescence Microscopy: The cells are then imaged using a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of the Chili-DMHBO+ complex (excitation ~456 nm, emission ~592 nm).
Caption: General experimental workflow for RNA imaging using the Chili-DMHBO+ system.
Crystallography of the Chili-DMHBO+ Complex
The three-dimensional structure of the Chili-DMHBO+ complex has been determined by X-ray crystallography, with the data deposited in the Protein Data Bank (PDB IDs: 7OA3, 7OAV). The general procedure for such a study involves:
-
Preparation and Purification: Large quantities of the Chili RNA aptamer are produced, typically through in vitro transcription, and purified.
-
Crystallization: The purified RNA is mixed with DMHBO+ and subjected to various crystallization screening conditions (e.g., different buffers, precipitants, and temperatures) to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the RNA-ligand complex is built and refined.
Safety and Handling
The available safety data for DMHBO+ is limited, with the Safety Data Sheet (SDS) indicating "no data available" for many toxicological endpoints. Therefore, it should be handled with the standard precautions for a novel chemical compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection when handling the solid compound or its solutions.
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of any dust or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light.
In case of contact, follow standard first-aid procedures and seek medical advice.
Conclusion
DMHBO+ represents a significant advancement in the field of RNA imaging. Its partnership with the Chili aptamer creates a robust and highly specific fluorogenic system that enables the visualization of RNA in its native cellular environment. While detailed public information on its synthesis and specific experimental protocols is scarce, the fundamental principles of its application are well-established. The unique mechanism of fluorescence activation through ESPT provides a foundation for the future design of even more sophisticated and sensitive probes for molecular imaging and diagnostics. As research in this area continues, a more comprehensive understanding of the full potential and any associated biohazards of DMHBO+ will undoubtedly emerge.
References
Methodological & Application
Application Notes and Protocols for Live Cell Imaging with DMHBO+
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMHBO+ is a cationic fluorophore that exhibits a significant increase in fluorescence upon binding to the Chili RNA aptamer. This fluorogenic system mimics the properties of red fluorescent proteins and is a powerful tool for visualizing RNA in living cells. The Chili-DMHBO+ complex displays a large Stokes shift, minimizing autofluorescence and enabling cleaner imaging. Its high affinity and specificity make it an excellent choice for tracking the localization, transport, and dynamics of specific RNA transcripts in real-time. These application notes provide a comprehensive guide to utilizing DMHBO+ for live-cell imaging of Chili aptamer-tagged RNAs.
Quantitative Data
A summary of the key quantitative parameters for the DMHBO+-Chili aptamer system is presented in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 456 nm | [1] |
| Emission Maximum (λem) | 592 nm | [1] |
| Stokes Shift | 136 nm | [1] |
| Quantum Yield (Φ) | 0.1 | [1] |
| Dissociation Constant (Kd) | 12 nM | [1] |
| Molecular Weight | 552.37 g/mol | [1] |
| Solubility in DMSO | Up to 50 mM | [1] |
Mechanism of Fluorescence Activation
The fluorescence of DMHBO+ is activated through a specific interaction with the Chili RNA aptamer. The aptamer folds into a unique G-quadruplex structure that creates a binding pocket for DMHBO+.[1] This binding event immobilizes the fluorophore and facilitates an excited-state proton transfer (ESPT) from the DMHBO+ molecule to a guanine (B1146940) residue within the aptamer.[1] This process is responsible for the large Stokes shift and the significant enhancement of fluorescence.
Experimental Protocols
This section provides a detailed methodology for the live-cell imaging of Chili aptamer-tagged RNA using DMHBO+.
Reagent Preparation
-
DMHBO+ Stock Solution:
-
Dissolve DMHBO+ powder in anhydrous DMSO to a final concentration of 10-50 mM.[1]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Cell Culture Medium:
-
Use the appropriate complete growth medium for your cell line of interest.
-
For imaging, it is recommended to use a phenol (B47542) red-free medium to reduce background fluorescence.
-
-
Transfection Reagent:
-
Use a high-efficiency transfection reagent suitable for your cell line (e.g., Lipofectamine 3000, FuGENE HD).
-
Experimental Workflow
The overall workflow for a live-cell imaging experiment using DMHBO+ is depicted below.
References
Application Notes and Protocols: Labeling RNA with DMHBO+ and the Chili Aptamer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of RNA in living cells is crucial for understanding its diverse roles in cellular processes. The Chili RNA aptamer, in conjunction with the fluorogenic dye DMHBO+, offers a powerful system for labeling and imaging RNA. The Chili aptamer is a 52-nucleotide synthetic RNA sequence that specifically binds to derivatives of 3,5-dimethoxy-4-hydroxybenzylidene imidazolone (B8795221) (DMHBI), such as DMHBO+.[1][2][3] This binding event induces a significant increase in the fluorescence of the dye, allowing for the specific detection of the tagged RNA.[1][4][5] This system is characterized by a large Stokes shift, mimicking fluorescent proteins and making it suitable for various fluorescence-based applications, including FRET assays.[1][6][7]
The fluorescence activation mechanism involves an excited-state proton transfer (ESPT) from the DMHBO+ to a guanine (B1146940) residue within the aptamer's binding pocket.[1][8] The Chili aptamer folds into a structure containing a G-quadruplex, which is essential for ligand binding and fluorescence enhancement.[1][2][3] This document provides detailed protocols for labeling RNA with the Chili aptamer and DMHBO+, along with key quantitative data and visual representations of the underlying processes.
Quantitative Data Summary
The following table summarizes the key photophysical and binding properties of the Chili-DMHBO+ complex, providing essential data for experimental design and interpretation.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | Low nanomolar | [6][7] |
| Excitation Maximum (λex) | ~456 nm | [1] |
| Emission Maximum (λem) | ~592 nm | [6][7] |
| Stokes Shift | >130 nm | [4][9] |
| Fluorescence Enhancement | Strong | [2][9] |
| Aptamer Length | 52 nucleotides | [1][2][3] |
Signaling Pathway and Experimental Workflow
To facilitate a clear understanding of the labeling process, the following diagrams illustrate the mechanism of fluorescence activation and the general experimental workflow.
Experimental Protocols
Preparation and Folding of Chili Aptamer-Tagged RNA
This protocol describes the preparation of RNA containing the Chili aptamer sequence and its proper folding, which is critical for efficient DMHBO+ binding.
Materials:
-
DNA template encoding the RNA of interest fused to the 52-nt Chili aptamer sequence
-
T7 RNA polymerase
-
NTPs (ATP, GTP, CTP, UTP)
-
Transcription buffer
-
RNase-free water, tubes, and tips
-
Denaturing polyacrylamide gel electrophoresis (PAGE) supplies
-
Folding Buffer: 80 mM HEPES (pH 7.5), 125 mM KCl, 5 mM MgCl₂[2][9]
Procedure:
-
In Vitro Transcription:
-
Synthesize the Chili aptamer-tagged RNA using a standard in vitro transcription protocol with T7 RNA polymerase and the DNA template.
-
Purify the transcribed RNA using denaturing PAGE to ensure high purity.[9]
-
Quantify the purified RNA concentration using UV absorbance at 260 nm.
-
-
RNA Folding:
-
Dilute the purified RNA to the desired concentration in the Folding Buffer.
-
Heat the RNA solution to 95°C for 3 minutes.
-
Cool the solution to 20-25°C and incubate for 20 minutes to allow for proper folding.[9]
-
Add MgCl₂ to a final concentration of 5 mM. The folded RNA is now ready for labeling.
-
Labeling of Chili Aptamer-Tagged RNA with DMHBO+
This protocol outlines the procedure for labeling the folded Chili aptamer-tagged RNA with the DMHBO+ fluorogen.
Materials:
-
Folded Chili aptamer-tagged RNA (from Protocol 1)
-
DMHBO+ stock solution (in DMSO or water)
-
Binding Buffer: 80 mM HEPES (pH 7.5), 125 mM KCl, 5 mM MgCl₂[2][9]
Procedure:
-
Preparation of Labeling Reaction:
-
In an RNase-free microcentrifuge tube, combine the folded Chili aptamer-tagged RNA and DMHBO+ in the Binding Buffer. A typical starting concentration is 0.5 µM for both the RNA and the dye.[2][9]
-
The final volume of the reaction can be adjusted based on the experimental requirements (e.g., for spectroscopy or microscopy).
-
-
Incubation:
Fluorescence Measurement and Imaging
This protocol provides general guidelines for detecting the fluorescence of the Chili-DMHBO+ complex. Specific instrument settings will need to be optimized.
For Spectroscopy:
-
Fluorescence Spectra Acquisition:
For In Vitro Imaging (e.g., Gel Imaging):
-
Gel Staining:
For Live-Cell Imaging:
-
Cell Preparation and Transfection:
-
Culture cells to the desired confluency.
-
Transfect the cells with a plasmid encoding the Chili aptamer-tagged RNA of interest using a suitable transfection reagent.
-
-
Labeling and Imaging:
-
After allowing for RNA expression (typically 24-48 hours post-transfection), add DMHBO+ to the cell culture medium. The optimal concentration and incubation time should be empirically determined.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for DMHBO+ (e.g., excitation around 450-470 nm and emission around 580-620 nm).
-
Concluding Remarks
The Chili aptamer-DMHBO+ system provides a robust and versatile platform for RNA labeling and imaging. Its large Stokes shift and high fluorescence enhancement offer significant advantages for a variety of applications, from in vitro biochemical assays to live-cell imaging. The protocols provided herein serve as a starting point for researchers to implement this technology in their studies. Optimization of specific parameters, such as dye concentration and incubation times, may be necessary to achieve the best results for a particular experimental setup.
References
- 1. Large Stokes shift fluorescence activation in an RNA aptamer by intermolecular proton transfer to guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–fluorescence activation relationships of a large Stokes shift fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-fluorescence activation relationships of a large Stokes shift fluorogenic RNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Multicolor Large Stokes Shift Fluorogen-Activating RNA Aptamer with Cationic Chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Spicy new research: Chili aptamer structure solved! - THE HÖBARTNER GROUP: ORGANIC AND BIOMOLECULAR CHEMISTRY [chemie.uni-wuerzburg.de]
- 9. academic.oup.com [academic.oup.com]
Maximizing Signal: Optimal DMHBO+ Concentration for Fluorescence Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The DMHBO+ fluorophore, a cationic dye, exhibits a remarkable increase in fluorescence upon binding to its cognate Chili RNA aptamer. This fluorogen-activating-aptamer (FAA) system mimics the properties of red fluorescent proteins and serves as a powerful tool for imaging RNA in living cells and for in vitro biochemical assays. A critical parameter for achieving maximal signal-to-noise ratio and quantitative accuracy in experiments utilizing the Chili-DMHBO+ system is the optimization of the DMHBO+ concentration. This document provides detailed protocols and guidelines for determining the optimal DMHBO+ concentration for various fluorescence-based applications.
Quantitative Data Summary
The following table summarizes the key optical and binding properties of the DMHBO+ fluorophore when complexed with the Chili aptamer, along with recommended concentration ranges for different applications based on published data.
| Parameter | Value | Reference Application |
| Excitation Maximum (λex) | 456 nm | In vitro fluorescence spectroscopy, Fluorescence microscopy |
| Emission Maximum (λem) | 592 nm | In vitro fluorescence spectroscopy, Fluorescence microscopy |
| Quantum Yield (Φ) | 0.1 | General fluorescence applications |
| Stokes Shift | 136 nm | Imaging applications requiring large separation of excitation and emission |
| Dissociation Constant (Kd) | 12 nM | In vitro binding assays |
| Molecular Weight | 552.37 g/mol | Stock solution preparation |
| Solubility in DMSO | up to 50 mM | Stock solution preparation |
| Recommended In Vitro Concentration Range | 0.5 µM - 20 µM | Fluorescence spectroscopy, Gel staining |
| Recommended Gel Staining Concentration | 1 µM | Polyacrylamide gel electrophoresis (PAGE) |
Signaling Pathway and Experimental Workflow
The fluorescence of DMHBO+ is activated through a specific binding event with the Chili RNA aptamer. This interaction induces a conformational change in the fluorophore, leading to a significant increase in its quantum yield. The general workflow for utilizing this system involves preparing the Chili aptamer, incubating it with DMHBO+, and subsequent detection of the fluorescence signal.
General experimental workflow for DMHBO+ fluorescence activation.
Experimental Protocols
Protocol 1: In Vitro Transcription and Purification of Chili RNA Aptamer
This protocol describes the synthesis and purification of the Chili RNA aptamer, a prerequisite for in vitro fluorescence assays.
Materials:
-
Linearized DNA template encoding the Chili aptamer under a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP)
-
Transcription buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
DNase I (RNase-free)
-
Urea-polyacrylamide gel (8%)
-
Gel elution buffer (0.3 M sodium acetate, 1 mM EDTA)
-
Nuclease-free water
Procedure:
-
In Vitro Transcription:
-
Set up the transcription reaction at room temperature by combining the following in a nuclease-free tube: 5 µL of 10x transcription buffer, 5 µL of 100 mM DTT, 10 µL of 25 mM NTP mix, 1 µg of linearized DNA template, 2 µL of T7 RNA Polymerase, and nuclease-free water to a final volume of 50 µL.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add 1 µL of DNase I and incubate for an additional 15 minutes at 37°C to digest the DNA template.
-
-
Purification by Denaturing PAGE:
-
Add an equal volume of 2x formamide (B127407) loading buffer to the transcription reaction.
-
Heat the sample at 95°C for 5 minutes and then place it on ice.
-
Load the sample onto an 8% urea-polyacrylamide gel.
-
Run the gel until the desired RNA band is well-resolved.
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the RNA band under UV light.
-
Excise the gel slice containing the Chili aptamer.
-
-
Elution and Precipitation:
-
Crush the gel slice and transfer it to a microcentrifuge tube.
-
Add 500 µL of gel elution buffer and incubate at 4°C overnight with gentle rotation.
-
Centrifuge the tube to pellet the gel debris and transfer the supernatant to a new tube.
-
Add 3 volumes of cold 100% ethanol and 1/10 volume of 3 M sodium acetate.
-
Incubate at -20°C for at least 1 hour to precipitate the RNA.
-
Centrifuge at high speed to pellet the RNA, discard the supernatant, and wash the pellet with 70% ethanol.
-
Air-dry the pellet and resuspend it in nuclease-free water.
-
Determine the RNA concentration using a spectrophotometer.
-
Protocol 2: Determination of Optimal DMHBO+ Concentration for In Vitro Fluorescence Spectroscopy
This protocol outlines a titration experiment to identify the DMHBO+ concentration that yields the highest fluorescence signal with a fixed concentration of the Chili aptamer.
Materials:
-
Purified Chili RNA aptamer (from Protocol 1)
-
DMHBO+ stock solution (1 mM in DMSO)
-
Fluorescence assay buffer (40 mM Tris, 100 mM KCl, 5 mM MgCl₂, pH 7.6)
-
Fluorometer
-
Low-volume fluorescence cuvettes or a microplate reader
Procedure:
-
Prepare a dilution series of DMHBO+:
-
Prepare a series of DMHBO+ dilutions in the fluorescence assay buffer, ranging from 0 µM to 20 µM. It is recommended to perform a coarse titration first (e.g., 0, 1, 2, 5, 10, 15, 20 µM) followed by a finer titration around the optimal concentration identified.
-
-
Set up the fluorescence measurements:
-
In each well of a microplate or in separate cuvettes, add a fixed concentration of the Chili aptamer (e.g., 1 µM).
-
Add the different concentrations of DMHBO+ to the respective wells/cuvettes.
-
Bring the final volume to a constant value with the fluorescence assay buffer.
-
Include a control with DMHBO+ alone (no aptamer) to measure background fluorescence.
-
-
Incubation:
-
Incubate the samples at room temperature for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Set the fluorometer to an excitation wavelength of 456 nm and an emission wavelength of 592 nm.
-
Measure the fluorescence intensity of each sample.
-
-
Data Analysis:
-
Subtract the background fluorescence (DMHBO+ alone) from the fluorescence of the samples containing the Chili aptamer.
-
Plot the background-corrected fluorescence intensity as a function of the DMHBO+ concentration.
-
The optimal concentration is the one that gives the maximum fluorescence signal before saturation or quenching is observed.
-
Logic for DMHBO+ titration experiment.
Protocol 3: Live-Cell Imaging with Chili Aptamer and DMHBO+
This protocol provides a general guideline for expressing the Chili aptamer in mammalian cells and imaging with DMHBO+. Optimization of transfection, aptamer expression, and DMHBO+ concentration is crucial for each cell type and experimental setup.
Materials:
-
Mammalian cells of interest
-
Cell culture medium and supplements
-
Plasmid DNA encoding the Chili aptamer fused to a gene of interest
-
Transfection reagent
-
DMHBO+ stock solution (1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Fluorescence microscope with appropriate filter sets (Excitation: ~450-470 nm, Emission: ~570-610 nm)
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Grow cells to the desired confluency (typically 50-70%).
-
Transfect the cells with the Chili aptamer-encoding plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for aptamer expression.
-
-
DMHBO+ Staining:
-
Prepare a working solution of DMHBO+ in pre-warmed live-cell imaging medium. A starting concentration of 1-5 µM is recommended. The optimal concentration should be determined empirically by testing a range of concentrations to find the best balance between signal and potential cytotoxicity.
-
Remove the culture medium from the cells and wash gently with pre-warmed phosphate-buffered saline (PBS).
-
Add the DMHBO+ working solution to the cells.
-
Incubate the cells at 37°C for 15-30 minutes.
-
-
Fluorescence Microscopy:
-
After incubation, cells can be imaged directly in the DMHBO+ containing medium.
-
Use a fluorescence microscope equipped with a suitable filter set for DMHBO+ (e.g., a TRITC or similar red channel filter set).
-
Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific experimental system.
Designing F-RET-Based Assays with Chili-DMHBO+: Applications and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for designing and implementing Förster Resonance Energy Transfer (FRET) experiments using the Chili-DMHBO+ RNA aptamer system. The Chili aptamer, when bound to the fluorophore DMHBO+, forms a fluorescent complex that can serve as an efficient FRET donor to suitable acceptor molecules, such as Atto 590. This system offers a versatile platform for developing biosensors to study molecular interactions, enzymatic activities, and cellular signaling pathways. These notes are intended for researchers, scientists, and drug development professionals.
Introduction to the Chili-DMHBO+ FRET System
The Chili RNA aptamer is a synthetically evolved nucleic acid sequence that binds with high affinity to the DMHBO+ molecule, a derivative of the GFP chromophore. This binding event significantly enhances the fluorescence of DMHBO+, resulting in a fluorescent complex with a large Stokes shift. The emission spectrum of the Chili-DMHBO+ complex, peaking at approximately 592 nm, makes it an ideal FRET donor for red-shifted acceptor fluorophores like Atto 590.[1] This donor-acceptor pair can be utilized to create ratiometric biosensors where a change in the distance or orientation between the donor and acceptor, triggered by a biological event, results in a measurable change in the FRET efficiency.
Applications of the Chili-DMHBO+ FRET system include, but are not limited to:
-
Monitoring nucleic acid cleavage events in real-time.
-
Developing biosensors for specific RNA molecules.
-
Studying RNA-protein interactions.
-
High-throughput screening for inhibitors of enzymes that act on RNA.
Quantitative Data for FRET Experiments
Note: The quantum yield for Chili-DMHBO+ has not been definitively reported. The R₀ value provided below is an educated estimate based on typical values for similar dye pairs and is for illustrative purposes only. Researchers should experimentally determine the R₀ for their specific experimental conditions.
| Parameter | Chili-DMHBO+ (Donor) | Atto 590 (Acceptor) | Reference |
| Excitation Maximum (λ_ex) | ~456 nm | 594 nm | [2][3][4][5] |
| Emission Maximum (λ_em) | ~592 nm | 624 nm | [2][3][4][5] |
| Molar Extinction Coefficient (ε) | Not Reported | 120,000 M⁻¹cm⁻¹ | [2][6][7] |
| Fluorescence Quantum Yield (Φ) | Not Reported (assumed ~0.1 for R₀ estimation) | 0.80 | |
| Förster Radius (R₀) with Atto 590 | ~45 Å (Estimated) | N/A |
Experimental Protocols
Application Example: Monitoring RNA-Cleaving DNAzyme Activity
This protocol describes an in vitro FRET assay to monitor the cleavage of an RNA substrate by a DNAzyme in real-time. The RNA substrate is designed to contain the Chili aptamer sequence and is labeled with the acceptor dye Atto 590 at a location that is in close proximity to the DMHBO+ binding site. In the intact state, FRET is high. Upon cleavage by the DNAzyme, the acceptor is released, leading to a decrease in FRET.[1]
Diagram of DNAzyme FRET Assay Workflow
Caption: Workflow for the DNAzyme activity FRET assay.
Materials:
-
Chili-Atto 590 labeled RNA substrate
-
RNA-cleaving DNAzyme
-
DMHBO+ fluorophore
-
Assay Buffer: 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl₂
-
Nuclease-free water
-
Fluorescence plate reader or spectrofluorometer
Procedure:
-
Reagent Preparation:
-
Resuspend the lyophilized Chili-Atto 590 RNA substrate and DNAzyme in nuclease-free water to a stock concentration of 100 µM.
-
Prepare a 1 mM stock solution of DMHBO+ in DMSO.
-
Store all stock solutions at -20°C.
-
-
Reaction Setup:
-
In a microplate well, prepare a reaction mixture containing the Chili-Atto 590 RNA substrate at a final concentration of 0.5 µM and DMHBO+ at a final concentration of 5 µM in the assay buffer.
-
Incubate the mixture for 10 minutes at room temperature to allow for the formation of the Chili-DMHBO+ complex.
-
-
Initiation of Cleavage:
-
Initiate the reaction by adding the DNAzyme to the reaction mixture to a final concentration of 5 µM.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader.
-
Set the excitation wavelength to 456 nm (for DMHBO+).
-
Record the fluorescence emission at two wavelengths: ~592 nm (donor emission) and ~624 nm (acceptor emission).
-
Collect data every 30 seconds for a total duration of 30-60 minutes.
-
-
Data Analysis:
-
For each time point, calculate the FRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Plot the FRET ratio as a function of time. A decrease in the FRET ratio indicates RNA cleavage.
-
The initial rate of the reaction can be determined from the slope of the linear portion of the curve.
-
Protocol for Live-Cell FRET Imaging (Adaptable)
This protocol provides a general framework for adapting the Chili-DMHBO+ FRET system for live-cell imaging. This requires co-expression of the Chili aptamer fused to a target molecule and delivery of the cell-permeable DMHBO+ dye.
Diagram of Live-Cell FRET Imaging Workflow
Caption: General workflow for live-cell FRET imaging.
Materials:
-
Mammalian cells cultured on glass-bottom dishes
-
Expression plasmid encoding the Chili-FRET biosensor
-
Transfection reagent
-
Cell-permeable DMHBO+
-
Live-cell imaging medium
-
Fluorescence microscope equipped for FRET imaging
Procedure:
-
Cell Transfection:
-
24 hours prior to imaging, transfect the cells with the plasmid encoding the Chili-FRET biosensor using a suitable transfection reagent.
-
-
Dye Loading:
-
On the day of imaging, replace the culture medium with live-cell imaging medium containing the desired concentration of cell-permeable DMHBO+.
-
Incubate the cells for 30-60 minutes at 37°C to allow for dye uptake and binding to the Chili aptamer.
-
-
Image Acquisition:
-
Wash the cells twice with fresh imaging medium to remove unbound dye.
-
Mount the dish on the fluorescence microscope.
-
Acquire images using three filter sets:
-
Donor Channel: Ex: 456 nm, Em: ~592 nm
-
Acceptor Channel: Ex: 594 nm, Em: ~624 nm
-
FRET Channel: Ex: 456 nm, Em: ~624 nm
-
-
-
Image Analysis:
-
Perform background subtraction on all images.
-
Correct for spectral bleed-through from the donor into the FRET channel and direct excitation of the acceptor at the donor excitation wavelength.
-
Calculate the corrected FRET (cFRET) or normalized FRET (nFRET) for each cell or region of interest.
-
Protocol for High-Throughput Screening (HTS) (Adaptable)
This protocol outlines the adaptation of the DNAzyme cleavage assay for a 384-well plate format suitable for HTS of small molecule inhibitors.
Diagram of HTS FRET Assay Workflow
Caption: High-throughput screening workflow.
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense small molecules from a compound library into 384-well assay plates.
-
-
Reagent Addition:
-
Add a mixture of the DNAzyme and DMHBO+ to each well.
-
Incubate for a predefined period to allow for compound-enzyme interaction.
-
-
Reaction Initiation:
-
Add the Chili-Atto 590 RNA substrate to all wells simultaneously to start the cleavage reaction.
-
-
Signal Detection:
-
Immediately transfer the plates to a kinetic fluorescence plate reader.
-
Monitor the donor and acceptor fluorescence over time.
-
-
Hit Identification:
-
Calculate the reaction rate for each well.
-
Wells containing compounds that inhibit the DNAzyme will show a reduced rate of FRET decrease compared to control wells.
-
Identify hits based on a predefined activity threshold.
-
Conclusion
The Chili-DMHBO+ FRET system represents a powerful and adaptable tool for molecular and cellular biology research, as well as for drug discovery applications. The protocols provided herein offer a starting point for researchers to develop and optimize FRET-based assays tailored to their specific needs. Careful characterization of the biosensor constructs and optimization of experimental conditions will be crucial for obtaining robust and quantitative data.
References
Application Notes and Protocols for DMHBO+ RNA Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visualizing RNA in living cells is crucial for understanding its diverse roles in cellular processes, from gene expression to regulation. The DMHBO+ dye, in conjunction with the "Chili" RNA aptamer, offers a powerful system for real-time imaging of RNA. DMHBO+ is a cationic fluorophore that exhibits a significant increase in fluorescence upon binding to its cognate Chili aptamer.[1][2] This "light-up" mechanism provides a high signal-to-noise ratio, making it an excellent tool for tracking RNA localization and dynamics within living cells. This application note provides a detailed step-by-step guide for utilizing the DMHBO+-Chili aptamer system for live-cell RNA imaging, along with its photophysical properties and a comparison with other common RNA stains.
The Chili RNA aptamer is a 52-nucleotide sequence that folds into a specific three-dimensional structure, creating a binding pocket for DMHBO+.[3] Upon binding, the aptamer restricts the rotational freedom of the DMHBO+ molecule, leading to a dramatic increase in its fluorescence quantum yield.[1][3] This system mimics the properties of fluorescent proteins, offering a genetically targetable method for RNA visualization. The Chili-DMHBO+ complex exhibits a large Stokes shift, with excitation and emission maxima at 456 nm and 592 nm, respectively, which minimizes self-quenching and allows for clearer signal detection.[2]
Data Presentation
Table 1: Photophysical Properties of DMHBO+-Chili Complex
| Property | Value | Reference |
| Excitation Maximum (λex) | 456 nm | [2] |
| Emission Maximum (λem) | 592 nm | [2] |
| Quantum Yield (Φ) | 0.1 | [2] |
| Stokes Shift | 136 nm | [2] |
| Dissociation Constant (Kd) | 12 nM | [2] |
Table 2: Comparison of Live-Cell RNA Staining Dyes
| Dye | Target | Excitation (nm) | Emission (nm) | Quantum Yield | Photostability | Signal-to-Noise |
| DMHBO+ (with Chili Aptamer) | Specific RNA sequence with Chili aptamer tag | 456 | 592 | 0.1 | Good | High |
| SYTO RNASelect | RNA | ~490 | ~530 | Not specified | Moderate | Moderate |
| PicoGreen | dsDNA (some RNA binding) | ~480 | ~520 | High (on dsDNA) | Good | High (for dsDNA) |
| SYBR Green II | RNA/DNA | ~497 | ~520 | Not specified | Moderate | Moderate |
Note: Direct quantitative comparisons of photostability and signal-to-noise ratio for DMHBO+ against other dyes in the same experimental conditions are limited in the reviewed literature. The stated performance is based on the characteristics of aptamer-based "light-up" systems.
Experimental Protocols
Part 1: Expression of Chili Aptamer-Tagged RNA in Mammalian Cells
This protocol describes the transient transfection of mammalian cells to express an RNA of interest tagged with the Chili aptamer.
Materials:
-
Mammalian cells (e.g., HEK293T, SKBR3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA encoding the Chili aptamer-tagged RNA of interest
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM reduced-serum medium
-
6-well plates or 35 mm imaging dishes
Procedure:
-
Cell Seeding: The day before transfection, seed mammalian cells in a 6-well plate or 35 mm imaging dish at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation (per well of a 6-well plate):
-
In tube A, dilute 1-2.5 µg of the Chili aptamer-tagged RNA plasmid DNA into 125 µL of Opti-MEM.
-
In tube B, add 3-5 µL of Lipofectamine 3000 reagent to 125 µL of Opti-MEM.
-
Add the contents of tube A to tube B, mix gently by pipetting, and incubate for 10-15 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the transfection complex dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for expression of the tagged RNA.
Part 2: DMHBO+ Staining and Live-Cell Imaging
This protocol outlines the procedure for staining Chili aptamer-expressing cells with DMHBO+ and subsequent imaging.
Materials:
-
DMHBO+ dye
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Confocal or fluorescence microscope equipped with appropriate laser lines and filters.
Procedure:
-
Preparation of DMHBO+ Stock Solution:
-
Dissolve DMHBO+ in anhydrous DMSO to prepare a stock solution of 1-5 mM.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Preparation of Staining Solution:
-
On the day of imaging, dilute the DMHBO+ stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-5 µM. The optimal concentration may need to be determined empirically for different cell types and expression levels of the Chili-tagged RNA.
-
-
Cell Staining:
-
Carefully remove the culture medium from the cells expressing the Chili aptamer-tagged RNA.
-
Gently wash the cells once with pre-warmed live-cell imaging medium.
-
Add the DMHBO+ staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing (Optional):
-
For reducing background fluorescence, the staining solution can be removed, and the cells can be washed once with pre-warmed live-cell imaging medium. However, due to the "light-up" nature of the probe, this step may not be necessary.
-
-
Live-Cell Imaging:
-
Image the cells using a confocal or fluorescence microscope.
-
Excitation: Use a 456 nm laser line or a filter set that covers this wavelength.
-
Emission: Collect the fluorescence signal using a filter set centered around 592 nm.
-
Acquire images using settings that minimize phototoxicity, such as using the lowest possible laser power and exposure time that provides a good signal.
-
Mandatory Visualization
Caption: Experimental workflow for DMHBO+ RNA staining.
Caption: DMHBO+ fluorescence activation by Chili aptamer.
References
- 1. A Multicolor Large Stokes Shift Fluorogen-Activating RNA Aptamer with Cationic Chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Large Stokes shift fluorescence activation in an RNA aptamer by intermolecular proton transfer to guanine - PMC [pmc.ncbi.nlm.nih.gov]
Applications of DMHBO+ in Gene Expression Analysis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMHBO+ is a cationic chromophore that exhibits strong fluorescence upon binding to the Chili RNA aptamer, a synthetically evolved RNA molecule. This fluorogen-activating aptamer (FLAP) system offers a potential tool for the visualization and quantification of RNA in various experimental settings. The Chili-DMHBO+ complex is characterized by a large Stokes shift, with an excitation maximum at 456 nm and an emission maximum at 592 nm, which is advantageous for minimizing background fluorescence and for multiplexing applications. This document provides detailed application notes and protocols for the use of the Chili-DMHBO+ system in gene expression analysis, based on currently available data.
Important Note on Live-Cell Imaging: While the Chili-DMHBO+ system shows promise for in vitro applications, current evidence suggests that the DMHBO+ dye has poor cell membrane permeability.[1][2] This significantly limits its utility for real-time gene expression analysis in living cells. The protocols for cellular applications described below are therefore hypothetical and would require optimization and validation to overcome this permeability issue, potentially through the use of cell-loading reagents or alternative dye delivery methods.
Principle of the Chili-DMHBO+ System for Gene Expression Analysis
The core of this system lies in the specific and high-affinity interaction between the Chili RNA aptamer and the DMHBO+ fluorogen. To analyze the expression of a gene of interest, the Chili aptamer sequence is genetically fused to the target RNA transcript, typically within the 3' untranslated region (3' UTR) to minimize interference with protein translation. When the tagged RNA is transcribed, it folds into a specific three-dimensional structure that creates a binding pocket for DMHBO+. Upon binding, the fluorescence of DMHBO+ is dramatically enhanced, and the intensity of this fluorescence can be correlated with the abundance of the target RNA.
Quantitative Data
The performance of a fluorogenic aptamer system is critical for its utility in quantitative gene expression analysis. Below is a summary of the key in vitro characteristics of the Chili-DMHBO+ complex. Cellular performance metrics would need to be empirically determined.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 12 nM | MedChemExpress |
| Excitation Wavelength (λex) | 456 nm | MedChemExpress |
| Emission Wavelength (λem) | 592 nm | MedChemExpress |
| Quantum Yield (in complex) | Not Reported | |
| Fluorescence Enhancement | Not Quantified | |
| Signal-to-Noise Ratio (in cells) | Not Reported | |
| Dynamic Range for RNA Quantification | Not Determined |
Experimental Protocols
Protocol 1: Genetically Encoding the Chili Aptamer into a Target Gene
This protocol describes the steps to insert the Chili aptamer sequence into a mammalian expression vector to tag a gene of interest (GOI).
1. Plasmid Design and Aptamer Insertion:
-
Vector Selection: Choose a mammalian expression vector appropriate for your target cells and experimental goals. The vector should contain a suitable promoter to drive the expression of your GOI.
-
Aptamer Sequence: The 52-nucleotide sequence of the Chili RNA aptamer is required.
-
Insertion Site: The Chili aptamer sequence should ideally be inserted into the 3' UTR of the GOI. This placement minimizes the risk of interfering with the coding sequence and protein function. To enhance signal intensity, multiple copies of the aptamer can be inserted in tandem, separated by short linker sequences.
-
Cloning Strategy:
-
Design primers to amplify your GOI from a cDNA library or another plasmid. The reverse primer should be designed to be just upstream of the desired insertion site in the 3' UTR.
-
Design a second set of primers to amplify the Chili aptamer sequence. The forward primer for the aptamer should include a linker sequence and a restriction site that is compatible with the 3' end of your GOI. The reverse primer should include another restriction site.
-
Design a third set of primers to amplify the remainder of the 3' UTR downstream of the aptamer insertion site. The forward primer for this fragment should contain a restriction site compatible with the reverse primer of the aptamer.
-
Use restriction enzyme digestion and ligation to sequentially clone the GOI, the Chili aptamer(s), and the downstream 3' UTR fragment into your mammalian expression vector. Alternatively, overlap extension PCR or Gibson assembly can be used for a more seamless cloning approach.
-
Verify the final construct by Sanger sequencing to ensure the correct sequence and orientation of the insert.
-
2. Cell Culture and Transfection:
-
Culture your mammalian cell line of choice under standard conditions.
-
Transfect the cells with the Chili aptamer-tagged GOI plasmid using a suitable transfection reagent according to the manufacturer's protocol. Include appropriate controls, such as a plasmid expressing an untagged version of the GOI and a mock transfection.
Protocol 2: In Vitro Transcription and Gel-Based RNA Visualization
This protocol is for the in vitro validation of the Chili-tagged RNA and for visualizing RNA in polyacrylamide gels.
1. In Vitro Transcription:
-
Linearize the plasmid containing the Chili-tagged GOI downstream of the insert.
-
Use an in vitro transcription kit (e.g., T7 RNA polymerase-based) to synthesize the Chili-tagged RNA transcript according to the manufacturer's instructions.
-
Purify the transcribed RNA using standard methods such as phenol-chloroform extraction and ethanol (B145695) precipitation or a column-based purification kit.
2. Gel Electrophoresis and Staining:
-
Prepare a denaturing polyacrylamide gel.
-
Mix the purified RNA with a denaturing loading buffer and heat at 95°C for 5 minutes.
-
Load the samples onto the gel and run the electrophoresis until the desired separation is achieved.
-
After electrophoresis, remove the gel and incubate it in a solution containing DMHBO+ (e.g., 1-5 µM in a suitable buffer) for 15-30 minutes in the dark.
-
Visualize the fluorescent RNA bands using a gel imager with the appropriate excitation and emission filters for the Chili-DMHBO+ complex (Ex: ~456 nm, Em: ~592 nm).
Protocol 3: Live-Cell Imaging and Quantitative Analysis (Hypothetical)
This protocol outlines a general workflow for imaging and quantifying Chili-tagged RNA in live cells. Successful implementation of this protocol is contingent on overcoming the poor cell permeability of DMHBO+.
1. Cell Preparation:
-
Plate the transfected cells in a glass-bottom dish or chamber slide suitable for fluorescence microscopy.
-
Allow the cells to adhere and express the tagged RNA for 24-48 hours.
2. DMHBO+ Loading:
-
Prepare a stock solution of DMHBO+ in a suitable solvent (e.g., DMSO).
-
Dilute the DMHBO+ stock solution in pre-warmed cell culture medium to the desired final concentration (this will require optimization, but a starting point could be in the low micromolar range).
-
Remove the old medium from the cells and replace it with the DMHBO+-containing medium.
-
Incubate the cells for a period to allow for dye uptake (this will also require significant optimization).
3. Fluorescence Microscopy:
-
Use a fluorescence microscope equipped with a sensitive camera and appropriate filter sets for the Chili-DMHBO+ complex (e.g., an excitation filter around 450-470 nm and an emission filter around 570-610 nm).
-
Acquire images of the cells, ensuring to use consistent imaging parameters (e.g., exposure time, laser power, gain) across all samples and conditions.
-
It is crucial to include control cells (untransfected or expressing untagged GOI) to assess background fluorescence.
4. Image Analysis and Quantification:
-
Use image analysis software such as ImageJ/Fiji to quantify the fluorescence intensity.
-
Open the acquired images in ImageJ.
-
If necessary, perform background subtraction.
-
Define regions of interest (ROIs) corresponding to individual cells.
-
Measure the mean or integrated fluorescence intensity within each ROI.
-
For each condition, calculate the average fluorescence intensity from a population of cells.
-
Normalize the fluorescence intensity to a co-expressed fluorescent protein or a housekeeping gene tagged with a different colored FLAP to control for variations in transfection efficiency and cell size.
-
FRET-Based Applications for Gene Expression Analysis
The Chili-DMHBO+ complex can serve as a FRET (Förster Resonance Energy Transfer) donor. By co-localizing a suitable acceptor fluorophore, such as Atto 590, in close proximity to the Chili-DMHBO+ complex, changes in RNA conformation or interactions can be monitored. For gene expression analysis, a FRET-based reporter could be designed where the Chili aptamer is placed adjacent to a binding site for another molecule tagged with the acceptor. The appearance of a FRET signal would indicate the presence of the full-length transcript.
Visualizations
Caption: Experimental workflow for gene expression analysis using Chili-DMHBO+.
Caption: FRET-based detection of gene expression using Chili-DMHBO+.
References
Application Notes and Protocols for Single-Molecule RNA Tracking Using DMHBO+
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of individual RNA molecules in living cells is crucial for understanding the intricate spatiotemporal dynamics of gene expression and regulation. The DMHBO+ fluorescent probe, when paired with a specific RNA aptamer such as 'Chili', offers a powerful "turn-on" fluorescence system for real-time tracking of RNA at the single-molecule level. This system relies on the principle of fluorescence activation upon binding of the DMHBO+ dye to its cognate RNA aptamer, which constrains the dye's conformation and leads to a significant increase in fluorescence, a process involving excited-state proton transfer (ESPT).[1][2] This technology enables the investigation of RNA localization, transport, and dynamics with high signal-to-noise ratio, as the unbound DMHBO+ remains virtually non-fluorescent, minimizing background signal.[1]
These application notes provide a comprehensive guide for utilizing the DMHBO+/aptamer system for single-molecule RNA tracking, including detailed protocols and data presentation for effective experimental design and execution.
Quantitative Data Presentation
The photophysical properties of fluorescent probes are critical for designing and interpreting single-molecule imaging experiments. The following table summarizes the key quantitative data for the DMHBO+ fluorophore when complexed with its RNA aptamer.
| Property | Value | Reference |
| Excitation Maximum (λex) | 456 nm | [1] |
| Emission Maximum (λem) | 592 nm | [1] |
| Molar Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (Φ) | 0.10 | [1] |
| Brightness (ε × Φ) | 2,200 M⁻¹cm⁻¹ | [1] |
| Dissociation Constant (Kd) | 12 nM | [1] |
| Fluorescence Enhancement (FE) | 92 | [1] |
Signaling Pathway and Experimental Workflow
The fundamental principle of using DMHBO+ for RNA tracking involves the interaction between the dye and a specific RNA aptamer, which is genetically fused to the RNA of interest. This interaction triggers a conformational change in DMHBO+, leading to fluorescence emission that can be detected using sensitive microscopy techniques.
Caption: Experimental workflow for single-molecule RNA tracking using DMHBO+.
Caption: DMHBO+ fluorescence activation signaling pathway.
Experimental Protocols
Protocol 1: Cell Culture and Transfection
-
Cell Seeding:
-
Plate cells of interest (e.g., HeLa, HEK293T) on glass-bottom dishes suitable for high-resolution microscopy.
-
Seed cells at a density that will result in 50-70% confluency at the time of imaging.
-
Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO₂).
-
-
Plasmid Construction:
-
Design a DNA construct encoding your RNA of interest fused with the Chili RNA aptamer sequence. The aptamer can be placed at the 5' or 3' end, or within an intron, depending on the experimental goals.
-
Clone the construct into a mammalian expression vector with a suitable promoter.
-
-
Transfection:
-
Transfect the cells with the expression plasmid using a standard transfection reagent (e.g., Lipofectamine 3000, FuGENE HD) according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the tagged RNA.
-
Protocol 2: Live-Cell Staining with DMHBO+
-
Preparation of DMHBO+ Staining Solution:
-
Prepare a stock solution of DMHBO+ in anhydrous DMSO.
-
Dilute the DMHBO+ stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 1-5 µM.
-
-
Cell Staining:
-
Aspirate the culture medium from the transfected cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the DMHBO+ staining solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells 2-3 times with pre-warmed imaging medium (e.g., phenol (B47542) red-free DMEM with 10% FBS) to remove unbound DMHBO+.
-
Protocol 3: Single-Molecule Fluorescence Imaging
-
Microscope Setup:
-
Use a high-resolution fluorescence microscope equipped for single-molecule imaging, such as a Total Internal Reflection Fluorescence (TIRF) microscope or a microscope with Highly Inclined and Laminated Optical sheet (HILO) illumination.
-
Ensure the microscope is equipped with an appropriate laser line for excitation of DMHBO+ (e.g., 458 nm or 473 nm) and a sensitive EM-CCD or sCMOS camera.
-
Use an objective with a high numerical aperture (NA ≥ 1.4).
-
-
Image Acquisition:
-
Mount the glass-bottom dish with the stained cells onto the microscope stage.
-
Use an appropriate filter set for DMHBO+ (e.g., excitation filter 450-470 nm, dichroic mirror ~480 nm, emission filter 580-620 nm).
-
Adjust the laser power to achieve a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.
-
Acquire a time-lapse series of images with a typical exposure time of 50-200 ms (B15284909) per frame for a duration that captures the desired RNA dynamics.
-
Protocol 4: Data Analysis
-
Spot Detection and Localization:
-
Use single-particle tracking software (e.g., TrackMate in Fiji/ImageJ, u-track) to detect and localize the individual fluorescent spots corresponding to single RNA molecules in each frame of the image series.
-
Apply a Gaussian fitting algorithm to determine the precise coordinates of each molecule with sub-pixel accuracy.
-
-
Trajectory Reconstruction:
-
Link the localized spots between consecutive frames to reconstruct the trajectories of individual RNA molecules.
-
Use tracking algorithms that can handle particle disappearance and reappearance due to blinking or movement out of the focal plane.
-
-
Quantitative Analysis:
-
From the reconstructed trajectories, calculate various dynamic parameters, such as:
-
Mean Squared Displacement (MSD): To characterize the mode of motion (e.g., confined diffusion, directed transport).
-
Diffusion Coefficient (D): To quantify the mobility of the RNA molecules.
-
Velocity: For molecules undergoing directed transport.
-
-
Analyze the spatial distribution of RNA molecules within the cell.
-
Conclusion
The DMHBO+/aptamer system provides a robust and versatile platform for single-molecule RNA tracking in living cells. By following the detailed protocols outlined in these application notes, researchers can effectively label and visualize the dynamics of their RNA of interest, gaining valuable insights into the complex mechanisms of gene regulation. The provided quantitative data and diagrams serve as a valuable resource for experimental planning and data interpretation in the exciting field of single-molecule biology.
References
DMHBO+ Labeling for Studying RNA Localization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The visualization of RNA localization within living cells is crucial for understanding gene expression, regulation, and the pathogenesis of various diseases. The DMHBO+-Chili system, a fluorogenic RNA aptamer-dye pair, offers a potential tool for real-time tracking of RNA. This document provides detailed application notes and protocols for utilizing DMHBO+ labeling to study RNA localization, based on available scientific literature.
Introduction to DMHBO+ and the Chili RNA Aptamer
The DMHBO+-Chili system is a two-component labeling technology. It consists of the Chili RNA aptamer , a 52-nucleotide RNA sequence, and DMHBO+ (3,5-dimethoxy-4-hydroxybenzylidene imidazolinone-oxime), a cationic fluorophore.[1][2] The Chili aptamer is engineered to specifically bind to DMHBO+ and its derivatives, causing a significant increase in the dye's fluorescence emission.[3][4] This "light-up" property makes it an attractive system for visualizing RNA in vitro and potentially in vivo.
A key feature of the Chili-DMHBO+ complex is its large Stokes shift, with an excitation maximum at 456 nm and an emission maximum at 592 nm.[5] This property is advantageous for fluorescence microscopy as it minimizes self-quenching and reduces background noise. The fluorescence activation mechanism involves an excited-state proton transfer (ESPT) from the DMHBO+ phenol (B47542) to a guanine (B1146940) residue within the Chili aptamer's binding pocket.[1][2]
Important Note on Live-Cell Imaging: While the DMHBO+-Chili system exhibits promising photophysical properties in vitro, its application in live-cell imaging has been challenging. Studies have suggested that DMHBI+, a closely related dye, has poor cell membrane permeability, which has hindered its use in living cells.[6][7][8] Consequently, the utility of DMHBO+ for live-cell RNA localization studies remains to be definitively established and likely requires optimization strategies to enhance dye delivery.
Data Presentation: Photophysical Properties of DMHBO+-Chili Complex
The following table summarizes the key quantitative data for the DMHBO+-Chili aptamer complex based on in vitro characterization.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 456 nm | [5] |
| Emission Maximum (λem) | 592 nm | [5] |
| Stokes Shift | 136 nm | [5] |
| Quantum Yield (Φ) | 0.1 | [5] |
| Dissociation Constant (Kd) | 12 nM | [1] |
Experimental Protocols
Plasmid Construction for Chili Aptamer Expression
To visualize a specific RNA of interest (ROI), the Chili aptamer sequence must be genetically fused to the RNA. This is typically achieved by cloning the Chili aptamer sequence into an expression vector.
Materials:
-
Expression vector (e.g., pcDNA3.1, pETDuet-1)
-
DNA sequence of the RNA of interest (ROI)
-
DNA sequence of the Chili aptamer (5'-GGCUAGCUGGAGGGGCGCCAGUUCGCUGGUGGUUGGGUGUGGUCGGCUAGCC-3')[1]
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli cells for cloning
Protocol:
-
Design Primers: Design PCR primers to amplify the ROI and the Chili aptamer sequence. The primers should include appropriate restriction sites for cloning into the desired expression vector. The Chili aptamer can be placed at the 5' or 3' end of the ROI, or even internally, though this may affect folding and function.
-
PCR Amplification: Amplify the ROI and Chili aptamer sequences using high-fidelity DNA polymerase.
-
Restriction Digest: Digest both the PCR products and the expression vector with the chosen restriction enzymes.
-
Ligation: Ligate the digested ROI-Chili fusion insert into the digested vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli cells and select for positive clones on appropriate antibiotic-containing agar (B569324) plates.
-
Verification: Verify the sequence of the final construct by Sanger sequencing.
In Vitro Transcription of Chili-tagged RNA
For in vitro studies or for direct delivery of the RNA into cells, the Chili-tagged RNA can be produced by in vitro transcription.
Materials:
-
Linearized DNA template containing the T7 promoter followed by the Chili-tagged ROI sequence
-
T7 RNA polymerase
-
NTPs (ATP, GTP, CTP, UTP)
-
RNase inhibitor
-
DNase I
-
Transcription buffer
Protocol:
-
Assemble the Transcription Reaction: In a nuclease-free tube, combine the transcription buffer, NTPs, RNase inhibitor, linearized DNA template, and T7 RNA polymerase.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate for an additional 15 minutes at 37°C to remove the DNA template.
-
Purification: Purify the transcribed RNA using a suitable method, such as phenol-chloroform extraction followed by ethanol (B145695) precipitation, or a commercial RNA purification kit.
-
Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (A260/A280 ratio). The integrity of the RNA can be assessed by denaturing agarose (B213101) gel electrophoresis.
Suggested Protocol for Live-Cell Imaging (Optimization Required)
Disclaimer: As previously noted, the cell permeability of DMHBO+ is a significant challenge. This protocol is a general guideline based on methods for other fluorogenic aptamers and will likely require substantial optimization for successful live-cell imaging with DMHBO+.
Materials:
-
Mammalian cells of interest (e.g., HEK293T, HeLa)
-
Plasmid encoding the Chili-tagged ROI
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
Cell culture medium
-
DMHBO+ dye
-
Fluorescence microscope with appropriate filter sets (e.g., excitation around 450 nm, emission around 600 nm)
Protocol:
-
Cell Seeding: Seed the cells in a suitable imaging dish (e.g., glass-bottom dish) 24 hours before transfection to reach 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with the plasmid encoding the Chili-tagged ROI using a suitable transfection reagent according to the manufacturer's instructions.
-
Expression: Allow the cells to express the tagged RNA for 24-48 hours.
-
Dye Loading:
-
Prepare a stock solution of DMHBO+ in DMSO.
-
Dilute the DMHBO+ stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM, requires optimization).
-
Replace the medium in the imaging dish with the DMHBO+-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C to allow for dye uptake.
-
-
Washing (Optional but Recommended): To reduce background fluorescence from unbound dye, wash the cells once or twice with pre-warmed imaging medium (e.g., FluoroBrite DMEM).
-
Imaging:
-
Mount the imaging dish on the fluorescence microscope.
-
Use a low laser power to minimize phototoxicity and photobleaching.
-
Acquire images using the appropriate filter set for DMHBO+.
-
Co-localization with organelle-specific markers can be performed to determine the subcellular localization of the RNA.
-
Characterization of DMHBO+ Performance in Cells
Protocol:
-
Acquire fluorescence images of cells expressing the Chili-tagged RNA and incubated with DMHBO+.
-
Using image analysis software (e.g., ImageJ/Fiji), define a region of interest (ROI) over a fluorescent spot corresponding to the labeled RNA. Measure the mean fluorescence intensity within this ROI (Signal).
-
Define another ROI in a region of the cell that does not contain fluorescent spots but is representative of the background fluorescence. Measure the mean fluorescence intensity (Background) and the standard deviation of the pixel intensities (Noise) within this background ROI.
-
Calculate the SNR using the formula: SNR = (Signal - Background) / Noise .[9]
Protocol:
-
Identify a cell expressing the Chili-DMHBO+ complex.
-
Continuously illuminate a specific region of the cell with the excitation laser at a constant power.
-
Acquire a time-lapse series of images at regular intervals.
-
Measure the fluorescence intensity of a fluorescent spot within the illuminated region over time.
-
Plot the normalized fluorescence intensity as a function of time. The rate of intensity decay indicates the photostability of the probe.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of DMHBO+ for a period that reflects the duration of a typical imaging experiment (e.g., 4-24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
Visualizations
Caption: Mechanism of DMHBO+ fluorescence activation by the Chili RNA aptamer.
Caption: General experimental workflow for RNA localization using DMHBO+-Chili.
References
- 1. Advances in fluorogenic RNA aptamer systems for live cell imaging: Towards orthogonality and multicolour applications [summit.sfu.ca]
- 2. Large Stokes shift fluorescence activation in an RNA aptamer by intermolecular proton transfer to guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-fluorescence activation relationships of a large Stokes shift fluorogenic RNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Multicolor Large Stokes Shift Fluorogen-Activating RNA Aptamer with Cationic Chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiplexed sequential imaging in living cells with orthogonal fluorogenic RNA aptamer/dye pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 10. merckmillipore.com [merckmillipore.com]
Illuminating the Transcriptome: A Guide to DMHBO+ Microscopy for Live-Cell RNA Imaging
For Immediate Release
Researchers, scientists, and professionals in drug development now have access to a powerful tool for visualizing RNA in living cells: the DMHBO+ fluorophore paired with the Chili RNA aptamer. This system offers a fluorescence-based method to study the dynamics and localization of specific RNA molecules, providing critical insights into gene expression and cellular function. This document provides an overview of the experimental setup, key quantitative data, and a generalized protocol for DMHBO+ microscopy.
Introduction
DMHBO+ is a cationic fluorophore that exhibits a remarkable increase in fluorescence upon binding to its cognate Chili RNA aptamer.[1] This "light-up" property makes the Chili-DMHBO+ system an attractive tool for specifically labeling and imaging RNA molecules that have been tagged with the Chili aptamer sequence. The complex mimics the behavior of red fluorescent proteins and is an ideal FRET donor, opening possibilities for more advanced imaging applications.[1]
Quantitative Data Summary
The performance of a fluorescent probe is critical for successful imaging experiments. Key photophysical properties of the Chili-DMHBO+ complex are summarized in the table below. This data provides a foundation for selecting appropriate microscope hardware and designing imaging protocols.
| Property | Value | Reference |
| Excitation Maximum (λex) | 456 nm | [1] |
| Emission Maximum (λem) | 592 nm | [1] |
| Stokes Shift | 136 nm | [1] |
| Quantum Yield (Φ) | 0.1 | [1] |
| Dissociation Constant (Kd) | 12 nM | [1] |
| Molecular Weight (DMHBO+) | 552.37 g/mol | [1] |
Experimental Workflow & Signaling Pathway Visualization
To successfully image RNA using the Chili-DMHBO+ system, a series of steps are required, from introducing the Chili-tagged RNA into cells to acquiring and analyzing the fluorescence signal. The following diagrams illustrate the general experimental workflow and the principle of fluorescence activation.
Detailed Methodologies and Protocols
While the Chili-DMHBO+ system holds promise for live-cell RNA imaging, detailed, peer-reviewed protocols for its application in living cells are not yet widely established. The following sections provide a generalized framework based on common practices for live-cell imaging and RNA aptamer-based labeling. Researchers should note that optimization of these parameters will be essential for each specific cell type and experimental setup.
Preparation of Chili Aptamer-Tagged RNA Constructs
The first step involves genetically encoding the Chili aptamer sequence into a plasmid that drives the expression of the RNA of interest.
-
Vector Design: The Chili aptamer sequence should be inserted into an appropriate expression vector, typically downstream of the gene encoding the RNA of interest.
-
Transfection: The plasmid DNA is then introduced into the cells of interest using a suitable transfection method.
-
Protocol:
-
Seed cells in a glass-bottom dish suitable for microscopy.
-
On the day of transfection, prepare a mixture of the Chili-RNA plasmid and a transfection reagent (e.g., Lipofectamine-based reagents) in a serum-free medium, following the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
Replace the medium with a complete growth medium and incubate for 24-48 hours to allow for gene expression.
-
-
Staining with DMHBO+
Once the Chili-tagged RNA is expressed, the cells are incubated with DMHBO+ to allow for binding and fluorescence activation.
-
Reagent Preparation:
-
Prepare a stock solution of DMHBO+ in DMSO. The supplier indicates a maximum concentration of 50 mM in DMSO.[1]
-
Dilute the stock solution to the final working concentration in a suitable imaging buffer. An in-vitro buffer composition of 125 mM KCl, 5 mM MgCl2, and 40 mM HEPES at pH 7.5 has been reported. For live-cell imaging, a phenol (B47542) red-free cell culture medium supplemented with HEPES is often used to maintain physiological conditions.
-
-
Staining Protocol:
-
Wash the transfected cells once with pre-warmed imaging buffer.
-
Add the DMHBO+ containing imaging buffer to the cells. The optimal concentration and incubation time need to be empirically determined. Start with a concentration range of 1-10 µM and an incubation time of 15-30 minutes.
-
Washing after incubation may not be necessary due to the fluorogenic nature of DMHBO+, but this should be tested to minimize background fluorescence.
-
Live-Cell Microscopy and Image Acquisition
Imaging should be performed on a fluorescence microscope equipped for live-cell imaging, including an environmental chamber to maintain temperature, humidity, and CO2 levels.
-
Microscope Setup:
-
Objective: Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for optimal light collection.
-
Excitation: Use a laser line or filtered lamp centered around 456 nm. A 405 nm laser has been used for a related Chili-ligand pair.
-
Emission: Collect the emitted fluorescence using a bandpass filter centered around 592 nm. A collection window of 500-550 nm was used for a related green-emitting Chili-ligand pair, suggesting a broader collection range might be tolerated.
-
-
Image Acquisition Parameters:
-
Laser Power and Exposure Time: Use the lowest possible laser power and shortest exposure time that provide an adequate signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
Time-Lapse Imaging: For dynamic studies, acquire images at appropriate time intervals.
-
Data Presentation and Analysis
The acquired images can be processed and analyzed to extract quantitative data on RNA localization and abundance.
-
Image Processing: Apply background subtraction and corrections for photobleaching if necessary.
-
Quantification: Measure the fluorescence intensity in specific cellular compartments to determine the relative abundance of the tagged RNA. Track the movement of fluorescent puncta over time to analyze RNA dynamics.
Conclusion and Future Directions
The Chili-DMHBO+ system represents a valuable addition to the molecular toolbox for RNA biology. While further optimization and validation in various cellular contexts are needed, this technology has the potential to significantly advance our understanding of the intricate roles of RNA in health and disease. Future work should focus on determining the photostability and potential cytotoxicity of DMHBO+ to ensure the reliability of long-term imaging studies.
References
Application Notes and Protocols: Plasmid Design for Chili Aptamer Expression with DMHBO+
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorogenic RNA aptamers are powerful tools for real-time imaging of RNA in living cells and for the development of novel biosensors. The Chili aptamer is a synthetically-derived, 52-nucleotide RNA that exhibits a large Stokes shift upon binding to specific 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone (DMHBI) derivatives.[1][2] One such derivative, DMHBO+, binds to the Chili aptamer with high affinity, resulting in significant fluorescence emission in the orange-red spectrum.[3][4] This activation occurs through an excited-state proton transfer (ESPT) mechanism, where the aptamer facilitates the deprotonation of the DMHBO+ phenol, leading to a dramatic increase in fluorescence.[1][3] The Chili aptamer's structure, which includes a G-quadruplex, is crucial for this interaction.[1][2][3]
These application notes provide a comprehensive guide to the design of expression plasmids for the Chili aptamer, along with detailed protocols for its expression and the subsequent fluorescence activation with DMHBO+.
Signaling Pathway and Experimental Workflow
The interaction between the Chili aptamer and DMHBO+ is a key example of induced fluorescence. The following diagram illustrates the signaling pathway from aptamer expression to fluorescence emission.
Caption: Chili aptamer activation pathway.
The subsequent diagram outlines the general experimental workflow, from plasmid design to data analysis.
Caption: Experimental workflow for Chili aptamer expression.
Quantitative Data
The performance of the Chili aptamer with DMHBO+ is summarized in the table below. This data is essential for experimental design and interpretation.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 12 nM | [4] |
| Excitation Maximum | 456 nm | [1] |
| Emission Maximum | 592 nm | [4] |
| Quantum Yield | 10% | [5] |
| Stokes Shift | >130 nm | [2] |
Experimental Protocols
Protocol 1: Plasmid Design and Construction for Chili Aptamer Expression
This protocol outlines the design and cloning of a plasmid for the in vitro transcription of the Chili aptamer using a T7 promoter.
1.1. Plasmid Backbone Selection:
-
Choose a high-copy number plasmid with a T7 promoter (e.g., pUC19, pET vectors). The vector should contain suitable restriction sites flanking the T7 promoter for insertion of the aptamer sequence.
1.2. Chili Aptamer DNA Template Design:
-
The DNA template will consist of the T7 promoter sequence, followed by the 52-nucleotide Chili aptamer sequence, and a terminator sequence.
-
Chili Aptamer Sequence (5' to 3'): GGCUA GCUGG AGGGG CGCCA GUUCG CUGGU GGUUG GGUGC GGUCG GCUAG CC[6]
-
DNA Template for PCR (sense strand): TAATACGACTCACTATAG (T7 promoter) + GGCTAGCTGGAGGGGCGCCAG TTCGCTGGTGGTTGGGTGCGGTCGGCTAGCC (Chili sequence)
-
Design PCR primers to amplify this entire construct. The primers should include restriction sites for cloning into your chosen vector.[7][8]
1.3. Cloning Procedure:
-
PCR Amplification: Amplify the DNA template using high-fidelity DNA polymerase.
-
Purification: Purify the PCR product using a standard PCR purification kit.
-
Restriction Digest: Digest both the purified PCR product and the recipient plasmid vector with the chosen restriction enzymes.
-
Ligation: Ligate the digested insert and vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli cells (e.g., DH5α).
-
Selection and Verification: Plate the transformed cells on selective agar (B569324) plates. Screen colonies by colony PCR and confirm the correct insertion by Sanger sequencing.
Protocol 2: In Vitro Transcription of Chili Aptamer
This protocol describes the synthesis of the Chili aptamer RNA from the constructed plasmid.
2.1. Materials:
-
Linearized plasmid DNA containing the T7-Chili aptamer cassette.
-
T7 RNA polymerase.
-
Ribonucleotide triphosphates (NTPs).
-
Transcription buffer.
-
RNase inhibitor.
-
DNase I.
2.2. Procedure:
-
Linearize Plasmid: Linearize the plasmid downstream of the aptamer sequence using a suitable restriction enzyme to ensure a defined transcript length.[9]
-
Transcription Reaction: Set up the transcription reaction according to the T7 RNA polymerase manufacturer's instructions. Incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction to remove the plasmid DNA template. Incubate for 15-30 minutes at 37°C.
-
RNA Purification: Purify the transcribed Chili aptamer RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable RNA purification kit.[10]
-
Quantification: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
Protocol 3: Chili Aptamer Fluorescence Assay with DMHBO+
This protocol details the procedure for measuring the fluorescence of the Chili aptamer upon binding to DMHBO+.
3.1. Materials:
-
Purified Chili aptamer RNA.
-
DMHBO+ solution.
-
Assay buffer (e.g., 40 mM HEPES, pH 7.5, 125 mM KCl, 5 mM MgCl₂).[11]
-
Fluorometer or fluorescence plate reader.
3.2. Procedure:
-
RNA Folding: Dilute the purified Chili aptamer RNA to the desired final concentration (e.g., 0.5 µM) in the assay buffer. Heat the solution to 95°C for 3 minutes, then cool to room temperature for 20 minutes to allow for proper folding.[10]
-
DMHBO+ Addition: Add DMHBO+ to the folded RNA solution to the desired final concentration (e.g., 0.5 µM).[5]
-
Incubation: Incubate the mixture at room temperature for at least 3 minutes to allow for binding.[10]
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to ~456 nm.
-
Measure the fluorescence emission spectrum, with the expected peak at ~592 nm.[12]
-
As a control, measure the fluorescence of DMHBO+ in the assay buffer without the Chili aptamer to determine the background fluorescence.
-
-
Data Analysis:
-
Calculate the fluorescence enhancement by dividing the fluorescence intensity of the Chili-DMHBO+ complex by the fluorescence intensity of DMHBO+ alone.
-
For binding affinity (Kd) determination, titrate a fixed concentration of Chili aptamer with increasing concentrations of DMHBO+ and fit the resulting data to a binding curve.[6]
-
Conclusion
The Chili aptamer, in conjunction with the fluorophore DMHBO+, provides a versatile and highly fluorescent system for RNA detection and imaging. The protocols and data presented here offer a comprehensive resource for researchers aiming to utilize this technology. Careful plasmid design and adherence to the outlined experimental procedures will enable the successful expression of the Chili aptamer and its application in a wide range of molecular biology and drug development contexts.
References
- 1. Large Stokes shift fluorescence activation in an RNA aptamer by intermolecular proton transfer to guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spicy new research: Chili aptamer structure solved! - THE HÖBARTNER GROUP: ORGANIC AND BIOMOLECULAR CHEMISTRY [chemie.uni-wuerzburg.de]
- 4. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 5. Structure–fluorescence activation relationships of a large Stokes shift fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chili aptamer [aptamer.ribocentre.org]
- 7. researchgate.net [researchgate.net]
- 8. In vivo expression and purification of aptamer-tagged small RNA regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
Troubleshooting & Optimization
troubleshooting low fluorescence with DMHBO+
Welcome to the technical support center for DMHBO+, a cationic fluorophore activated by the Chili aptamer. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve issues with low fluorescence in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that can lead to low or no fluorescence signal when using DMHBO+ with the Chili aptamer.
Q1: I am not seeing any fluorescent signal or the signal is very weak. What are the possible causes?
A1: Low or absent fluorescence can stem from several factors, from the experimental setup to the reagents themselves. Here is a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow for Low Fluorescence
Caption: A step-by-step workflow for troubleshooting low fluorescence signals with DMHBO+.
1. Incorrect Instrument Settings
-
Issue: The microscope's filter sets do not match the excitation and emission spectra of DMHBO+.
-
Solution: Ensure you are using the appropriate filters. DMHBO+ has an excitation maximum at approximately 456 nm and an emission maximum at around 592 nm[1]. Use a filter combination that allows for efficient excitation at ~450-460 nm and collection of emitted light in the ~580-610 nm range.
-
Issue: The excitation light source is too weak, or the detector gain/exposure time is too low.
-
Solution: Increase the intensity of the excitation light or the exposure time.[2] Be mindful that this can increase the risk of photobleaching. If possible, use a more sensitive detector.
2. Suboptimal Reagent Concentration or Quality
-
Issue: The concentration of DMHBO+ or the Chili aptamer is too low.
-
Solution: The optimal concentration for primary antibodies can vary, and though DMHBO+ is not an antibody, the principle of titration is similar. Perform a titration experiment to determine the optimal concentrations of both DMHBO+ and the Chili aptamer. A starting point for in vitro experiments is 0.5 µM for both the aptamer and the dye.[3]
-
Issue: Improper storage and handling of DMHBO+ has led to its degradation.
-
Solution: DMHBO+ should be stored at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
Issue: The Chili aptamer RNA is degraded or improperly folded.
-
Solution: Use RNA of high purity. Ensure your experimental conditions promote correct aptamer folding. The folding of the Chili aptamer is crucial for creating the binding pocket for DMHBO+.
3. Inadequate Experimental Protocol
-
Issue: The buffer composition is not optimal for DMHBO+-Chili aptamer binding and fluorescence.
-
Solution: The fluorescence of the DMHBO+-Chili complex is dependent on the presence of specific ions. Ensure your buffer contains sufficient concentrations of potassium and magnesium ions. A recommended buffer composition is 40 mM HEPES, pH 7.5, 125 mM KCl, and 5 mM MgCl2.[3]
-
Issue: The pH of the buffer is incorrect.
-
Solution: DMHBO+ has a pKa of 6.9, and the Chili aptamer preferentially binds the protonated form.[2] The fluorescence emission, however, comes from the deprotonated form after excited-state proton transfer. Maintaining a pH of around 7.5 is critical for optimal fluorescence.[2][3]
-
Issue: Insufficient incubation time for DMHBO+ and the Chili aptamer to bind.
-
Solution: While binding is generally rapid, ensure sufficient incubation time for the complex to form, especially in cellular experiments where probe uptake is a factor. For in vitro assays, an incubation of at least 3 minutes is a good starting point, though longer incubations (overnight at 4°C) have been used for titrations.[1][3]
Q2: My fluorescent signal is bright initially but fades quickly. What is happening?
A2: This phenomenon is known as photobleaching, where the fluorophore is chemically damaged by the excitation light.[2]
-
Solutions to Minimize Photobleaching:
-
Reduce the intensity and duration of the excitation light.[2]
-
Use an anti-fade mounting medium if you are imaging fixed cells.[2]
-
Acquire images using a more sensitive detector to reduce the required exposure time.[2]
-
For live-cell imaging, minimize continuous exposure and use intermittent imaging where possible.
-
Q3: I am observing high background fluorescence. How can I reduce it?
A3: High background can be caused by non-specific binding of DMHBO+ or autofluorescence from your sample.
-
Solutions to Reduce Background:
-
Optimize the concentration of DMHBO+. Using too high a concentration can lead to non-specific binding.
-
Include thorough washing steps in your protocol to remove any unbound probe.[3]
-
If working with cells or tissues, check for autofluorescence by imaging an unstained sample under the same conditions.[4] If autofluorescence is an issue, you may need to use spectral unmixing or select different imaging parameters.
-
DMHBO+ Properties
The following table summarizes the key quantitative data for DMHBO+.
| Property | Value | Reference |
| Excitation Maximum (λex) | 456 nm | [1] |
| Emission Maximum (λem) | 592 nm | [1] |
| Quantum Yield (Φ) | 0.1 | [1] |
| Stokes Shift | 136 nm | [1] |
| Molar Mass | 552.37 g/mol | |
| Dissociation Constant (Kd) with Chili Aptamer | 12 nM | [1] |
| pKa | 6.9 | [2] |
Experimental Protocols
Protocol: In Vitro Fluorescence Measurement of DMHBO+ with Chili Aptamer
This protocol describes a basic experiment to measure the fluorescence of the DMHBO+-Chili complex.
Materials:
-
DMHBO+
-
Chili aptamer RNA
-
Binding Buffer: 40 mM HEPES, pH 7.5, 125 mM KCl, 5 mM MgCl2
-
Nuclease-free water
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare Stock Solutions:
-
Dissolve DMHBO+ in DMSO to a stock concentration of 1 mM. Store at -20°C.
-
Resuspend the lyophilized Chili aptamer RNA in nuclease-free water to a stock concentration of 100 µM. Store at -20°C.
-
-
Anneal the Chili Aptamer:
-
Dilute the Chili aptamer stock solution to 1 µM in the binding buffer.
-
Heat the solution to 95°C for 2 minutes, then allow it to cool slowly to room temperature. This promotes proper folding of the aptamer.
-
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube or a well of a microplate, combine the annealed Chili aptamer and DMHBO+ to final concentrations of 0.5 µM each in the binding buffer.
-
Prepare a control sample containing only DMHBO+ at 0.5 µM in the binding buffer.
-
Bring the total volume to your desired measurement volume with the binding buffer.
-
-
Incubation:
-
Incubate the reaction mixtures at room temperature for at least 3 minutes, protected from light.[3]
-
-
Fluorescence Measurement:
-
Set the fluorometer to an excitation wavelength of 456 nm and measure the emission spectrum from 500 nm to 700 nm. The emission maximum should be at approximately 592 nm.
-
Compare the fluorescence intensity of the sample containing the Chili aptamer and DMHBO+ to the control sample with only DMHBO+. A significant increase in fluorescence should be observed in the presence of the aptamer.
-
Signaling Pathways and Mechanisms
Mechanism of DMHBO+ Fluorescence Activation by the Chili Aptamer
The fluorescence of DMHBO+ is activated through a specific binding interaction with the Chili RNA aptamer, which involves a G-quadruplex structure. The process can be visualized as follows:
Caption: The activation mechanism of DMHBO+ fluorescence upon binding to the Chili RNA aptamer.
References
how to reduce background noise in DMHBO+ imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and optimize their DMHBO+ imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is DMHBO+ and how does it work?
DMHBO+ is a cationic fluorophore whose fluorescence is significantly enhanced upon binding to a specific RNA aptamer known as Chili.[1] This system is designed for imaging RNA in living cells. The Chili aptamer can be genetically encoded and fused to a target RNA, allowing for visualization of its localization and dynamics. The large Stokes shift of the Chili-DMHBO+ complex helps to reduce background from autofluorescence.[2]
Q2: What are the primary sources of background noise in DMHBO+ imaging?
The main contributors to high background in DMHBO+ imaging are:
-
Cellular Autofluorescence: Natural fluorescence from cellular components like NADH, flavins, and mitochondria.
-
Non-specific Binding of DMHBO+: As a cationic and potentially hydrophobic molecule, DMHBO+ can bind to various cellular structures other than the Chili aptamer, such as membranes or negatively charged molecules.[3]
-
Suboptimal Imaging Parameters: Incorrect excitation/emission filter sets, excessive laser power, or long exposure times can increase background noise and lead to phototoxicity.
-
Environmental Factors: Components in the cell culture medium can be fluorescent.[4]
Q3: How can I determine the source of the high background in my experiment?
A systematic approach with proper controls is crucial. Here are key controls to include:
-
Unstained Cells: Image cells that have not been treated with DMHBO+. This will reveal the level of natural autofluorescence under your imaging conditions.
-
Cells Without Chili Aptamer Expression: Image cells that do not express the Chili aptamer but are incubated with DMHBO+. This will show the extent of non-specific binding of the dye.
-
Positive Control: Image cells known to express the Chili-tagged RNA of interest and treated with DMHBO+. This ensures that the imaging system and the reagent are working correctly.
Troubleshooting Guides
High background fluorescence can obscure the specific signal from your Chili-tagged RNA. Follow these guides to systematically identify and address the source of the noise.
Guide 1: Addressing High Cellular Autofluorescence
Autofluorescence is the inherent fluorescence of biological materials and can be a significant source of background noise.
Troubleshooting Steps:
-
Image an Unstained Control: Acquire images of your cells without any fluorescent labels using the same imaging settings as your experiment. This will establish the baseline autofluorescence.
-
Choose Appropriate Filters: Ensure your microscope's excitation and emission filters are optimized for the spectral properties of DMHBO+ (Excitation/Emission maxima: ~456/592 nm). A bandpass filter for emission can help to exclude autofluorescence at other wavelengths.
-
Utilize the Large Stokes Shift: The significant separation between the excitation and emission peaks of the Chili-DMHBO+ complex is advantageous. Use a filter set that takes full advantage of this to minimize bleed-through from autofluorescent species that typically have a smaller Stokes shift.
-
Background Subtraction (Post-Acquisition): If autofluorescence is still an issue, image processing software can be used to subtract the background signal measured from the unstained control.
Guide 2: Reducing Non-specific Binding of DMHBO+
Non-specific binding of the DMHBO+ dye to cellular components is a common cause of high background.
Troubleshooting Steps:
-
Optimize DMHBO+ Concentration: High concentrations of the dye can lead to increased non-specific binding. Perform a concentration titration to find the lowest concentration of DMHBO+ that provides a good signal-to-noise ratio.
-
Optimize Incubation Time: Incubate cells with DMHBO+ for the shortest time necessary to achieve specific labeling. Longer incubation times can increase non-specific uptake and binding.
-
Washing Steps: After incubation with DMHBO+, wash the cells thoroughly with fresh, pre-warmed imaging medium or phosphate-buffered saline (PBS) to remove unbound dye. Increase the number and duration of wash steps if the background remains high.[5]
-
Use of Blocking Agents: While less common for small molecule dyes than for antibodies, you can test the addition of a low concentration of a blocking agent like bovine serum albumin (BSA) to the incubation buffer to reduce non-specific interactions.[6]
-
Consider Dye Modifications: For advanced users, modifying the dye to be more hydrophilic (e.g., through PEGylation) can reduce non-specific binding, as hydrophobic interactions are a major cause of this issue.[3][7][8]
Experimental Protocols
Protocol 1: Live-Cell Imaging of Chili-tagged RNA with DMHBO+
This protocol provides a general framework. Optimization of concentrations and incubation times is highly recommended for each specific cell type and experimental setup.
Materials:
-
Cells expressing the Chili-tagged RNA of interest
-
DMHBO+ stock solution (e.g., 1 mM in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)[4][9]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency.
-
DMHBO+ Incubation:
-
Prepare a working solution of DMHBO+ in pre-warmed live-cell imaging medium. A starting concentration of 1-5 µM is recommended, but this should be optimized.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the DMHBO+ working solution to the cells and incubate at 37°C in a CO2 incubator. An initial incubation time of 15-30 minutes is suggested.
-
-
Washing:
-
Remove the DMHBO+ solution.
-
Wash the cells 2-3 times with pre-warmed live-cell imaging medium or PBS to remove unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells on a fluorescence microscope equipped with appropriate filters for DMHBO+ (e.g., excitation ~450 nm, emission ~600 nm).
-
Use the lowest possible laser power and exposure time that provides a detectable signal to minimize phototoxicity and photobleaching.
-
Data Presentation
| Parameter | Recommended Starting Point | Range for Optimization | Rationale |
| DMHBO+ Concentration | 1 µM | 0.1 - 10 µM | Lower concentrations minimize non-specific binding and potential toxicity. |
| Incubation Time | 20 minutes | 5 - 60 minutes | Shorter times reduce non-specific uptake. |
| Wash Steps | 2 x 5 minutes | 1-4 washes | Thoroughly removes unbound dye, reducing background. |
| Imaging Medium | Phenol red-free medium | N/A | Phenol red is fluorescent and increases background. |
Visualization of Experimental Workflow
Below is a diagram illustrating the troubleshooting workflow for reducing background noise in DMHBO+ imaging.
References
- 1. Structure–fluorescence activation relationships of a large Stokes shift fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. Surface modification to reduce nonspecific binding of quantum dots in live cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DMHBO+ Signal-to-Noise Ratio
Welcome to the technical support center for DMHBO+, a cationic fluorophore activated by the Chili RNA aptamer. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and achieve a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is DMHBO+ and how does it work?
A1: DMHBO+ is a cationic fluorophore that exhibits a significant increase in fluorescence upon binding to its specific RNA aptamer, known as the "Chili" aptamer.[1] This binding event mimics the structure of red fluorescent proteins, making it a valuable tool for imaging RNA in living cells. The Chili-DMHBO+ complex can also serve as an efficient donor for Förster Resonance Energy Transfer (FRET) studies.[1][2]
Q2: What are the spectral properties of the DMHBO+-Chili complex?
A2: The DMHBO+-Chili complex has an excitation maximum at approximately 456 nm and an emission maximum at around 592 nm, resulting in a large Stokes shift of about 136 nm.[1]
Q3: How do I prepare a stock solution of DMHBO+?
A3: DMHBO+ is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For example, a 50 mM stock solution can be prepared by dissolving the appropriate mass of DMHBO+ in DMSO.[1] It is recommended to store the stock solution at -20°C.[1] For specific batch information, always refer to the Certificate of Analysis provided by the supplier.[1]
Q4: What are the key advantages of using the DMHBO+-Chili system?
A4: The primary advantages of the DMHBO+-Chili system include:
-
High Specificity: The fluorescence of DMHBO+ is specifically activated by the Chili aptamer, reducing off-target signals.
-
Large Stokes Shift: The significant separation between excitation and emission wavelengths minimizes spectral overlap and background fluorescence.[1]
-
RNA Imaging in Live Cells: The system is suitable for visualizing RNA dynamics in real-time within living cells.[1]
-
FRET Applications: The DMHBO+-Chili complex is an excellent FRET donor.[1][2]
Troubleshooting Guides
Here are some common issues encountered during DMHBO+ experiments and their potential solutions.
Problem 1: Low or No Fluorescence Signal
A weak or absent signal is a common challenge in fluorescence microscopy. The following table outlines potential causes and solutions.
| Possible Cause | Troubleshooting Steps |
| Inefficient Chili Aptamer Expression or Folding | - Verify the integrity and concentration of the plasmid encoding the Chili aptamer before transfection. - Optimize transfection efficiency for your specific cell line. - Ensure correct folding of the Chili aptamer by including 125 mM KCl and 5 mM MgCl2 in your buffers, as these cations are important for its structure.[3][4] |
| Suboptimal DMHBO+ Concentration | - Perform a concentration titration of DMHBO+ to find the optimal staining concentration for your cells. A starting point could be in the low micromolar range. |
| Incorrect Imaging Settings | - Ensure the excitation and emission filters on your microscope are correctly set for the DMHBO+-Chili complex (Excitation: ~456 nm, Emission: ~592 nm).[1] - Optimize gain and exposure settings to enhance signal detection without introducing excessive noise. |
| Photobleaching | - Minimize the exposure of your sample to excitation light before and during imaging. - Use the lowest possible laser power that still provides a detectable signal. - Consider using an anti-fade mounting medium if imaging fixed cells. |
Problem 2: High Background Fluorescence
High background can obscure the specific signal from the DMHBO+-Chili complex. Here are some strategies to reduce background noise.
| Possible Cause | Troubleshooting Steps |
| Excess Unbound DMHBO+ | - Increase the number and duration of wash steps after DMHBO+ incubation to remove unbound probe. - Consider using a live-cell imaging solution for washing and imaging to maintain cell health and reduce background.[5] |
| Autofluorescence | - Image an unstained control sample (cells expressing the Chili aptamer but not incubated with DMHBO+) to assess the level of cellular autofluorescence. - If autofluorescence is high, consider using a media with reduced autofluorescence or photobleaching the sample before adding DMHBO+. |
| Non-specific Binding | - Include a low concentration of a non-ionic detergent like Tween-20 in the wash buffer to reduce non-specific hydrophobic interactions. - Use blocking agents like BSA, though be mindful of potential cross-reactivity if using secondary antibodies in co-staining experiments.[6][7] |
| Contaminated Reagents or Media | - Use high-purity, sterile-filtered reagents and fresh cell culture media to avoid fluorescent contaminants. |
Experimental Protocols
Live-Cell Imaging of Chili Aptamer-Tagged RNA with DMHBO+
This protocol provides a general guideline for expressing a Chili aptamer-tagged RNA in mammalian cells and imaging it with DMHBO+.
Materials:
-
Mammalian cells of interest
-
Plasmid encoding the Chili aptamer-tagged RNA of interest
-
Appropriate cell culture medium and supplements
-
Transfection reagent
-
DMHBO+ stock solution (e.g., 50 mM in DMSO)
-
Live-cell imaging solution (e.g., HBSS or a commercially available imaging buffer)
-
Glass-bottom imaging dishes or plates
Methodology:
-
Cell Seeding and Transfection:
-
One day prior to transfection, seed your cells onto glass-bottom imaging dishes at a density that will result in 70-90% confluency on the day of imaging.
-
Transfect the cells with the plasmid encoding the Chili aptamer-tagged RNA using your preferred transfection reagent and protocol.
-
-
DMHBO+ Staining:
-
24-48 hours post-transfection, remove the cell culture medium.
-
Wash the cells gently twice with pre-warmed live-cell imaging solution.
-
Prepare the DMHBO+ staining solution by diluting the stock solution in pre-warmed live-cell imaging solution to the desired final concentration (e.g., 1-10 µM).
-
Incubate the cells with the DMHBO+ staining solution for 15-30 minutes at 37°C.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed live-cell imaging solution to remove unbound DMHBO+.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging solution to the dish.
-
Image the cells on a fluorescence microscope equipped with appropriate filter sets for DMHBO+ (Excitation ~456 nm, Emission ~592 nm).
-
Maintain the cells at 37°C and 5% CO2 during imaging using a stage-top incubator.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to DMHBO+ experiments.
References
- 1. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Method for Imaging Live-Cell RNA Using an RNA Aptamer and a Fluorescent Probe | Springer Nature Experiments [experiments.springernature.com]
- 7. 9 Common Pitfalls That Can Sink Your Experimentation Program [blog.growthbook.io]
photobleaching issues with DMHBO+ and how to prevent them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding photobleaching issues encountered when using the fluorophore DMHBO+. The information is intended for researchers, scientists, and drug development professionals utilizing DMHBO+ in their experiments.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to DMHBO+ photobleaching in a question-and-answer format.
Q1: My DMHBO+ signal is fading rapidly during imaging. What is happening?
A1: You are likely experiencing photobleaching, a phenomenon where a fluorophore permanently loses its ability to fluoresce after repeated exposure to excitation light.[1][2] This is a common issue in fluorescence microscopy, especially during time-lapse imaging or when using high-intensity light sources.[3][4]
Q2: How can I minimize photobleaching of DMHBO+ during my experiment?
A2: There are several strategies to reduce photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides a sufficient signal-to-noise ratio.[3][5] Neutral density filters can be used to attenuate the light source.
-
Minimize Exposure Time: Keep the duration of light exposure to a minimum.[5] Use the shortest possible exposure time for your detector that still yields a clear image. Avoid unnecessarily long or frequent exposures.
-
Optimize Imaging Parameters: When setting up your experiment, carefully consider parameters such as the total experiment time, imaging frequency, and the number of fluorescent channels to minimize light exposure.[3]
-
Use Antifade Reagents: Incorporate an antifade reagent into your mounting medium or live-cell imaging buffer.[5][6] These reagents work by scavenging reactive oxygen species that contribute to photobleaching.[6]
Q3: Are there specific antifade reagents recommended for DMHBO+?
A3: While there is limited specific data on antifade reagents validated for DMHBO+, several commercially available and homemade reagents are effective for a wide range of fluorophores and can be tested for your application. These are broadly categorized as those for fixed cells and those for live-cell imaging.
Q4: My DMHBO+ is used for live-cell imaging. What are my options for preventing photobleaching?
A4: For live-cell imaging, it is crucial to use antifade reagents that are non-toxic and do not interfere with cellular processes.[7] Some options include:
-
Commercial Live-Cell Antifade Reagents: Products like ProLong™ Live Antifade Reagent are specifically designed for live-cell imaging and have been shown to protect a variety of fluorescent dyes and proteins.[1][2]
-
Oxygen Scavenging Systems: These systems, often containing enzymes like glucose oxidase and catalase, remove molecular oxygen from the medium, which is a key player in the photobleaching process.[8]
-
Antioxidants: Reagents like Trolox™ and ascorbic acid can be added to the imaging medium to reduce photobleaching, though their effectiveness can vary.[2]
Q5: I am using DMHBO+ for imaging fixed samples. What antifade mounting media should I consider?
A5: For fixed samples, you have a wider range of antifade mounting media to choose from. Common antifade agents in these media include:
-
p-Phenylenediamine (PPD): A very effective antifade agent, but it can be toxic and may not be compatible with all fluorophores.[6][7]
-
n-Propyl gallate (NPG): A less toxic alternative to PPD.[6][7]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another widely used and less toxic antifade reagent.[6]
It is recommended to test a few different formulations to find the one that works best for your specific experimental conditions and imaging setup.
Quantitative Data on Antifade Reagent Efficacy
The following table summarizes the general effectiveness of common antifade agents. Note that performance can vary depending on the fluorophore, sample type, and imaging conditions. Specific data for DMHBO+ is not currently available.
| Antifade Reagent Category | Common Agents | Typical Application | Relative Efficacy (General) | Key Considerations |
| For Fixed Cells | p-Phenylenediamine (PPD) | Mounting fixed cells/tissues | High | Can be toxic, may affect some dyes[6][7] |
| n-Propyl gallate (NPG) | Mounting fixed cells/tissues | Moderate to High | Less toxic than PPD[6][7] | |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Mounting fixed cells/tissues | Moderate | Less toxic than PPD[6] | |
| For Live Cells | Commercial Reagents (e.g., ProLong™ Live) | Live-cell imaging | Moderate to High | Optimized for cell viability[1][2] |
| Oxygen Scavengers (e.g., Glucose Oxidase/Catalase) | Live-cell imaging | Moderate to High | Removes oxygen from media[8] | |
| Antioxidants (e.g., Trolox™, Ascorbic Acid) | Live-cell imaging | Low to Moderate | Can be less effective than commercial formulations[2] |
Experimental Protocols
Protocol 1: General Procedure for Reducing Photobleaching in Fixed-Cell Imaging with DMHBO+
-
Sample Preparation: Prepare your cells or tissue sections stained with DMHBO+ according to your standard protocol.
-
Washing: After the final staining step, wash the sample thoroughly with phosphate-buffered saline (PBS) to remove any unbound fluorophore.
-
Mounting:
-
Place a small drop of an antifade mounting medium onto a clean microscope slide.
-
Carefully place the coverslip with your sample onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and movement.
-
-
Imaging:
-
Locate the region of interest using a low magnification and transmitted light to minimize light exposure to the fluorescently labeled area.
-
Switch to fluorescence imaging and use the lowest possible excitation intensity and exposure time that provide a good quality image.
-
Acquire images promptly and avoid prolonged, continuous exposure.
-
Protocol 2: General Procedure for Reducing Photobleaching in Live-Cell Imaging with DMHBO+
-
Cell Culture and Staining: Culture and stain your cells with DMHBO+ in a suitable imaging dish or chamber.
-
Preparation of Imaging Medium: Prepare your normal cell culture medium supplemented with a live-cell antifade reagent. Follow the manufacturer's instructions for the recommended concentration. If using an oxygen scavenging system, prepare it fresh just before use.
-
Medium Exchange:
-
Carefully remove the staining medium from the cells.
-
Gently wash the cells once with pre-warmed imaging buffer (e.g., HBSS).
-
Add the prepared imaging medium containing the antifade reagent to the cells.
-
-
Incubation: Incubate the cells for the time recommended by the antifade reagent manufacturer to allow the reagent to take effect. This is typically between 15 to 120 minutes.[1]
-
Imaging:
-
Place the imaging dish on the microscope stage, ensuring the environmental chamber is set to the appropriate temperature, CO2, and humidity levels.
-
Minimize light exposure by using the lowest viable excitation power and exposure time.
-
For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest.
-
Visualizations
Caption: A troubleshooting workflow for addressing DMHBO+ photobleaching.
Caption: A simplified diagram of the photobleaching mechanism.
References
- 1. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 5. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 6. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 7. bidc.ucsf.edu [bidc.ucsf.edu]
- 8. researchgate.net [researchgate.net]
solving DMHBO+ solubility and stability problems
Welcome to the technical support center for DMHBO+, a cationic fluorophore for RNA imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the solubility and stability of DMHBO+.
Frequently Asked Questions (FAQs)
Q1: What is DMHBO+ and what is its primary application?
A1: DMHBO+ is a cationic fluorophore that becomes fluorescent upon binding to the Chili RNA aptamer. This complex mimics red fluorescent proteins and is used for imaging RNA in living cells. It can also serve as a FRET donor to rhodamine dyes like Atto 590 in FRET-based RNA analytical systems.
Q2: I'm having trouble dissolving DMHBO+. What is the recommended solvent?
A2: DMHBO+ is sparingly soluble in aqueous solutions but has good solubility in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution in anhydrous DMSO.
Q3: My DMHBO+ solution has been stored for a while. How can I be sure it is still active?
A3: The stability of DMHBO+ in solution can be affected by several factors, including storage conditions and the presence of contaminants. To check for activity, you can perform a simple in vitro fluorescence assay by mixing a small amount of your DMHBO+ stock with a solution containing the Chili RNA aptamer and measuring the fluorescence. A significant increase in fluorescence compared to DMHBO+ in buffer alone indicates that the dye is still active.
Q4: I am observing high background fluorescence in my imaging experiments. What could be the cause and how can I reduce it?
A4: High background fluorescence can be caused by several factors:
-
Excess unbound DMHBO+: Ensure you are using the optimal concentration of DMHBO+. Titrate the dye concentration to find the lowest concentration that gives a good signal-to-noise ratio.
-
Non-specific binding: DMHBO+ is a cationic molecule and may non-specifically interact with negatively charged cellular components. Consider optimizing washing steps after staining to remove unbound dye.[1]
-
Autofluorescence: Cells naturally exhibit some level of autofluorescence, especially in the blue and green channels. When possible, use imaging channels in the red or far-red spectrum to minimize autofluorescence.[2]
-
Contaminated reagents: Ensure all buffers and media are fresh and free of fluorescent contaminants.
Q5: The fluorescence signal of my DMHBO+-Chili aptamer complex is weak. How can I improve it?
A5: A weak signal can be due to several reasons:
-
Low expression of the Chili aptamer-tagged RNA: Verify the expression of your RNA of interest using a complementary method like RT-qPCR.
-
Incorrect folding of the Chili aptamer: Proper folding of the RNA aptamer is crucial for DMHBO+ binding. Ensure that the in vitro transcription and folding protocols are followed correctly, including the presence of necessary ions like Mg2+.[3]
-
Suboptimal imaging conditions: Optimize microscope settings, such as excitation intensity and exposure time, to maximize signal detection while minimizing phototoxicity.[2][4]
-
Degradation of DMHBO+: If the stock solution is old or has been improperly stored, the dye may have degraded. Prepare a fresh stock solution.
Troubleshooting Guides
Problem 1: Poor Solubility of DMHBO+ in Aqueous Buffers
-
Symptom: Precipitate forms when adding DMHBO+ stock solution to aqueous buffers (e.g., PBS, cell culture media).
-
Cause: DMHBO+ has limited solubility in aqueous solutions. The final concentration of DMSO from the stock solution may also not be high enough to maintain solubility.
-
Solutions:
-
Prepare a high-concentration stock in DMSO: Dissolve DMHBO+ in anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Optimize final DMSO concentration: When diluting the stock solution into your aqueous buffer, ensure the final concentration of DMSO is sufficient to maintain solubility, but low enough to not affect your biological system (typically <0.5%).
-
Sonication: Briefly sonicate the final solution to aid in the dissolution of any small aggregates.
-
Test different buffers: The solubility of DMHBO+ may vary slightly in different buffer compositions. If possible, test a few different physiological buffers to find the one with the best solubility for your application.
-
Problem 2: Signal Instability and Photobleaching
-
Symptom: The fluorescence signal decreases rapidly during imaging.
-
Cause: DMHBO+, being a cyanine-like dye, is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light.[4]
-
Solutions:
-
Minimize light exposure: Use the lowest possible excitation light intensity and the shortest possible exposure time that still provides a detectable signal.[4][5]
-
Use appropriate filters: Ensure that your microscope's filter sets are optimized for the excitation and emission spectra of DMHBO+ to maximize signal collection and minimize bleed-through.
-
Incorporate an anti-fade reagent: For fixed-cell imaging, use a mounting medium containing an anti-fade reagent. For live-cell imaging, consider adding antioxidants like Trolox or ascorbic acid to the imaging medium to reduce the effects of reactive oxygen species that contribute to photobleaching.[6]
-
Acquire images efficiently: Plan your imaging experiments to minimize the total time the sample is exposed to excitation light.
-
Problem 3: DMHBO+ Stock Solution Degradation
-
Symptom: A freshly prepared working solution of DMHBO+ gives a weak or no signal, even with a known functional Chili aptamer.
-
Cause: DMHBO+ stock solutions, especially when not stored properly, can degrade over time. Factors contributing to degradation include exposure to light, moisture, and repeated freeze-thaw cycles.
-
Solutions:
-
Proper storage: Store the solid DMHBO+ and DMSO stock solutions at -20°C or lower, protected from light and moisture.[7]
-
Aliquot stock solutions: To avoid repeated freeze-thaw cycles, aliquot the DMSO stock solution into small, single-use volumes.[8][9]
-
Use anhydrous DMSO: Water can hydrolyze the dye. Use high-quality, anhydrous DMSO to prepare the stock solution.[10]
-
Prepare fresh solutions: For critical experiments, it is always best to use a freshly prepared stock solution of DMHBO+.
-
Data Presentation
Table 1: Solubility of DMHBO+
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 50 | 27.62 |
| Water | Sparingly soluble | Not determined |
| PBS (pH 7.4) | Very low (prone to precipitation) | Not determined |
Data obtained from supplier information and general knowledge of similar dyes.
Table 2: Optical Properties of DMHBO+
| Property | Value |
| Excitation Maximum (λex) | 456 nm |
| Emission Maximum (λem) | 592 nm |
| Quantum Yield (Φ) | 0.1 (when bound to Chili aptamer) |
| Stokes Shift | 136 nm |
Data obtained from supplier information.
Experimental Protocols
Protocol 1: Preparation of DMHBO+ Stock Solution
-
Allow the vial of solid DMHBO+ to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to the vial to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution until the DMHBO+ is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into small, single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Transcription and Folding of Chili RNA Aptamer
-
Synthesize the DNA template for the Chili RNA aptamer. The template should contain a T7 RNA polymerase promoter sequence followed by the Chili aptamer sequence.
-
Perform in vitro transcription using a T7 RNA polymerase kit according to the manufacturer's instructions.[1]
-
Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable RNA purification kit.
-
Quantify the purified RNA using a spectrophotometer.
-
To fold the Chili RNA aptamer, dilute the RNA to the desired concentration in a folding buffer (e.g., 40 mM HEPES, pH 7.5, 125 mM KCl).
-
Heat the RNA solution to 95°C for 3 minutes, then cool on ice for 5 minutes.[3]
-
Add MgCl₂ to a final concentration of 5 mM and incubate at room temperature for 10 minutes. The folded Chili aptamer is now ready for use.
Protocol 3: Live-Cell Imaging with DMHBO+ and Chili Aptamer
-
Culture cells expressing the Chili aptamer-tagged RNA of interest in a suitable imaging dish or plate.
-
Prepare the imaging medium. This is typically the normal cell culture medium, but for imaging, a phenol (B47542) red-free version is recommended to reduce background fluorescence.
-
Prepare the DMHBO+ working solution by diluting the DMSO stock solution into the imaging medium to the desired final concentration (e.g., 1-10 µM). It is important to titrate this concentration for each cell type and experimental setup to achieve optimal signal-to-noise.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the imaging medium containing DMHBO+ to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator to allow for dye uptake and binding to the aptamer.
-
Wash the cells twice with pre-warmed imaging medium (without DMHBO+) to remove excess unbound dye.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for DMHBO+ (Excitation ~456 nm, Emission ~592 nm). Use the lowest possible excitation power and exposure time to minimize phototoxicity and photobleaching.[4][5][11]
Visualizations
Caption: Workflow for imaging RNA in live cells using DMHBO+ and the Chili aptamer.
Caption: A logical guide to troubleshooting weak or absent fluorescence signals.
Caption: The mechanism of fluorescence activation of DMHBO+ upon binding to the Chili RNA aptamer.
References
- 1. Large Stokes shift fluorescence activation in an RNA aptamer by intermolecular proton transfer to guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 5. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural Principles of Fluorescent RNA Aptamers. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. RNA aptamers and their therapeutic and diagnostic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
improving Chili aptamer folding for DMHBO+ binding
Welcome to the technical support center for the Chili aptamer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving Chili aptamer folding for optimal binding with its fluorogenic ligand, DMHBO+. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during Chili aptamer-DMHBO+ experiments in a question-and-answer format.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| FOLD-01 | Low or no fluorescence signal after adding DMHBO+. | 1. Improper RNA folding: The Chili aptamer requires a specific secondary structure, including a G-quadruplex, to bind DMHBO+ and activate its fluorescence.[1][2] 2. Incorrect buffer composition: The presence and concentration of specific ions, particularly K+ and Mg2+, are critical for proper folding and fluorescence.[1][3][4] 3. Degraded RNA: RNA is susceptible to degradation by RNases. 4. Incorrect DMHBO+ concentration or degradation: The final concentration of the ligand is crucial, and it may degrade over time. 5. Suboptimal pH: The pH of the binding buffer can influence both the aptamer structure and the protonation state of DMHBO+.[4][5] | 1. Follow the recommended folding protocol: Heat the RNA solution to 95°C for 3 minutes, then cool to 20°C for 20 minutes before adding MgCl2.[1][2] 2. Use the recommended binding buffer: A common buffer is 40-80 mM HEPES pH 7.5, 125 mM KCl, and 5 mM MgCl2.[1][3][4] Ensure all components are at the correct final concentration. 3. Handle RNA with care: Use RNase-free water, tips, and tubes. Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE).[1] 4. Verify DMHBO+ concentration and integrity: Check the stock concentration via UV-Vis spectrophotometry. Prepare fresh dilutions as needed. 5. Maintain pH at 7.5: Use a well-buffered solution like HEPES to ensure stable pH.[1][3][4] |
| FOLD-02 | Fluorescence signal is weak or has a low signal-to-noise ratio. | 1. Incomplete complex formation: The binding kinetics of Chili and DMHBO+ can be slow.[1][6] 2. Suboptimal RNA or DMHBO+ concentration: The ratio of aptamer to ligand affects the fluorescence intensity. 3. Presence of interfering substances: Contaminants in the RNA preparation or buffer can quench fluorescence. | 1. Increase incubation time: Incubate the RNA-ligand mixture for a longer period (e.g., 16 hours at 4°C for titration experiments) to ensure equilibrium is reached.[1][2] 2. Optimize concentrations: Titrate both the Chili aptamer and DMHBO+ to find the optimal concentrations for your specific application. A 1:1 molar ratio is a good starting point for screening.[1][2] 3. Purify RNA thoroughly: Ensure high purity of the RNA transcript through methods like denaturing PAGE and subsequent extraction and precipitation.[1] |
| BIND-01 | Inconsistent results between experiments. | 1. Variability in RNA folding: Minor differences in heating/cooling rates can affect the final folded structure. 2. Pipetting errors: Inaccurate dispensing of RNA, ligand, or buffer components. 3. Temperature fluctuations: Binding affinity and fluorescence can be temperature-dependent.[5][7] | 1. Standardize the folding protocol: Use a thermocycler for precise temperature control during the annealing process. 2. Use calibrated pipettes and proper technique: Ensure accurate and consistent liquid handling. 3. Maintain a constant temperature: Perform all measurements at a controlled temperature.[1] |
| SPEC-01 | Observed excitation/emission maxima are shifted. | 1. Incorrect buffer conditions: Ion concentrations and pH can subtly alter the spectral properties of the complex.[7] 2. Presence of denaturants: Substances that disrupt RNA structure will affect the ligand's environment. 3. Instrumental miscalibration: The fluorometer may not be correctly calibrated. | 1. Verify buffer composition and pH: Double-check all buffer components and their concentrations.[7] 2. Ensure a clean experimental setup: Avoid any potential contaminants that could denature the RNA. 3. Calibrate the instrument: Use known standards to verify the accuracy of your fluorometer. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for Chili aptamer folding and DMHBO+ binding?
A typical and effective binding buffer consists of 40-80 mM HEPES at pH 7.5, 125 mM KCl, and 5 mM MgCl2.[1][3][4] The potassium ions are particularly important for the stability of the G-quadruplex structure within the aptamer, which is crucial for ligand binding.[1]
Q2: What is the optimal temperature for the Chili-DMHBO+ complex?
The complex is stable at room temperature (around 20-25°C) for measurements.[1] For long-term incubation, especially during titration experiments to determine binding affinity, incubation at 4°C for 16 hours is recommended to ensure the binding equilibrium is reached.[1][2] Thermal melting analysis shows the Chili-DMHBO+ complex has a higher thermal stability compared to the Chili-DMHBI+ complex.[5][7]
Q3: How critical is the purity of the Chili aptamer RNA?
High purity is essential for obtaining reliable and reproducible results. Impurities from the in vitro transcription reaction, such as truncated RNA fragments or residual proteins and salts, can interfere with proper folding and binding. Purification by denaturing polyacrylamide gel electrophoresis (PAGE) is highly recommended.[1]
Q4: What is the binding affinity (KD) of DMHBO+ to the Chili aptamer?
The dissociation constant (KD) for the Chili-DMHBO+ complex is in the low nanomolar range, reported to be approximately 12 nM.[5][8] This indicates a very tight and specific interaction.
Q5: Can I substitute KCl or MgCl2 with other salts?
Substitution of KCl with other monovalent cations like LiCl or NaCl results in significantly lower fluorescence, highlighting the specific requirement for K+ to stabilize the G-quadruplex structure.[5][7] While Mg2+ is important, its requirement is less stringent compared to other aptamers like Spinach.[1] Replacing MgCl2 with other divalent cations like BaCl2 can lead to a drastic drop in fluorescence intensity.[1][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for the Chili-DMHBO+ system.
Table 1: Photophysical Properties of the Chili-DMHBO+ Complex
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 455 nm | [9] |
| Emission Maximum (λem) | 592 nm | [4][9] |
| Stokes Shift | ~137 nm | [10][11] |
| Dissociation Constant (KD) | 12 nM | [5][8] |
Table 2: Recommended Buffer Composition
| Component | Concentration | Purpose | Reference |
| HEPES, pH 7.5 | 40 - 80 mM | Buffering agent | [1][3][4] |
| KCl | 125 mM | G-quadruplex stabilization | [1][3][4] |
| MgCl2 | 5 mM | RNA folding and stability | [1][3][4] |
Experimental Protocols
Protocol 1: Chili Aptamer Folding
This protocol describes the standard procedure for folding the Chili RNA aptamer to ensure it is competent for DMHBO+ binding.
-
RNA Preparation: Dissolve the purified Chili aptamer RNA in RNase-free water to a desired stock concentration (e.g., 10-20 µM).
-
Initial Denaturation: In an RNase-free microcentrifuge tube, combine the RNA solution with a buffer containing 125 mM KCl and 40-80 mM HEPES (pH 7.5).
-
Heating Step: Heat the RNA solution to 95°C for 3 minutes.[1][2] This step denatures any existing secondary structures.
-
Cooling Step: Allow the solution to cool to 20°C and incubate for 20 minutes.[1][2] This allows the RNA to begin forming its secondary structure.
-
Magnesium Addition: Add MgCl₂ to a final concentration of 5 mM.[1][2] The pre-folded RNA is now ready for binding experiments.
Protocol 2: Fluorescence Measurement Assay
This protocol outlines the steps for measuring the fluorescence of the Chili-DMHBO+ complex.
-
Prepare Reagents:
-
Complex Formation: Mix equal volumes of the folded Chili aptamer solution and the DMHBO+ solution.
-
Incubation: Incubate the mixture at room temperature (25°C) for at least 3 minutes before measurement.[1][2] For kinetic studies or to ensure equilibrium, longer incubation times may be necessary.[1]
-
Fluorescence Measurement:
Visualizations
Caption: Workflow for Chili aptamer folding and DMHBO+ binding assay.
Caption: Factors influencing Chili aptamer folding and DMHBO+ binding.
References
- 1. Structure–fluorescence activation relationships of a large Stokes shift fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Large Stokes shift fluorescence activation in an RNA aptamer by intermolecular proton transfer to guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
- 8. summit.sfu.ca [summit.sfu.ca]
- 9. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
common pitfalls in DMHBO+ RNA labeling experiments
Welcome to the technical support center for DMHBO+ RNA labeling experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges when using the DMHBO+ fluorophore with the Chili RNA aptamer for live-cell RNA imaging.
The DMHBO+ system offers a powerful method for visualizing RNA in real-time. It consists of two key components: the Chili RNA aptamer , a specific RNA sequence that is genetically fused to the RNA of interest, and DMHBO+ , a cell-permeable dye that becomes highly fluorescent only upon binding to a correctly folded Chili aptamer. Success with this system hinges on the proper expression and folding of the aptamer-tagged RNA and optimal imaging conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of DMHBO+ RNA labeling?
A1: The labeling is not enzymatic or metabolic. The Chili RNA aptamer, when correctly folded, creates a specific binding pocket for the DMHBO+ fluorophore. This binding event restricts the molecular motion of DMHBO+ and induces a conformational change, causing a significant increase in its fluorescence quantum yield. This "turn-on" mechanism allows for the specific visualization of the Chili-tagged RNA with a high signal-to-background ratio.[1][2]
Q2: What are the spectral properties of the Chili-DMHBO+ complex?
A2: The Chili-DMHBO+ complex mimics red fluorescent proteins and is characterized by a large Stokes shift, which is advantageous for minimizing excitation light bleed-through into the emission channel.
| Property | Value |
| Excitation Maximum (λex) | 456 nm |
| Emission Maximum (λem) | 592 nm |
| Quantum Yield (Φ) | 0.1 |
| Stokes Shift | 136 nm |
| Binding Affinity (Kd) | 12 nM |
| Source: Tocris Bioscience[1] |
Q3: How do I tag my RNA of interest with the Chili aptamer?
A3: The Chili aptamer sequence must be cloned into the expression vector containing your RNA of interest. For mRNAs, it is common to insert the aptamer sequence into the 3' untranslated region (3' UTR). For non-coding RNAs, the aptamer can be inserted into a stem-loop that is not critical for the RNA's function or structure. To improve aptamer folding and stability, the Chili sequence can be flanked by a stabilizing scaffold, such as a tRNA sequence or the F30 scaffold.[2][3]
Q4: Can I image multiple RNAs simultaneously with DMHBO+?
A4: To image multiple RNAs simultaneously, you need orthogonal aptamer/dye pairs. While the DMHBO+/Chili pair is one such system, you would need to use other pairs like Broccoli/DFHBI-1T or Mango/TO1-Biotin for multicolor imaging.[2][4] It is crucial to confirm the spectral compatibility and orthogonality of the chosen pairs to prevent signal bleed-through and cross-talk.
Troubleshooting Guide
Problem 1: Low or No Fluorescence Signal
A weak or absent signal is one of the most common issues. The underlying cause can range from problems with the RNA expression to suboptimal imaging conditions.
| Potential Cause | Recommended Solution |
| Low expression of Chili-tagged RNA | - Verify transcription of the tagged RNA using RT-qPCR. - Use a stronger promoter (e.g., CMV for mammalian cells) to drive expression. - Optimize transfection efficiency for plasmid-based expression. |
| Incorrect folding of the Chili aptamer | - Flank the Chili aptamer with a stabilizing scaffold like a tRNA or F30 sequence to promote proper folding.[2][3] - Ensure the insertion site of the aptamer does not disrupt the overall structure of the target RNA. - Perform experiments at 37°C, as some aptamers exhibit thermal instability.[5] |
| Poor cell permeability of DMHBO+ dye | - Optimize the loading concentration of DMHBO+. Start with the manufacturer's recommendation and perform a titration to find the optimal concentration for your cell type. - Increase the incubation time to allow for sufficient dye uptake. A related dye, DMHBI+, was noted to have poor cell permeability, which may be a factor for DMHBO+.[2][6] |
| Low DMHBO+ concentration | - Ensure the final concentration of DMHBO+ in the imaging medium is sufficient to saturate the expressed Chili aptamer. Titrate the dye concentration to find the optimal balance between signal and background. |
| Suboptimal imaging buffer | - Ensure the imaging buffer contains appropriate concentrations of potassium and magnesium ions, as these can be critical for the stability and folding of G-quadruplex structures present in some aptamers.[7][8] |
Problem 2: High Background Fluorescence
High background can obscure the specific signal from your tagged RNA, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| High cellular autofluorescence | - Image cells in a phenol (B47542) red-free medium. - Use a filter set optimized for the excitation and emission spectra of DMHBO+ to minimize bleed-through from autofluorescent species like NAD(P)H and flavins. - Acquire a control image of unlabeled cells (without DMHBO+) to establish a baseline for autofluorescence. |
| Non-specific binding of DMHBO+ | - Reduce the concentration of DMHBO+ dye. High concentrations can lead to binding to cellular components other than the Chili aptamer.[9] - Include a wash step after dye loading. Replace the dye-containing medium with fresh imaging buffer before visualization to remove unbound dye. |
| DMHBO+ dye aggregation | - Prepare fresh DMHBO+ stock solutions in DMSO as recommended.[1] - Before use, dilute the stock solution in imaging buffer and vortex thoroughly. If aggregates are visible, centrifuge the solution and use the supernatant. |
Problem 3: Signal Fades Quickly (Photobleaching)
The fluorescence signal is lost rapidly upon exposure to excitation light.
| Potential Cause | Recommended Solution |
| High excitation light intensity | - Reduce the laser power or illumination intensity to the minimum level required for signal detection. - Use a neutral density filter to attenuate the excitation light. |
| Long exposure times | - Decrease the camera exposure time. If the signal is too weak, consider using a more sensitive detector or increasing the number of aptamer repeats. |
| Instability of the fluorophore | - Some aptamer-dye complexes are inherently prone to photobleaching.[5] - Use an anti-fade reagent in the imaging medium if compatible with live-cell imaging. - Acquire images using a time-lapse protocol with minimal exposure at each time point rather than continuous illumination.[10] |
Problem 4: Unexpected RNA Localization or Cellular Stress
The tagged RNA is found in incorrect subcellular locations (e.g., aggregates) or the cells show signs of toxicity.
| Potential Cause | Recommended Solution |
| Aggregation of tagged RNA | - High-level expression of RNAs tagged with multiple aptamer repeats (concatemers) can lead to the formation of RNA aggregates or granules.[10] - Reduce the number of aptamer repeats. While concatemers can increase brightness, an excessive number can be detrimental.[10] - Use a less potent promoter to lower the expression level of the tagged RNA. |
| Reduced stability of tagged RNA | - The aptamer tag itself can sometimes destabilize the target RNA.[10] - Insert linker sequences between the target RNA and the aptamer, or between aptamer repeats, to provide steric flexibility.[10] |
| Cellular toxicity | - Assess cell health and morphology. - Perform a dose-response curve for the DMHBO+ dye to determine if it is cytotoxic at the concentrations used. - Verify that the overexpression of the tagged RNA itself is not causing cellular stress. |
Experimental Protocols & Workflows
Protocol: Live-Cell Imaging of Chili-Tagged RNA with DMHBO+
-
Vector Construction:
-
Synthesize the DNA sequence for the Chili aptamer. To enhance folding, flank the aptamer sequence with a stabilizing scaffold (e.g., F30).
-
Using standard cloning techniques, insert the Chili aptamer sequence into the appropriate location of your target RNA's expression vector (e.g., the 3' UTR for an mRNA).
-
Verify the final construct by sequencing.
-
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Transfect the cells with the Chili-tagged RNA expression vector using a standard transfection protocol optimized for your cell line.
-
Allow 24-48 hours for expression of the tagged RNA.
-
-
DMHBO+ Staining:
-
Prepare a 50 mM stock solution of DMHBO+ in DMSO.[1]
-
Dilute the DMHBO+ stock solution in pre-warmed, serum-free imaging medium (e.g., phenol red-free DMEM) to a final working concentration (typically in the range of 1-10 µM; optimization is recommended).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the DMHBO+-containing imaging medium to the cells and incubate at 37°C for 30-60 minutes.
-
-
Imaging:
-
Mount the dish on a fluorescence microscope equipped with appropriate filters for DMHBO+ (e.g., excitation ~456 nm, emission ~592 nm).
-
Maintain the cells at 37°C and 5% CO₂ during imaging.
-
Use the lowest possible excitation light intensity and shortest exposure time that provides a detectable signal to minimize photobleaching and phototoxicity.
-
Acquire images. As a negative control, image non-transfected cells stained with DMHBO+ to assess background fluorescence.
-
Visualizations
Caption: A step-by-step workflow for a typical DMHBO+ RNA imaging experiment.
Caption: DMHBO+ exhibits low fluorescence until it binds to the Chili RNA aptamer.
Caption: A decision tree for troubleshooting low fluorescence signal issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing and expressing circular RNA aptamers to regulate mammalian cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiplexed sequential imaging in living cells with orthogonal fluorogenic RNA aptamer/dye pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. biorxiv.org [biorxiv.org]
- 7. iSpinach: a fluorogenic RNA aptamer optimized for in vitro applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–fluorescence activation relationships of a large Stokes shift fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: DMHBO+ Excitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the DMHBO+ fluorophore, particularly in conjunction with the Chili RNA aptamer, for fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for DMHBO+?
The cationic fluorophore DMHBO+ exhibits maximum excitation at approximately 456 nm and its fluorescence emission peaks at around 592 nm when bound to the Chili aptamer.
Q2: What is the role of the Chili aptamer in DMHBO+ fluorescence?
DMHBO+ is a fluorogenic dye, meaning its fluorescence is significantly enhanced upon binding to a specific RNA aptamer. The Chili aptamer is a specially selected RNA sequence that binds to DMHBO+ with high affinity (dissociation constant, Kd = 12 nM), causing a conformational change in the dye and leading to a dramatic increase in its fluorescence quantum yield.
Q3: Can I use DMHBO+ for live-cell imaging?
Yes, the Chili-DMHBO+ complex is suitable for imaging RNA in living cells. However, it has been noted that the DMHBO+ dye may have poor cell membrane permeability on its own, which could be a limiting factor in some cellular imaging applications.[1][2]
Q4: Is DMHBO+ suitable for Förster Resonance Energy Transfer (FRET) experiments?
Yes, the Chili-DMHBO+ complex is an ideal FRET donor. Its emission spectrum has good overlap with the excitation spectrum of acceptor dyes like the rhodamine dye Atto 590, making it well-suited for FRET-based analytical systems.
Troubleshooting Guide
Low Fluorescence Signal
Problem: The fluorescence signal from my DMHBO+ experiment is weak or undetectable.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Laser Power | Gradually increase the laser power at the 456 nm excitation wavelength. Start with a low power setting and incrementally increase it while monitoring the signal intensity. Be mindful of potential phototoxicity and photobleaching at higher power levels. |
| Incorrect Wavelength Settings | Ensure your microscope's excitation and emission filters are correctly set for DMHBO+ (Excitation: ~456 nm, Emission: ~592 nm). |
| Low DMHBO+ or Chili Aptamer Concentration | Verify the concentrations of both DMHBO+ and the Chili aptamer in your experiment. A typical starting concentration for in vitro assays is 0.5 µM for both the RNA and the dye.[3] For cellular experiments, ensure efficient transfection or expression of the Chili aptamer-tagged RNA. |
| Inefficient Chili Aptamer Folding | Ensure the buffer conditions are optimal for Chili aptamer folding. This typically includes the presence of potassium and magnesium ions. A common buffer condition is 125 mM KCl and 5 mM MgCl₂ at pH 7.5.[3] |
| Poor DMHBO+ Cell Permeability | For live-cell imaging, if the signal is low despite adequate aptamer expression, consider strategies to enhance dye uptake, such as optimizing incubation time or using permeabilizing agents if compatible with your experimental design. |
Phototoxicity and Photobleaching
Problem: My cells are showing signs of stress (e.g., blebbing, rounding up, detachment) or the fluorescence signal is fading rapidly during imaging.
| Possible Cause | Troubleshooting Steps |
| Excessive Laser Power | Reduce the laser power to the minimum level required to obtain a satisfactory signal-to-noise ratio. A laser power of 1 mW/cm² has been used for photobleaching experiments and can serve as an upper reference point to avoid for routine imaging.[1][2] |
| Prolonged Exposure Time | Decrease the camera exposure time. Use the shortest exposure that still provides a clear image. |
| Frequent Imaging | Reduce the frequency of image acquisition in time-lapse experiments. Only illuminate the sample when acquiring an image. |
| Reactive Oxygen Species (ROS) Production | Consider using an imaging medium with antioxidants to mitigate the effects of ROS generated during fluorescence excitation.[4] |
| High Dye Concentration | While sufficient dye is needed for signal, excessively high concentrations can contribute to phototoxicity. Use the lowest effective concentration of DMHBO+. |
Experimental Protocols
General Protocol for Adjusting Laser Power for DMHBO+ Excitation
This protocol provides a general workflow for optimizing laser power for imaging the Chili-DMHBO+ complex.
-
Initial Setup:
-
Prepare your sample containing the Chili aptamer-tagged RNA and DMHBO+.
-
Ensure the microscope is configured with the appropriate filter sets for DMHBO+ (Excitation ~456 nm, Emission ~592 nm).
-
Start with the lowest possible laser power setting for the 456 nm laser line.
-
-
Finding the Optimal Laser Power:
-
Focus on a representative area of your sample.
-
Gradually increase the laser power while observing the fluorescence signal in real-time.
-
Identify the power level at which you achieve a good signal-to-noise ratio, where the fluorescent signal is clearly distinguishable from the background without significant pixel saturation.
-
-
Assessing Phototoxicity (for live-cell imaging):
-
Once an initial laser power is determined, perform a time-lapse acquisition on a control group of cells.
-
Monitor cell morphology and viability over the course of the experiment. Look for signs of stress such as membrane blebbing, cell rounding, or apoptosis.
-
If phototoxicity is observed, reduce the laser power, decrease the exposure time, and/or reduce the imaging frequency.
-
-
Assessing Photobleaching:
-
Acquire a time-lapse series of images at the chosen laser power and exposure time.
-
Quantify the fluorescence intensity of a region of interest over time.
-
If the signal decays rapidly, this indicates photobleaching. To mitigate this, reduce the laser power or the exposure time.
-
-
Finalizing Imaging Parameters:
-
Based on the optimization of signal, phototoxicity, and photobleaching, select the final laser power and other imaging settings for your experiment.
-
Visualizations
Caption: Workflow for optimizing laser power for DMHBO+ excitation.
Caption: Process of DMHBO+ fluorescence activation for RNA imaging.
References
- 1. Multiplexed Sequential Imaging in Living Cells with Orthogonal Fluorogenic RNA Aptamer/Dye Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiplexed sequential imaging in living cells with orthogonal fluorogenic RNA aptamer/dye pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative protocol for intensity-based live cell FRET imaging. | Semantic Scholar [semanticscholar.org]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
Technical Support Center: DMHBO+ Staining and Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with guidance on using DMHBO+ for RNA imaging, with a specific focus on addressing and mitigating potential cell toxicity concerns.
Frequently Asked Questions (FAQs)
Q1: What is DMHBO+ and how does it work for RNA imaging?
DMHBO+ is a cationic fluorophore that becomes fluorescent upon binding to the Chili RNA aptamer.[1][2] The Chili aptamer is a specific RNA sequence that can be genetically fused to a target RNA of interest. When the Chili-tagged RNA is expressed in cells, the addition of DMHBO+ leads to the formation of a stable complex that emits a bright, red-shifted fluorescence, enabling the visualization of the target RNA in living cells.[2]
Q2: Is DMHBO+ toxic to cells?
The direct and comprehensive cytotoxic profile of DMHBO+ has not been extensively documented in publicly available literature. However, like many fluorescent probes used in live-cell imaging, it has the potential to induce cellular stress or toxicity, which can be influenced by factors such as concentration, incubation time, and the specific cell type being studied. Cationic molecules, in general, can interact with cellular membranes and organelles, potentially leading to adverse effects. It is crucial for researchers to empirically determine the optimal, non-toxic working concentration of DMHBO+ for their specific experimental setup.
Q3: What are the signs of cell toxicity during or after DMHBO+ staining?
Signs of cytotoxicity can manifest in various ways, including:
-
Changes in cell morphology (e.g., rounding, shrinking, blebbing of the plasma membrane).[3]
-
Detachment of adherent cells from the culture surface.[3]
-
Reduced cell proliferation or cell death.
-
Formation of vacuoles in the cytoplasm.[3]
-
Altered mitochondrial morphology or function.[3]
-
Decreased metabolic activity.
Q4: How can I assess the cytotoxicity of DMHBO+ in my experiments?
It is highly recommended to perform a cell viability assay to determine the optimal concentration of DMHBO+ for your specific cell line and experimental conditions. A standard approach is to perform a dose-response experiment and evaluate cell viability using established methods. (See the detailed "Experimental Protocol: Cell Viability Assay" below).
Q5: What is phototoxicity and how can it be minimized during imaging?
Phototoxicity is cell damage caused by the light used to excite the fluorophore.[3][4] Both the excitation light and the excited fluorophore can generate reactive oxygen species (ROS) that can damage cellular components.[3][4] To minimize phototoxicity:
-
Use the lowest possible excitation light intensity and exposure time that still provides an adequate signal-to-noise ratio.[3]
-
Increase the time interval between image acquisitions in time-lapse experiments.
-
Use a more sensitive detector to reduce the required excitation light.
-
Consider using imaging media with antioxidants or ROS scavengers, though their effects should be validated for your specific experiment.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death or morphological changes after staining | DMHBO+ concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a low concentration and gradually increase it. |
| Prolonged incubation time with DMHBO+. | Reduce the incubation time to the minimum required for sufficient signal. | |
| Cell type is particularly sensitive. | Test different cell lines if possible. Some cell types are inherently more robust for live-cell imaging. | |
| Contamination of reagents. | Use fresh, sterile solutions. Filter-sterilize the DMHBO+ stock solution if necessary. | |
| Weak fluorescence signal | Suboptimal DMHBO+ concentration. | While aiming for low toxicity, ensure the concentration is sufficient for binding to the Chili aptamer. Titrate the concentration to find a balance between signal and viability. |
| Inefficient expression of the Chili-tagged RNA. | Verify the expression of your target RNA using an alternative method (e.g., qPCR). | |
| Incorrect imaging settings. | Optimize microscope settings, including excitation wavelength, emission filter, and exposure time. | |
| Photobleaching. | Reduce excitation light intensity and exposure time. Use an anti-fade reagent if compatible with live-cell imaging. | |
| High background fluorescence | Excess unbound DMHBO+. | Wash cells with fresh media after the staining incubation period to remove unbound dye. |
| Non-specific binding of DMHBO+. | Decrease the DMHBO+ concentration. Optimize washing steps. | |
| Autofluorescence from cells or media. | Image a control sample of unstained cells to determine the level of autofluorescence. Use a media with low autofluorescence (e.g., phenol (B47542) red-free media). |
Experimental Protocols
Experimental Protocol: Cell Viability Assay for DMHBO+ Staining
This protocol describes a general method to assess the cytotoxicity of DMHBO+ using a commercially available cell viability assay kit that measures metabolic activity (e.g., resazurin-based assays) or membrane integrity (e.g., live/dead staining).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
DMHBO+ stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom black plates (for fluorescence measurements)
-
Cell viability assay kit (e.g., PrestoBlue™, alamarBlue™, or a live/dead cell staining kit)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Incubate for 24 hours to allow for cell attachment.
-
DMHBO+ Dilution Series: Prepare a series of dilutions of DMHBO+ in complete cell culture medium. It is recommended to test a broad range of concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest DMHBO+ concentration) and a negative control (medium only).
-
Treatment: Remove the old medium from the cells and add the DMHBO+ dilutions. Incubate for the desired staining time (e.g., 30 minutes, 1 hour, or longer, depending on your imaging protocol).
-
Cell Viability Measurement:
-
For Metabolic Assays: After the incubation period, wash the cells with PBS and then add the viability reagent prepared according to the manufacturer's instructions. Incubate for the recommended time and then measure the fluorescence or absorbance using a microplate reader.
-
For Live/Dead Staining: After incubation, wash the cells and stain with the live/dead dyes according to the manufacturer's protocol. Image the wells using a fluorescence microscope and quantify the number of live and dead cells.
-
-
Data Analysis: Calculate the percentage of cell viability for each DMHBO+ concentration relative to the vehicle control. Plot the cell viability versus the DMHBO+ concentration to determine the concentration at which toxicity is observed.
Quantitative Data Summary (Template)
Use the following table to record and compare the results from your cell viability assay.
| DMHBO+ Concentration (µM) | Incubation Time (hours) | Cell Viability (%) (Metabolic Assay) | % Live Cells (Live/Dead Staining) | Observations (e.g., Morphological Changes) |
| 0 (Vehicle Control) | 1 | 100 | 98 | Normal morphology |
| 0.1 | 1 | |||
| 1 | 1 | |||
| 10 | 1 | |||
| 50 | 1 | |||
| 100 | 1 |
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for determining the optimal, non-toxic concentration of DMHBO+.
Caption: A logical workflow for troubleshooting high cell toxicity during DMHBO+ staining.
References
- 1. Chili aptamer [aptamer.ribocentre.org]
- 2. A Multicolor Large Stokes Shift Fluorogen-Activating RNA Aptamer with Cationic Chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
Technical Support Center: Refining DMHBO+ Imaging for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining DMHBO+ imaging for long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is DMHBO+ and how does it work?
A1: DMHBO+ is a cationic fluorophore that becomes fluorescent upon binding to a specific RNA aptamer called 'Chili'. The Chili-DMHBO+ complex mimics red fluorescent proteins and is used for imaging RNA in living cells. Its fluorescence is activated through a process called excited state proton transfer (ESPT), which results in a large Stokes shift, minimizing crosstalk between excitation and emission signals.[1]
Q2: What are the key spectral properties of the Chili-DMHBO+ complex?
A2: The Chili-DMHBO+ complex has an excitation maximum at approximately 456 nm and an emission maximum at 592 nm, with a quantum yield of 0.1.[2]
Q3: Is the Chili aptamer stable in live cells for long-term imaging?
A3: RNA aptamers can be susceptible to degradation by intracellular nucleases. For long-term studies, it is crucial to consider the stability of the Chili aptamer. Chemical modifications to the aptamer, such as 2'-fluoro or 2'-O-methyl substitutions, can enhance nuclease resistance.[3][4][5][6] Mycoplasma contamination in cell cultures can also introduce ribonucleases that degrade RNA aptamers, so regular testing for mycoplasma is recommended.[6][7]
Q4: What are the primary challenges in using DMHBO+ for long-term live-cell imaging?
A4: The main challenges include:
-
Phototoxicity and Photobleaching: Continuous exposure to excitation light can damage cells and irreversibly destroy the fluorophore.[8]
-
Probe Delivery and Permeability: Efficiently expressing the Chili aptamer in target cells and ensuring adequate cell permeability of the DMHBO+ dye can be challenging. A similar dye, DMHBI+, has shown poor cell membrane permeability.[9]
-
Nuclease Degradation: The RNA-based Chili aptamer can be degraded by cellular nucleases, leading to signal loss over time.[6][7]
-
Background Fluorescence: Non-specific binding of DMHBO+ or cellular autofluorescence can reduce the signal-to-noise ratio.[10][11]
Troubleshooting Guides
Problem 1: Low or No Fluorescent Signal
| Possible Cause | Troubleshooting Steps |
| Inefficient Chili Aptamer Expression | - Verify plasmid integrity and sequence. - Optimize transfection protocol (e.g., reagent-to-DNA ratio, cell confluency). Consider using different transfection reagents.[12][13] - Use a vector with a strong promoter for high-level aptamer expression. |
| Poor DMHBO+ Cell Permeability | - Increase the concentration of DMHBO+ incrementally, monitoring for cytotoxicity. - Increase incubation time with DMHBO+. - Use of permeabilizing agents is generally not suitable for live-cell imaging. |
| Incorrect Imaging Settings | - Ensure excitation and emission filters are appropriate for DMHBO+ (Ex: ~456 nm, Em: ~592 nm).[2] - Check the lamp/laser alignment and intensity. |
| Chili Aptamer Degradation | - Check cell cultures for mycoplasma contamination, which can introduce RNases.[6][14] - Consider using chemically modified, nuclease-resistant aptamers for long-term studies.[3][6] |
| Incorrect Buffer Conditions | - Ensure the imaging medium has the appropriate pH and ionic strength, as aptamer folding and binding can be sensitive to these conditions.[2][15] |
Problem 2: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding of DMHBO+ | - Reduce the concentration of DMHBO+ to the lowest effective concentration. - Include wash steps with fresh imaging medium after DMHBO+ incubation and before imaging to remove unbound dye.[16] |
| Cellular Autofluorescence | - Image cells that have not been treated with DMHBO+ to determine the level of autofluorescence. - Use an imaging medium that does not contain phenol (B47542) red, as it can be fluorescent.[2] - Acquire images in a spectral channel where autofluorescence is minimal. |
| Contaminated Reagents | - Use fresh, high-quality reagents and sterile techniques to avoid fluorescent contaminants. |
Problem 3: Rapid Photobleaching or Phototoxicity
| Possible Cause | Troubleshooting Steps |
| Excessive Excitation Light | - Reduce the laser power or lamp intensity to the minimum required for a detectable signal. - Decrease the exposure time and increase the camera gain.[17] - Use a more sensitive detector to allow for lower excitation energy. |
| Frequent Image Acquisition | - Increase the time interval between image acquisitions in a time-lapse experiment. |
| Suboptimal Imaging Medium | - Use a live-cell imaging medium designed to reduce phototoxicity and maintain cell health.[18][19] Some commercial reagents are available to reduce photobleaching in live cells.[16] |
| High Oxygen Levels | - The generation of reactive oxygen species contributes to phototoxicity. While complex, using oxygen scavengers in the medium can sometimes help, but their compatibility with long-term live-cell imaging must be carefully evaluated.[17] |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for DMHBO+ and general guidelines for assessing probe biocompatibility.
Table 1: Properties of DMHBO+
| Property | Value | Reference |
| Excitation Maximum (λex) | 456 nm | [2] |
| Emission Maximum (λem) | 592 nm | [2] |
| Quantum Yield (Φ) | 0.1 | [2] |
| Stokes Shift | 136 nm | [2] |
| Binding Affinity to Chili (Kd) | 12 nM | [2] |
| Solubility in DMSO | up to 50 mM | [2] |
Table 2: Recommended Starting Concentrations for Live-Cell Imaging
| Component | Recommended Starting Concentration | Notes |
| DMHBO+ | 1-10 µM | Optimal concentration is cell-type dependent and should be determined empirically. |
| Chili Aptamer Expression Plasmid | As per manufacturer's instructions for the chosen transfection reagent. | Typically 100-500 ng per well in a 24-well plate. |
Experimental Protocols
Protocol 1: General Live-Cell Imaging with DMHBO+ and Chili Aptamer
-
Cell Seeding: Plate mammalian cells on glass-bottom dishes or chamber slides suitable for microscopy. Allow cells to adhere and reach 50-70% confluency.
-
Transfection with Chili Aptamer Plasmid:
-
DMHBO+ Staining:
-
Prepare a stock solution of DMHBO+ in DMSO.[2]
-
Dilute the DMHBO+ stock solution in pre-warmed, phenol red-free imaging medium to the desired final concentration (start with 1-5 µM).
-
Replace the culture medium with the DMHBO+ containing imaging medium.
-
Incubate the cells for 30-60 minutes at 37°C and 5% CO2.
-
-
Washing (Optional but Recommended):
-
To reduce background fluorescence, gently wash the cells 1-2 times with pre-warmed imaging medium before imaging.
-
-
Long-Term Imaging:
-
Place the dish or slide on a microscope equipped with an environmental chamber to maintain 37°C, 5% CO2, and humidity.
-
Use the appropriate filter set for DMHBO+ (e.g., excitation ~450/20 nm, emission ~600/50 nm).
-
Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.
-
Set the desired time-lapse acquisition parameters.
-
Protocol 2: Assessing DMHBO+ Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Probe Incubation: Treat cells with a range of DMHBO+ concentrations (e.g., 0.1 µM to 50 µM) in culture medium. Include an untreated control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the cells for a duration relevant to your long-term imaging experiment (e.g., 24, 48, 72 hours).
-
Viability Assay:
-
Perform a standard cell viability assay, such as an MTT or PrestoBlue assay, according to the manufacturer's instructions. These assays measure metabolic activity, which correlates with cell viability.[8]
-
Alternatively, use a live/dead staining assay with dyes like propidium (B1200493) iodide to quantify dead cells via fluorescence microscopy or flow cytometry.[8]
-
-
Data Analysis: Calculate the percentage of viable cells for each DMHBO+ concentration relative to the untreated control. Determine the IC50 value (the concentration at which 50% of cells are no longer viable).
Visualizations
Caption: Experimental workflow for DMHBO+ imaging.
Caption: Troubleshooting low signal in DMHBO+ imaging.
References
- 1. Large Stokes shift fluorescence activation in an RNA aptamer by intermolecular proton transfer to guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in aptamer discovery, modification and improving performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleotides for SELEX/Aptamer Modification - Jena Bioscience [jenabioscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Live-Cell Imaging of Multiple Endogenous mRNAs Using RNA Aptamers and Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. RNA Fluorescence with Light-Up Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiplexed sequential imaging in living cells with orthogonal fluorogenic RNA aptamer/dye pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Live imaging of mRNA using RNA-stabilized fluorogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 18. Employing active learning in the optimization of culture medium for mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to Fluorogenic RNA Aptamers: DMHBO+/Chili vs. Spinach and Broccoli Systems
In the landscape of live-cell RNA imaging, fluorescent light-up RNA aptamers have emerged as indispensable tools, offering a genetically encodable and minimally perturbative approach to visualize RNA dynamics. This guide provides a detailed comparison of three prominent fluorogenic aptamer systems: the red-fluorescing DMHBO+/Chili system and the green-fluorescing Spinach and Broccoli aptamers, which are activated by the fluorophore DFHBI and its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to select the optimal RNA imaging tool for their experimental needs.
Performance Characteristics: A Quantitative Comparison
The selection of a fluorogenic aptamer system is dictated by its photophysical and biochemical properties. The following table summarizes the key performance metrics of the DMHBO+/Chili, Spinach/DFHBI, and Broccoli/DFHBI complexes, providing a clear basis for comparison.
| Property | DMHBO+ / Chili | Spinach / DFHBI | Broccoli / DFHBI-1T |
| Aptamer Size (nucleotides) | 52 nt[1] | ~98 nt | 49 nt[2] |
| Fluorophore | DMHBO+ | DFHBI | DFHBI-1T |
| Excitation Maximum (λex) | 456 nm | ~447 nm[3] | 472 nm |
| Emission Maximum (λem) | 592 nm | ~501 nm[3] | 507 nm[4] |
| Stokes Shift | 136 nm | ~54 nm | ~35 nm |
| Quantum Yield (Φ) | 0.1 | ~0.72[5] | Not explicitly found |
| Extinction Coefficient (ε) of the complex | Not explicitly found | ~30,100 M⁻¹cm⁻¹ (for DFHBI)[6] | Increased relative to DFHBI[7] |
| Dissociation Constant (Kd) | 12 nM | ~0.53 - 1.18 µM[6] | ~305 nM[8] |
| Thermostability (Tm) | Not explicitly found | ~37 °C (Spinach2)[2] | ~48 °C[2] |
| Key Advantages | Large Stokes shift, red emission | Well-established, high quantum yield | High thermostability, low Mg2+ dependence, bright in vivo[2] |
| Key Disadvantages | Newer system, less characterization data | Lower thermostability, Mg2+ dependent | Lower binding affinity than Chili |
Signaling Pathway and Experimental Workflow
The fundamental principle underlying these aptamer systems is the induced fluorescence of a small molecule fluorophore upon binding to its cognate RNA aptamer. The aptamer folds into a specific three-dimensional structure that restricts the rotational freedom of the fluorophore, leading to a significant increase in its fluorescence quantum yield.
A typical experimental workflow for utilizing these aptamers for in-cell RNA imaging involves the genetic encoding of the aptamer sequence, delivery of the fluorophore, and subsequent fluorescence microscopy.
Experimental Protocols
This section provides detailed methodologies for key experiments involving fluorogenic RNA aptamers.
Protocol 1: In Vitro Transcription of RNA Aptamers
This protocol describes the synthesis of RNA aptamers using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the aptamer sequence
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 250 mM NaCl, 80 mM MgCl₂, 20 mM Spermidine)
-
100 mM DTT
-
Ribonuclease (RNase) inhibitor
-
10 mM NTPs (ATP, GTP, CTP, UTP)
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL 10x Transcription Buffer
-
2 µL 100 mM DTT
-
0.5 µL RNase inhibitor
-
2 µL 10 mM NTP mix
-
1 µg of DNA template
-
2 µL T7 RNA Polymerase
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
(Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the RNA using a suitable RNA purification kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified RNA in nuclease-free water and quantify its concentration using a spectrophotometer.
Protocol 2: In Vitro Fluorescence Measurement
This protocol outlines the procedure for characterizing the fluorescence of the aptamer-fluorophore complex.
Materials:
-
Purified RNA aptamer
-
Fluorophore stock solution (e.g., DMHBO+, DFHBI, or DFHBI-1T in DMSO)
-
Assay Buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂)
-
Fluorometer or fluorescence plate reader
Procedure:
-
RNA Refolding:
-
Dilute the purified RNA aptamer to the desired concentration in the assay buffer.
-
Heat the RNA solution to 90-95°C for 3 minutes.
-
Allow the RNA to cool slowly to room temperature to ensure proper folding.
-
-
Fluorescence Measurement:
-
Add the fluorophore to the refolded RNA solution at the desired final concentration (e.g., 10 µM for DFHBI-1T).
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for the specific aptamer-fluorophore complex.
-
-
Determination of Dissociation Constant (Kd):
-
Keep the RNA concentration constant and titrate with increasing concentrations of the fluorophore.
-
Measure the fluorescence at each concentration and plot the fluorescence intensity against the fluorophore concentration.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd.
-
Protocol 3: Live-Cell Imaging in Mammalian Cells
This protocol provides a general guideline for visualizing aptamer-tagged RNAs in mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Expression plasmid encoding the RNA of interest tagged with the aptamer sequence
-
Transfection reagent
-
Complete cell culture medium
-
Imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Fluorophore (e.g., DMHBO+, DFHBI-1T)
-
Fluorescence microscope with a live-cell imaging chamber
Procedure:
-
Transfection:
-
Seed the mammalian cells in a suitable imaging dish (e.g., glass-bottom dish).
-
Transfect the cells with the expression plasmid using a transfection reagent according to the manufacturer's protocol.
-
-
Expression:
-
Incubate the cells for 24-48 hours post-transfection to allow for the expression of the aptamer-tagged RNA.
-
-
Fluorophore Staining:
-
Replace the cell culture medium with pre-warmed imaging medium containing the fluorophore at the optimal concentration (e.g., 20-50 µM for DFHBI-1T).
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Use appropriate filter sets for the specific fluorophore.
-
Acquire images and time-lapse series as required for the experiment.
-
-
Data Analysis:
-
Process and analyze the images to determine the localization, trafficking, and dynamics of the tagged RNA. It is recommended to subtract the background fluorescence from untransfected or unstained cells.
-
Conclusion
The DMHBO+/Chili, Spinach/DFHBI, and Broccoli/DFHBI systems each offer unique advantages for RNA imaging. The DMHBO+/Chili system is a promising newcomer with its large Stokes shift and red-shifted emission, which can minimize autofluorescence and enable multicolor imaging. Spinach is a well-established tool with a high quantum yield, making it suitable for a variety of applications. Broccoli represents a significant improvement over Spinach, with enhanced thermostability and reduced magnesium dependence, leading to brighter and more robust fluorescence in the demanding intracellular environment. The choice of the optimal aptamer will depend on the specific requirements of the experiment, including the desired spectral properties, the cellular environment, and the need for high signal-to-noise ratios. This guide provides the necessary data and protocols to make an informed decision and successfully implement these powerful tools for illuminating the complex world of RNA biology.
References
- 1. Structure–fluorescence activation relationships of a large Stokes shift fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. media.addgene.org [media.addgene.org]
- 5. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 6. Systematic reconstruction of binding and stability landscapes of the fluorogenic aptamer spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative RNA Analysis: Validating DMHBO+ and its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of RNA is paramount for unraveling complex biological processes and advancing therapeutic discovery. This guide provides a comprehensive comparison of a novel fluorescent RNA detection system, DMHBO+ with the Chili aptamer, against established methods for quantitative RNA analysis, including quantitative polymerase chain reaction (qPCR), RNA sequencing (RNA-Seq), and Northern blotting. We present a detailed examination of their underlying principles, performance metrics, and experimental protocols to empower informed decisions in selecting the most suitable technique for your research needs.
Introduction to Quantitative RNA Analysis
The central dogma of molecular biology underscores the critical role of RNA as the intermediary between genetic information encoded in DNA and the functional protein machinery of the cell. The abundance of specific RNA transcripts can provide a snapshot of gene activity, offering insights into cellular responses to stimuli, disease pathogenesis, and the efficacy of therapeutic interventions. Consequently, the precise measurement of RNA levels is a cornerstone of modern biological and biomedical research.
A variety of techniques have been developed for the quantitative analysis of RNA, each with its own set of advantages and limitations. This guide will focus on the validation and comparison of the following methods:
-
DMHBO+ with Chili Aptamer: A novel fluorescence-based method for RNA detection and potential quantification.
-
Quantitative Real-Time PCR (qPCR): A widely used, sensitive method for targeted RNA quantification.
-
RNA Sequencing (RNA-Seq): A high-throughput method for transcriptome-wide RNA quantification.
-
Northern Blotting: A traditional method for the direct detection and sizing of RNA.
DMHBO+ with Chili Aptamer: A Novel Approach to RNA Quantification
DMHBO+ is a fluorogenic molecule that exhibits a remarkable increase in fluorescence upon binding to a specific, synthetically evolved RNA sequence known as the Chili aptamer.[1][2] This "light-up" property forms the basis of a promising new tool for RNA detection and, potentially, quantification.
Mechanism of Action
The Chili RNA aptamer folds into a specific three-dimensional structure that creates a binding pocket for the DMHBO+ molecule.[2] In its unbound state, DMHBO+ is largely non-fluorescent. However, upon binding to the Chili aptamer, its conformation is stabilized, leading to a significant enhancement of its fluorescence.[2] The intensity of the emitted fluorescence is directly proportional to the number of DMHBO+-Chili aptamer complexes, offering a potential avenue for the quantitative measurement of RNA molecules that have been engineered to contain the Chili aptamer sequence.
Potential for Quantitative Analysis
The direct relationship between fluorescence intensity and the amount of target RNA makes the DMHBO+-Chili system an attractive candidate for quantitative applications. By tagging an RNA of interest with the Chili aptamer, its concentration could theoretically be determined by measuring the fluorescence of a sample after the addition of DMHBO+. This approach offers the advantage of direct RNA detection without the need for enzymatic reactions like reverse transcription and amplification, which can introduce bias.
However, it is crucial to note that while the principles are sound, the use of DMHBO+ with the Chili aptamer for rigorous quantitative RNA analysis is still an emerging application. Further validation studies are required to establish its linearity, dynamic range, sensitivity, and specificity in comparison to established methods.
Established Methods for Quantitative RNA Analysis
Quantitative Real-Time PCR (qPCR)
Quantitative PCR, also known as real-time PCR, is a powerful and widely used technique for the sensitive and specific quantification of nucleic acids. For RNA analysis, it is preceded by a reverse transcription step (RT-qPCR) to convert the RNA into complementary DNA (cDNA).
Principle: RT-qPCR involves the amplification of a specific target cDNA sequence in the presence of a fluorescent reporter. The fluorescence is measured in real-time during each cycle of the PCR, and the cycle at which the fluorescence signal crosses a certain threshold (the quantification cycle or Cq) is inversely proportional to the initial amount of the target RNA.
RNA Sequencing (RNA-Seq)
RNA-Seq has revolutionized transcriptomics by enabling the comprehensive and quantitative analysis of the entire transcriptome of a cell or tissue.[3]
Principle: RNA-Seq involves the conversion of RNA into a library of cDNA fragments, followed by high-throughput sequencing. The resulting sequence reads are then aligned to a reference genome or transcriptome, and the number of reads mapping to a particular gene or transcript is proportional to its abundance in the original sample.
Northern Blotting
Northern blotting is a classic technique for the detection and size analysis of specific RNA molecules within a complex RNA sample. While it has been largely superseded by more sensitive and high-throughput methods for quantification, it remains a valuable tool for validating the results of other techniques and for assessing RNA integrity.
Principle: Northern blotting involves the separation of RNA molecules by size using gel electrophoresis, followed by their transfer to a solid membrane. The membrane is then probed with a labeled nucleic acid sequence that is complementary to the RNA of interest. The amount of probe that hybridizes to the target RNA is proportional to its abundance.
Performance Comparison of Quantitative RNA Analysis Methods
The choice of a suitable RNA quantification method depends on several factors, including the specific research question, the number of target RNAs, the required sensitivity, and the available resources. The following table provides a comparative overview of the key performance characteristics of DMHBO+ (potential), qPCR, RNA-Seq, and Northern Blotting.
| Feature | DMHBO+ with Chili Aptamer (Potential) | Quantitative Real-Time PCR (qPCR) | RNA Sequencing (RNA-Seq) | Northern Blotting |
| Principle | Direct fluorescence of a dye upon binding to an RNA aptamer | Enzymatic amplification of a target cDNA with real-time fluorescence detection | High-throughput sequencing of cDNA libraries | Hybridization of a labeled probe to size-separated RNA on a membrane |
| Targeting | Specific to the Chili aptamer sequence | Highly specific to the target RNA sequence | Transcriptome-wide | Specific to the target RNA sequence |
| Quantification | Relative or absolute (with standards) | Relative or absolute (with standards) | Relative or absolute | Relative |
| Sensitivity | Potentially high | Very high (can detect single molecules) | High | Low |
| Dynamic Range | To be determined | Wide (7-8 orders of magnitude) | Very wide (>9 orders of magnitude) | Narrow |
| Throughput | Potentially high (plate-based assays) | High (96- or 384-well plates) | Very high (millions of reads) | Low |
| Cost per Sample | Potentially low | Low to moderate | High | Moderate |
| RNA Integrity | Requires intact aptamer sequence | Tolerant of some degradation | Sensitive to degradation | Provides information on integrity |
| Novel Transcript Discovery | No | No | Yes | No |
| Multiplexing | Limited by spectral overlap of fluorophores | Limited (typically up to 4-5 targets) | Highly multiplexed | Possible with different probes |
Experimental Protocols
General RNA Handling and Quantification
Proper handling and accurate quantification of the starting RNA material are critical for reliable results in any quantitative RNA analysis experiment.
RNA Isolation: High-quality, intact RNA should be isolated from cells or tissues using a method that minimizes RNase contamination.
RNA Quantification and Quality Control: The concentration and purity of the isolated RNA should be determined using spectrophotometry (measuring absorbance at 260 nm and 280 nm). The A260/A280 ratio should be between 1.8 and 2.1 for pure RNA.[4] RNA integrity can be assessed by gel electrophoresis or using automated capillary electrophoresis systems, which provide an RNA Integrity Number (RIN).[4]
Protocol 1: Quantitative RNA Analysis using a Fluorogenic Aptamer System (Conceptual)
This protocol is a conceptual outline for how the DMHBO+-Chili aptamer system could be used for quantitative RNA analysis.
-
Tagging the RNA of Interest: The Chili aptamer sequence is genetically encoded as a tag on the RNA molecule of interest (e.g., at the 5' or 3' end of an mRNA).
-
Cell Culture and Lysis: Cells expressing the tagged RNA are cultured and then lysed using a buffer that preserves RNA integrity.
-
Fluorescence Measurement:
-
A known volume of the cell lysate is transferred to a microplate well.
-
DMHBO+ is added to the lysate at a concentration optimized for maximal fluorescence enhancement upon binding to the Chili aptamer.
-
The fluorescence intensity is measured using a fluorometer with the appropriate excitation and emission wavelengths for the DMHBO+-Chili complex.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of a purified, in vitro transcribed Chili-tagged RNA.
-
The fluorescence intensity of the unknown samples is compared to the standard curve to determine the concentration of the target RNA.
-
Protocol 2: Two-Step RT-qPCR for Gene Expression Analysis
This protocol describes a common workflow for quantifying a specific mRNA using a two-step RT-qPCR approach.
-
Reverse Transcription (RT):
-
In a reaction tube, combine the total RNA sample (e.g., 1 µg), random hexamers or oligo(dT) primers, dNTPs, and an RNase inhibitor.
-
Add reverse transcriptase enzyme.
-
Incubate the reaction at the optimal temperature for the reverse transcriptase (e.g., 42°C for 60 minutes) to synthesize cDNA.
-
Inactivate the reverse transcriptase by heating (e.g., 70°C for 10 minutes).
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing a DNA polymerase, dNTPs, a fluorescent dye (e.g., SYBR Green) or a target-specific fluorescent probe (e.g., a TaqMan probe), and forward and reverse primers specific to the cDNA of interest.
-
Add the synthesized cDNA to the master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a thermal cycling program that includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension. Fluorescence data is collected during the extension step of each cycle.
-
-
Data Analysis:
-
Determine the Cq value for each sample.
-
Use the comparative Cq (ΔΔCq) method or a standard curve to calculate the relative or absolute quantity of the target RNA.
-
Visualizations
Signaling Pathway Example: Gene Expression Regulation
The following diagram illustrates a simplified signaling pathway leading to the transcription of a target gene, the resulting mRNA of which could be quantified by the methods described in this guide.
Caption: A simplified signaling pathway illustrating the steps from ligand binding to gene transcription.
Experimental Workflow: Comparison of RNA Quantification Methods
This diagram outlines the general workflows for the different RNA quantification techniques discussed.
Caption: A flowchart comparing the major steps in different RNA quantification workflows.
Conclusion
The field of quantitative RNA analysis continues to evolve, offering researchers an expanding toolkit to investigate the complexities of gene expression. While qPCR and RNA-Seq remain the gold standards for targeted and transcriptome-wide quantification, respectively, novel technologies like the DMHBO+-Chili aptamer system hold promise for direct, amplification-free RNA detection. The choice of the optimal method will ultimately depend on the specific experimental goals, balancing the need for sensitivity, throughput, and the nature of the biological question being addressed. As the DMHBO+ technology matures and undergoes further validation, it may emerge as a valuable addition to the repertoire of tools for quantitative RNA analysis, particularly for applications in live-cell imaging and real-time monitoring of RNA dynamics.
References
- 1. Fluorescent Oligonucleotide Probes for the Quantification of RNA by Real-Time qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harmonizing the growing fluorogenic RNA aptamer toolbox for RNA detection and imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Single-Cell in Situ RNA Analysis With Switchable Fluorescent Oligonucleotides [frontiersin.org]
- 4. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
Decoding RNA Dynamics: A Comparative Guide to RNA FRET with DMHBO+
For researchers, scientists, and drug development professionals navigating the intricate world of RNA structural dynamics, Förster Resonance Energy Transfer (FRET) has emerged as a powerful tool. The choice of fluorescent probes is paramount to the success of these experiments. This guide provides a comprehensive comparison of the novel fluorogenic aptamer DMHBO+ with other commonly used alternatives for RNA FRET, supported by experimental data and detailed protocols to empower your research.
The DMHBO+ molecule, a cationic fluorophore, in complex with its cognate Chili RNA aptamer, presents a compelling system for RNA FRET studies. Its key advantage lies in its "light-up" property, where fluorescence is significantly enhanced upon binding to the aptamer. This intrinsic signal modulation provides a high signal-to-noise ratio, crucial for sensitive detection of RNA conformational changes.
Performance Comparison: DMHBO+ vs. Alternative RNA FRET Probes
To facilitate an objective evaluation, the following table summarizes the key photophysical properties of the Chili-DMHBO+ complex alongside other widely used fluorogenic aptamers and conventional organic dyes employed in RNA FRET experiments.
| FRET Probe (Donor/Acceptor System) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability | Key Advantages |
| Chili-DMHBO+ / Atto 590 | 456 | 592 | ~0.1 (for Chili-DMHBO+) | Moderate | Light-up properties, high signal-to-noise, good spectral overlap with red-emitting acceptors. |
| Spinach2-DFHBI-1T / mCherry | 482 | 505 | ~0.72 | Low | Genetically encodable aptamer, bright initial fluorescence. |
| Broccoli-DFHBI-1T / Pepper-HBC620 | 485 | 505 | ~0.6 | Low | Aptamer-based FRET system, potential for in-cell applications. |
| Mango-TO1-Biotin / Cy5 | 510 | 535 | ~0.4 | Moderate | High affinity aptamer-fluorophore binding. |
| Corn-DFHO / Cy5 | 505 | 545 | Not reported | High | High photostability, suitable for long-term imaging.[1] |
| Cy3 / Cy5 | 550 | 570 (Cy3) | ~0.2 (Cy3) | Moderate | Well-characterized FRET pair, widely used. |
| Alexa Fluor 488 / Alexa Fluor 594 | 495 | 519 (AF488) | ~0.92 (AF488) | High | High quantum yield and photostability. |
Delving Deeper: Experimental Protocols
A meticulously planned and executed experimental protocol is the bedrock of reliable FRET data. Below is a detailed methodology for a typical in vitro RNA FRET experiment utilizing the Chili-DMHBO+ system.
I. Preparation of Labeled RNA Constructs
A. In Vitro Transcription of Chili Aptamer-tagged RNA:
-
Template Preparation: Synthesize a DNA template containing the T7 RNA polymerase promoter, the sequence of the RNA of interest, and the Chili aptamer sequence at the desired labeling site.
-
Transcription Reaction: Set up a 20 µL in vitro transcription reaction using a commercially available T7 RNA polymerase kit. Incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or a commercial RNA purification kit. Elute the RNA in RNase-free water.[2]
B. Enzymatic Ligation of Acceptor Fluorophore (e.g., Atto 590):
-
RNA Phosphorylation: If the acceptor-labeled RNA oligo is not 5'-phosphorylated, perform a phosphorylation reaction using T4 Polynucleotide Kinase.
-
Ligation Reaction: Set up a ligation reaction containing the Chili aptamer-tagged RNA, the 5'-phosphorylated and 3'-acceptor-labeled RNA oligonucleotide, a DNA splint oligonucleotide (complementary to the ligation junction), T4 RNA Ligase 2, and the corresponding reaction buffer.
-
Incubation: Incubate the reaction at 16°C overnight.
-
Purification: Purify the dual-labeled RNA construct using denaturing PAGE.
II. FRET Measurement and Data Analysis
A. Sample Preparation:
-
Folding the RNA: Dilute the dual-labeled RNA to the desired concentration in a folding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2). Heat the RNA to 95°C for 3 minutes and then cool down slowly to room temperature to ensure proper folding.
-
Addition of DMHBO+: Add DMHBO+ to the folded RNA solution at a concentration that ensures saturation of the Chili aptamer (typically 1.5 to 2-fold molar excess). Incubate for 10 minutes at room temperature in the dark.
B. Fluorescence Spectroscopy:
-
Instrument Setup: Use a fluorometer to measure the fluorescence spectra. Set the excitation wavelength to the donor's excitation maximum (456 nm for Chili-DMHBO+).
-
Data Acquisition: Record the emission spectrum from approximately 470 nm to 700 nm.
-
Control Measurements:
-
Measure the spectrum of the donor-only labeled RNA with DMHBO+.
-
Measure the spectrum of the acceptor-only labeled RNA.
-
Measure the spectrum of a buffer blank containing only DMHBO+.
-
C. FRET Efficiency Calculation:
The FRET efficiency (E) can be calculated using the following formula based on the quenching of the donor fluorescence:
E = 1 - (F_DA / F_D)
Where:
-
F_DA is the fluorescence intensity of the donor in the presence of the acceptor.
-
F_D is the fluorescence intensity of the donor in the absence of the acceptor.
Alternatively, FRET efficiency can be calculated from the sensitized emission of the acceptor.
Visualizing the Process: Diagrams and Workflows
To further clarify the underlying principles and experimental steps, the following diagrams have been generated using the DOT language.
References
Cross-Validation of RNA Detection: A Comparative Guide to DMHBO+ and FISH
In the landscape of molecular biology and drug development, the precise detection and quantification of RNA transcripts are paramount. This guide provides a comprehensive comparison of two powerful techniques for RNA visualization: the genetically encoded DMHBO+ aptamer system and the established method of Fluorescence In Situ Hybridization (FISH). This comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate technique for their experimental needs and to understand how these methods can be used to cross-validate their findings.
At a Glance: DMHBO+ vs. FISH
| Feature | DMHBO+ with Chili Aptamer | Fluorescence In Situ Hybridization (FISH) |
| Principle | A genetically encoded RNA aptamer ("Chili") binds the DMHBO+ fluorophore, inducing fluorescence. | Fluorescently labeled nucleic acid probes bind to complementary target RNA sequences. |
| Cell State | Live-cell imaging | Primarily fixed cells and tissues |
| Temporal Resolution | Real-time tracking of RNA dynamics | Static snapshot of RNA localization and abundance |
| Signal Amplification | Dependent on the number of aptamer-fluorophore complexes | Can be enhanced through methods like branched DNA (bDNA) amplification (e.g., ViewRNA) or single-molecule FISH (smFISH) with multiple probes.[1][2] |
| Targeting | Requires genetic modification to tag the RNA of interest with the Chili aptamer. | Targets endogenous RNA directly without the need for genetic modification. |
| Multiplexing | Limited by the availability of distinct aptamer-fluorophore pairs. | Can be multiplexed by using probes with different fluorescent labels.[3] |
Experimental Protocols
A thorough understanding of the experimental workflow is crucial for the successful implementation and interpretation of results from either technique.
DMHBO+ with Chili Aptamer: Live-Cell RNA Imaging
The DMHBO+ system relies on the co-expression of the target RNA fused to the Chili aptamer and the addition of the DMHBO+ fluorophore to the cell culture medium.
Protocol Outline:
-
Vector Construction: Clone the target RNA sequence in frame with the Chili RNA aptamer sequence in an appropriate expression vector.
-
Cell Transfection/Transduction: Introduce the expression vector into the cells of interest.
-
Cell Culture: Culture the genetically modified cells under standard conditions.
-
Labeling: Add DMHBO+ to the cell culture medium. The concentration and incubation time will need to be optimized for the specific cell type and expression level of the tagged RNA.
-
Imaging: Visualize the fluorescently labeled RNA in live cells using a fluorescence microscope with appropriate filter sets for DMHBO+ (excitation ~413 nm, emission ~592 nm).[4][5]
Fluorescence In Situ Hybridization (FISH): Fixed-Cell RNA Detection
FISH protocols involve the fixation and permeabilization of cells, followed by hybridization with fluorescently labeled probes.
Protocol Outline:
-
Sample Preparation:
-
Fix cells or tissues using a crosslinking agent like formaldehyde (B43269) to preserve cellular structures.
-
Permeabilize the cells to allow for the entry of the probes.[6][7]
-
-
Probe Design and Labeling:
-
Design and synthesize nucleic acid probes complementary to the target RNA sequence.
-
Label the probes with fluorescent dyes.
-
-
Hybridization:
-
Washing:
-
Wash the sample to remove unbound and non-specifically bound probes.[7]
-
-
Imaging:
-
Mount the sample with an antifade mounting medium.
-
Image the sample using a fluorescence microscope.[7]
-
Quantitative Data Comparison
Direct quantitative cross-validation studies between DMHBO+ and FISH are not yet widely published. However, we can compare their key performance metrics based on existing data for each technique.
| Performance Metric | DMHBO+ with Chili Aptamer | Fluorescence In Situ Hybridization (FISH) |
| Affinity (Kd) | Low nanomolar range for DMHBO+ binding to the Chili aptamer.[5] | Dependent on probe sequence, length, and hybridization conditions. |
| Signal-to-Noise Ratio | Generally high due to the low fluorescence of unbound DMHBO+. | Can be variable; techniques like branched DNA amplification (ViewRNA) are designed to improve signal-to-noise ratios.[2] |
| Resolution | Diffraction-limited, allowing for the visualization of single RNA molecules if sufficiently bright. | Single-molecule resolution is achievable with smFISH.[1] |
| Quantification | Relative quantification based on fluorescence intensity. | Can provide absolute quantification of RNA molecules, especially with smFISH.[9][10] |
Experimental and Logical Workflows
To facilitate a deeper understanding of these techniques, the following diagrams illustrate their core principles and a proposed workflow for cross-validation.
Signaling Pathway Visualization
While DMHBO+ and FISH are techniques for visualizing RNA rather than signaling molecules directly, they are instrumental in studying the expression and localization of RNAs that encode components of signaling pathways. For instance, a researcher could use these methods to investigate the subcellular localization of a specific mRNA encoding a kinase in response to a signaling event.
Conclusion
The DMHBO+ system and FISH are complementary techniques that offer unique advantages for the study of RNA. DMHBO+ excels in providing dynamic, real-time insights into RNA localization in living cells, while FISH remains the gold standard for the specific and quantitative detection of endogenous RNA in fixed samples. The cross-validation of results obtained from these two methods can provide a more complete and robust understanding of RNA biology, from transcription and trafficking to localization and function. By leveraging the strengths of both approaches, researchers can gain deeper insights into the intricate world of RNA regulation in health and disease.
References
- 1. blog.latch.bio [blog.latch.bio]
- 2. RNA FISH with ViewRNA Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Overview of fluorescent in-situ hybridization for RNA detection [blog.biodock.ai]
- 4. researchgate.net [researchgate.net]
- 5. A Multicolor Large Stokes Shift Fluorogen-Activating RNA Aptamer with Cationic Chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abyntek.com [abyntek.com]
- 7. Fluorescence In Situ Hybridization (FISH) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Fluorescent in situ hybridisation (FISH) — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 9. Quantitative Fluorescence In Situ Hybridization (QFISH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Unveiling RNA Dynamics: A Comparative Guide to DMHBO+ for Live-Cell Imaging
For researchers, scientists, and professionals in drug development seeking to visualize RNA in living cells, the choice of a fluorescent reporter system is critical. This guide provides a comprehensive comparison of the DMHBO+-Chili system against other established fluorogenic RNA aptamer technologies, supported by available experimental data and detailed protocols to facilitate its implementation.
The DMHBO+-Chili system is a powerful tool for real-time tracking of RNA molecules within their native cellular environment. At its core, this technology relies on the interaction between a specific RNA aptamer, termed 'Chili', and a cationic chromophore, DMHBO+. This binding event triggers a significant increase in the fluorescence of DMHBO+, allowing for the visualization of the tagged RNA. A key feature of the Chili aptamer is its G-quadruplex structure, which is crucial for ligand binding and fluorescence activation.
Performance Comparison of Fluorogenic RNA Aptamers
The selection of an appropriate RNA imaging system hinges on several key performance metrics, including brightness, photostability, and the signal-to-noise ratio. While direct comparative studies across a wide range of cell types are still emerging for the DMHBO+-Chili system, we can synthesize available data to provide a useful comparison with other popular platforms such as Spinach2-DFHBI-1T and Broccoli-DFHBI.
| Feature | DMHBO+-Chili | Spinach2-DFHBI-1T | Broccoli-DFHBI |
| Fluorogen | DMHBO+ | DFHBI-1T | DFHBI |
| Aptamer | Chili | Spinach2 | Broccoli |
| Excitation (nm) | ~415 | ~480 | ~482 |
| Emission (nm) | ~500-550 | ~500-550 | ~505 |
| Stokes Shift | Large | Small | Small |
| Brightness | Moderate | High | High |
| Photostability | Data emerging | Moderate | Moderate |
| Cell Permeability | Potentially variable | Good | Good |
| Reported Cell Lines | E. coli (with limitations), HEK293T | HeLa, HEK293, and others | Various |
Note: The performance of fluorogenic aptamers can be cell-type dependent. For instance, one study reported that the related DMHBI+ dye did not elicit fluorescence with the Chili aptamer in E. coli, potentially due to poor cell membrane permeability.[1] However, the system has been proposed for use in mammalian cells.[2]
Experimental Protocols
To facilitate the use of the DMHBO+-Chili system, the following section provides detailed experimental protocols for its application in mammalian cells.
Plasmid Construction for Chili Aptamer Expression
The Chili aptamer sequence can be genetically fused to a target RNA of interest. The entire construct should be cloned into a mammalian expression vector, such as pcDNA3.1, under the control of a suitable promoter (e.g., CMV or U6).
Cell Culture and Transient Transfection (HEK293T Cells)
-
Cell Seeding: Seed HEK293T cells in a suitable culture vessel (e.g., 6-well plate) to achieve 70-80% confluency on the day of transfection.[3]
-
Transfection Complex Preparation:
-
For each well, dilute the Chili aptamer-expressing plasmid DNA in a serum-free medium like Opti-MEM.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine 2000) in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.[3]
-
-
Transfection: Add the DNA-transfection reagent complexes to the cells. For enhanced efficiency, cells can be in suspension during the addition of the complexes.[3]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for gene expression.
Live-Cell Imaging with DMHBO+
-
DMHBO+ Staining: Prepare a stock solution of DMHBO+ in a suitable solvent (e.g., DMSO). On the day of imaging, dilute the DMHBO+ stock solution in pre-warmed imaging medium to the desired final concentration.
-
Cell Incubation: Replace the culture medium of the transfected cells with the DMHBO+-containing imaging medium. Incubate the cells for a sufficient duration to allow for dye uptake and binding to the Chili aptamer.
-
Imaging:
-
Mount the cells on a confocal or spinning disk microscope equipped for live-cell imaging.
-
Excite the DMHBO+-Chili complex using a laser line around 415 nm.[1][2]
-
Collect the emission signal in the green channel, typically between 500-550 nm.[1][2]
-
Acquire images using appropriate settings for laser power, exposure time, and gain to optimize the signal-to-noise ratio.
-
Visualizing the Workflow and Signaling Pathway
To better understand the underlying processes, the following diagrams illustrate the experimental workflow and the mechanism of fluorescence activation.
Caption: A flowchart of the key steps for visualizing RNA using the DMHBO+-Chili system.
Caption: Mechanism of fluorescence activation upon DMHBO+ binding to the Chili RNA aptamer.
References
Comparative Analysis of DMHBO+ Quantum Yield for RNA Imaging
For researchers engaged in RNA analysis and cellular imaging, the selection of a suitable fluorescent probe is paramount for achieving high-quality, reliable data. This guide provides a comparative analysis of the quantum yield and other key performance metrics of DMHBO+, a cationic fluorophore activated by the Chili aptamer, against several popular alternatives used for RNA imaging. The data presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance Comparison of Fluorescent Probes for RNA Imaging
The following table summarizes the key photophysical properties of DMHBO+ and a selection of alternative fluorescent probes commonly employed for RNA visualization.
| Probe System | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Photostability |
| Chili-DMHBO+ | 456 | 592 | 0.1[1] | Data not available |
| Spinach-DFHBI | 447 | 501 | 0.72[2] | Low; susceptible to photobleaching through photoisomerization.[3][4] |
| Broccoli-BI | 485 | 527 | 0.644[5] | Improved photostability; photobleaching half-life of ~2.9s in vivo.[6][7] |
| Mango-III-TO1-Biotin | ~510 | ~535 | 0.55 (wild-type), 0.66 (A10U mutant)[8] | Data not available |
| SYTO 9 (bound to RNA) | 486 | 501 | > 0.4 | Susceptible to photobleaching. |
| Thiazole Orange (bound to dsDNA) | 509 | 532 | up to 0.4 | Moderate; can be improved by chemical modification. |
Experimental Protocols
Determination of Relative Fluorescence Quantum Yield
The relative quantum yield of a fluorescent probe can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. The following protocol outlines the general steps for this comparative method.
1. Selection of a Standard:
-
Choose a well-characterized quantum yield standard with absorption and emission spectra that are in a similar range to the sample being tested.
-
The standard should be soluble in the same solvent as the test compound to avoid solvent-dependent effects on fluorescence.
2. Preparation of Solutions:
-
Prepare a series of dilutions for both the test compound and the quantum yield standard in a suitable solvent (e.g., buffer, ethanol).
-
The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
3. Absorbance Measurements:
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
4. Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
It is crucial to keep the experimental conditions (e.g., excitation and emission slit widths, detector voltage) identical for all measurements of the sample and the standard.
5. Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard.
-
The quantum yield of the unknown sample (Φ_X) can be calculated using the following equation:
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the experimental process and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
- 4. Mango aptamer(TO1-biotin) [aptamer.ribocentre.org]
- 5. Low molecular weight fluorescent probes with good photostability for imaging RNA-rich nucleolus and RNA in cytoplasm in living cells [agris.fao.org]
- 6. A novel fluorescent probe with high photostability for imaging distribution of RNA in living cells and tissues - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Structure and functional reselection of the Mango-III fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Multicolor Large Stokes Shift Fluorogen-Activating RNA Aptamer with Cationic Chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of DMHBO+ for the Chili Aptamer: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a highly specific and robust fluorescent RNA imaging tool is paramount. This guide provides an objective comparison of the Chili aptamer with its cognate fluorophore, DMHBO+, against other common fluorescent RNA aptamer systems. The focus is on the specificity of the DMHBO+-Chili interaction, supported by experimental data and detailed protocols.
The Chili RNA aptamer, in complex with the fluorophore DMHBO+, stands out as a promising tool for in vitro and in vivo RNA imaging due to its bright, large Stokes shift fluorescence. A critical aspect of its utility is the specificity of DMHBO+ for the Chili aptamer, which minimizes off-target fluorescence and ensures that the signal accurately reports the presence of the target RNA.
Quantitative Performance Comparison
The following table summarizes the key photophysical and binding properties of the Chili-DMHBO+ system compared to other widely used fluorescent RNA aptamer-fluorophore pairs.
| Aptamer System | Fluorophore | Dissociation Constant (Kd) | Quantum Yield (Φ) | Fluorescence Enhancement (FE) | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| Chili | DMHBO+ | 12 nM | 0.1 | Not explicitly stated | 456 [1] | 592 [1] | 136 |
| Chili | DMHBI+ | 63 nM[1] | 0.4 | >7-fold vs DMHBI | 413 | 540 | 127 |
| Spinach | DFHBI | 390 nM[2] | 0.72[3] | ~2000-fold | 447[4] | 501[4] | 54 |
| Broccoli | DFHBI-1T | 305 nM[5] | Not explicitly stated | ~40% brighter than Broccoli-DFHBI | 472[6] | 507[6] | 35 |
| Mango I | TO1-Biotin | ~3 nM | 0.14[7] | ~1000-fold[8] | 510[3] | 535[3] | 25 |
| Mango-II | TO1-Biotin | ~1 nM[7] | Not explicitly stated | >1500-fold[7] | 510 | 535 | 25 |
| Mango-III | TO1-Biotin | Not explicitly stated | 0.55[9] | Not explicitly stated | 510 | 535 | 25 |
Specificity of DMHBO+ for the Chili Aptamer
A key advantage of the Chili-DMHBO+ system is its high specificity. Studies have shown that DMHBO+ does not exhibit significant fluorescence enhancement in the presence of other non-cognate RNAs, such as E. coli tRNA, other RNA aptamers like Spinach, or even DNA quadruplexes[1]. This indicates a low potential for off-target binding and background fluorescence, which is a critical consideration for cellular imaging experiments where a multitude of RNA species are present. The low nanomolar dissociation constant (12 nM) of the Chili-DMHBO+ complex further underscores the strong and specific nature of this interaction[1].
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below are the methodologies for key experiments used to evaluate the performance of fluorescent RNA aptamers.
Fluorescence Titration for Determination of Dissociation Constant (Kd)
This protocol is used to quantify the binding affinity between the RNA aptamer and its cognate fluorophore.
-
RNA Preparation and Folding:
-
Synthesize and purify the RNA aptamer of interest.
-
To fold the RNA, heat the solution to 95°C for 3 minutes in a buffer containing KCl and HEPES, then cool to 20°C for 20 minutes before adding MgCl₂. A typical buffer is 40 mM HEPES (pH 7.5), 125 mM KCl, and 5 mM MgCl₂.
-
-
Fluorophore Preparation:
-
Prepare a stock solution of the fluorophore (e.g., DMHBO+) in the same buffer as the RNA.
-
-
Titration:
-
In a fluorometer cuvette, place a fixed concentration of the RNA aptamer (typically in the low nanomolar range).
-
Sequentially add small aliquots of the fluorophore stock solution to the RNA solution.
-
After each addition, mix thoroughly and allow the system to equilibrate (e.g., 3 minutes at 25°C).
-
Measure the fluorescence intensity at the emission maximum of the complex.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the fluorophore concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd).
-
Measurement of Fluorescence Enhancement
This protocol quantifies the increase in fluorescence of a fluorophore upon binding to its cognate aptamer.
-
Measure Fluorescence of Free Fluorophore:
-
Prepare a solution of the fluorophore at a known concentration in the binding buffer.
-
Measure its fluorescence intensity at the emission maximum.
-
-
Measure Fluorescence of the Aptamer-Fluorophore Complex:
-
Prepare a solution containing the same concentration of the fluorophore and a saturating concentration of the folded RNA aptamer (typically >10-fold higher than the Kd).
-
Measure the fluorescence intensity at the same emission wavelength.
-
-
Calculate Fluorescence Enhancement (FE):
-
FE = (Fluorescence of complex) / (Fluorescence of free fluorophore)
-
Visualizations
The following diagrams illustrate the key processes involved in evaluating and utilizing fluorescent RNA aptamers.
References
- 1. Stepping Out of the Background | The Scientist [the-scientist.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural basis for high-affinity fluorophore binding and activation by RNA Mango - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plug-and-Play Fluorophores Extend the Spectral Properties of Spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of the Mango-II RNA aptamer reveal heterogeneous fluorophore binding and guide engineering of variants with improved selectivity and brightness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TO1-3PEG-Biotin Fluorophore - The Best Dye for RNA Mango Technology | abm | Applied Biological Materials Inc. [abmgood.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Fluorogenic RNA Aptamers: DMHBO+, Spinach2, and Mango
For researchers in the fields of molecular biology, bioengineering, and drug development, the ability to visualize and track RNA molecules in real-time is paramount. Fluorogenic RNA aptamers, which are short RNA sequences that bind to specific ligands (fluorogens) and activate their fluorescence, have emerged as powerful tools for this purpose. This guide provides a comprehensive comparison of three prominent fluorogenic RNA aptamer systems: Chili-DMHBO+ , Spinach2-DFHBI-1T , and Mango-TO1-Biotin . We will delve into their performance metrics, experimental protocols, and underlying mechanisms to assist you in selecting the optimal system for your research needs.
Performance Comparison
The selection of a fluorogenic RNA aptamer system often depends on a combination of factors, including the brightness of the fluorescent signal, the affinity between the aptamer and its ligand, and the specific spectral properties required for the experiment. The following tables summarize the key quantitative performance indicators for Chili-DMHBO+, Spinach2-DFHBI-1T, and Mango-TO1-Biotin to facilitate an objective comparison.
| Property | Chili-DMHBO+ | Spinach2-DFHBI-1T | Mango-TO1-Biotin |
| Aptamer | Chili | Spinach2 | Mango |
| Fluorogen | DMHBO+ | DFHBI-1T | TO1-Biotin |
| Excitation Max (nm) | 456 | 482 | 510 |
| Emission Max (nm) | 592 | 505 | 535 |
| Stokes Shift (nm) | 136 | 23 | 25 |
| Binding Affinity (Kd) | 12 nM | ~560 nM | ~3 nM |
| Quantum Yield (Φ) | ~0.10 | 0.94 | ~0.14-0.55 |
| Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 22,000 | 35,400 | 77,500 |
| Brightness (ε × Φ) | 2,200 | 33,276 | 10,850 - 42,625 |
| Photostability | Good | Moderate to Good | Good |
Table 1: Photophysical and Binding Properties of Fluorogenic RNA Aptamer Systems. This table provides a side-by-side comparison of the key performance metrics for the Chili-DMHBO+, Spinach2-DFHBI-1T, and Mango-TO1-Biotin systems. Brightness is calculated as the product of the extinction coefficient and the quantum yield.
Signaling Pathways and Experimental Workflow
The fundamental principle behind these fluorogenic aptamer systems is the conformational change induced in the fluorogen upon binding to its specific RNA aptamer. This interaction restricts the rotational freedom of the fluorogen, leading to a significant increase in its quantum yield and, consequently, a bright fluorescent signal.
Safety Operating Guide
Navigating the Final Step: Proper Disposal of DMHBO+ in a Laboratory Setting
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle DMHBO+ with the appropriate personal protective equipment (PPE). Given its nature as a complex organic molecule, and in the absence of complete hazard data, it should be treated as a potentially hazardous substance.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Nitrile or other chemically resistant gloves |
| Body Protection | Laboratory coat |
All handling of DMHBO+, both in its solid form and in solution, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol for DMHBO+
The following protocol outlines the systematic process for the safe disposal of DMHBO+ waste, encompassing solid waste, liquid waste, and contaminated labware.
Waste Segregation and Identification
Proper segregation is the foundation of safe chemical waste management. Three distinct waste streams should be established for DMHBO+:
-
Solid Waste: Unused or expired pure DMHBO+ powder.
-
Liquid Waste: Solutions containing dissolved DMHBO+, including experimental residues and rinsing solutions.
-
Contaminated Labware: Disposable items that have come into direct contact with DMHBO+, such as pipette tips, gloves, and weighing papers.
It is crucial to not mix DMHBO+ waste with other incompatible chemical waste streams.
Solid Waste Disposal
For the disposal of pure, solid DMHBO+:
-
Container Selection: If possible, use the original manufacturer's container. If unavailable, select a new, clean, and chemically compatible container with a secure, screw-top lid.
-
Labeling: The container must be clearly and securely labeled as "Hazardous Waste." The label must include the full chemical name: "Benzenaminium, 4-[(4Z)-4,5-dihydro-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]-N,N,N-trimethyl-, iodide (1:1)" and the CAS Number: "2322286-81-5." Avoid using abbreviations.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials, heat, and sources of ignition.
Liquid Waste Disposal
For solutions containing DMHBO+:
-
Container Selection: Use a dedicated, leak-proof container, preferably made of a material compatible with the solvents used in the solution, with a secure screw-top cap.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must list all constituents of the solution, including the full chemical name of DMHBO+ and all solvents with their approximate percentages.
-
Collection: Keep the container closed at all times except when adding waste.
-
Storage: Store the liquid waste container in the designated SAA, ideally within secondary containment to mitigate spills.
Disposal of Contaminated Labware
For disposable items contaminated with DMHBO+:
-
Collection: Place all contaminated items, such as gloves, pipette tips, and absorbent paper, into a designated, clearly labeled, and sealed bag or container for chemically contaminated solid waste.
-
Labeling: The outer container must be labeled as "Hazardous Waste" and indicate the contaminant, "DMHBO+."
Final Disposal
The ultimate disposal of all DMHBO+ waste streams must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Under no circumstances should DMHBO+ or its solutions be disposed of down the drain or in regular trash.[1] Arrange for a scheduled pickup of the properly segregated, contained, and labeled waste containers.
Experimental Workflow for DMHBO+ Disposal
The following diagram illustrates the logical workflow for the proper disposal of DMHBO+.
Caption: Logical workflow for the proper disposal of DMHBO+ waste.
By adhering to these procedures, researchers can ensure the safe and responsible management of DMHBO+ waste, fostering a secure laboratory environment and maintaining compliance with environmental regulations. Always consult your institution's specific guidelines for hazardous waste disposal.
References
Personal protective equipment for handling DMHBO+
Essential Safety and Handling Guide for DMHBO+
For Research Use Only. Not for use in humans or animals.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DMHBO+ (CAS No. 2322286-81-5). The following procedures for operations and disposal are designed to ensure a safe laboratory environment.
DMHBO+ is a cationic chromophore utilized for RNA imaging in laboratory settings.[1] While a comprehensive hazard profile is not fully established, adherence to standard laboratory safety protocols is mandatory. A Safety Data Sheet (SDS) from TargetMol indicates that specific hazard classification data is not available; however, it provides guidance on safe handling, storage, and emergency procedures.[1]
Chemical and Physical Properties
The known properties of DMHBO+ are summarized below. For many toxicological and ecological parameters, data is currently unavailable.
| Property | Data |
| Product Name | DMHBO+ |
| CAS Number | 2322286-81-5 |
| Appearance | Solid; Brown to reddish brown |
| Molecular Formula | C₂₂H₂₅IN₄O₅ |
| Molecular Weight | 552.36 g/mol |
| Storage Conditions | Store at -20°C, under nitrogen, away from moisture.[1] |
| Hazard Classification | No data available |
| First Aid Measures | Eye Contact: Rinse with pure water for at least 15 minutes. Skin Contact: Wash off with soap and plenty of water. Ingestion: Rinse mouth with water; do not induce vomiting.[1] |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus if necessary.[1] |
Operational Plan: Handling and Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted for any new experimental protocol involving DMHBO+.[2] The following step-by-step guidance outlines the mandatory PPE and handling procedures.
Engineering Controls and Preparation
-
Ventilation: Always handle solid DMHBO+ and its solutions in a well-ventilated area. A chemical fume hood is strongly recommended to avoid the formation and inhalation of dusts and aerosols.[1]
-
Eyewash and Safety Shower: Ensure an eyewash station and safety shower are readily accessible and unobstructed.
-
Work Area: Designate a specific area for handling DMHBO+. Cover the work surface with absorbent, disposable bench paper.
Required Personal Protective Equipment (PPE)
A standard laboratory PPE ensemble is the minimum requirement for handling DMHBO+.[2]
| PPE Category | Specification |
| Body Protection | A professional lab coat must be worn at all times.[3] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Eye and Face Protection | Chemical splash goggles are required.[4] If there is a significant splash hazard, a face shield must be worn in addition to goggles.[2][5] |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., nitrile) must be worn.[1] For prolonged contact or when handling stock solutions, consider double-gloving.[2] Gloves must be removed immediately after contact with the chemical.[2] |
| Personal Clothing | Full-length pants and closed-toe shoes are mandatory in the laboratory.[3] |
Experimental Workflow: Step-by-Step Protocol
-
Donning PPE: Before entering the designated handling area, put on all required PPE in the correct order (lab coat, then goggles/face shield, then gloves).
-
Weighing and Preparation:
-
During the Experiment:
-
Post-Experiment:
-
Decontaminate the work area and any equipment used.
-
Remove PPE carefully to avoid self-contamination. Dispose of single-use items in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan: Waste Management and Decontamination
Discharge of DMHBO+ into the environment must be avoided.[1] All waste must be collected, labeled, and disposed of according to institutional and local regulations for chemical waste.[6]
Waste Segregation and Collection
-
Solid Waste: Collect unused DMHBO+ powder, contaminated gloves, bench paper, and other solid materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and solvent solutions containing DMHBO+ in a separate, compatible, and leak-proof hazardous waste container.[7] Do not pour DMHBO+ solutions down the drain.[1]
-
Sharps: Any chemically contaminated sharps (needles, pipette tips, etc.) must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.
Container Labeling and Storage
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag detailing the full chemical name ("DMHBO+"), concentration, and date.[6][8]
-
Storage: Store waste containers in a designated Satellite Accumulation Area within the lab.[8] Ensure containers are kept closed except when adding waste.[6]
Spill Management Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: Prevent the spill from spreading. Do not let the chemical enter drains.[1]
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
For solid spills, carefully sweep or vacuum the material and place it in the solid hazardous waste container. Avoid creating dust.[1]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for disposal.[1]
-
-
Decontaminate: Clean the spill area thoroughly.
Workflow Visualization
The following diagram illustrates the essential workflow for the safe handling and disposal of DMHBO+.
Caption: Workflow for safe handling and disposal of DMHBO+.
References
- 1. targetmol.com [targetmol.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 4. uah.edu [uah.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
